molecular formula C24H40N2O2 B1237899 DMAA CAS No. 73671-86-0

DMAA

Cat. No.: B1237899
CAS No.: 73671-86-0
M. Wt: 388.6 g/mol
InChI Key: GNWBLLYJQXKPIP-ZOGIJGBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DMAA (1,3-Dimethylamylamine), also known as methylhexanamine, is a synthetic alkylamine with structural similarities to amphetamine . Originally developed in the 1940s as a nasal decongestant, it is now primarily of interest for investigating its pharmacological mechanisms and effects in preclinical research . Its primary research value lies in its action as an indirect sympathomimetic and its effects on monoamine transporters. Studies indicate that this compound exhibits substrate-like effects on the dopamine transporter (DAT), competitively inhibiting dopamine uptake and promoting transporter endocytosis in a manner similar to other stimulants . This mechanism provides a basis for research into dopamine signaling regulation and substance use disorders. This compound also shows activity at the norepinephrine transporter, supporting inquiries into its cardiovascular effects, including vasoconstriction and elevated blood pressure . Scientific literature has documented serious safety concerns associated with this compound, including adverse cardiovascular events such as shortness of breath, tightness in the chest, heart attack, and cerebral hemorrhage . These findings, along with its banned status in many sports and countries, make it a compound of significant interest for toxicological and mechanistic safety research . This product is provided For Research Use Only (RUO) . It is strictly for laboratory analysis and is not intended for diagnostic, therapeutic, or human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N,N-diethyl-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O2/c1-6-26(7-2)22(28)19-10-9-17-16-8-11-20-24(4,15-13-21(27)25(20)5)18(16)12-14-23(17,19)3/h16-20H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWBLLYJQXKPIP-ZOGIJGBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)N4C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73671-86-0
Record name 17β-N,N-Diethylcarbamoyl-4-methyl-4-aza-5α-androstan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73671-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-N,N-Diethylcarbamoyl-4-methyl-4-azaandrostane-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073671860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of DMAA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylamylamine (DMAA), also known by its IUPAC name 4-methylhexan-2-amine, is a sympathomimetic amine that has been a subject of significant interest and controversy in the fields of pharmacology, sports science, and regulatory affairs. Initially patented as a nasal decongestant, this compound later gained popularity as an ingredient in dietary and pre-workout supplements, purported to enhance athletic performance and aid in weight loss.[1] Its structural similarity to amphetamine has raised concerns regarding its safety and mechanism of action.[2] A thorough understanding of its chemical structure and stereoisomerism is fundamental for any scientific investigation into its pharmacological and toxicological properties.

This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed exploration of its stereoisomers, and a summary of available physicochemical data. It also includes illustrative diagrams and outlines key experimental methodologies for the analysis and separation of its stereoisomers, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure of this compound

The fundamental chemical identity of this compound is defined by its molecular structure, which dictates its physical and chemical properties, as well as its biological activity.

IdentifierValue
IUPAC Name 4-methylhexan-2-amine[1]
Molecular Formula C₇H₁₇N[1]
SMILES Notation CCC(C)CC(C)N[1]
Molecular Weight 115.22 g/mol [1]
CAS Number 105-41-9[1]

Stereoisomerism of this compound

A critical aspect of this compound's chemistry is the presence of two chiral centers, located at the C2 and C4 positions of the hexane chain. This chirality gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers and two pairs of diastereomers.[3] The spatial arrangement of the methyl group at C4 and the amino group at C2 determines the specific stereoisomer.

The four stereoisomers of this compound are:

  • (2R, 4R)-4-methylhexan-2-amine

  • (2S, 4S)-4-methylhexan-2-amine

  • (2R, 4S)-4-methylhexan-2-amine

  • (2S, 4R)-4-methylhexan-2-amine

The (2R, 4R) and (2S, 4S) isomers are enantiomers of each other, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between, for example, the (2R, 4R) and (2R, 4S) isomers is diastereomeric. Diastereomers possess different physical properties, such as melting point, boiling point, and solubility, which allows for their separation using techniques like fractional crystallization or chromatography.[4]

DMAA_Stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 (erythro) cluster_enantiomers2 Enantiomeric Pair 2 (threo) 2R,4R (2R,4R)-4-methylhexan-2-amine 2S,4S (2S,4S)-4-methylhexan-2-amine 2R,4R->2S,4S Enantiomers 2R,4S (2R,4S)-4-methylhexan-2-amine 2R,4R->2R,4S Diastereomers 2S,4R (2S,4R)-4-methylhexan-2-amine 2R,4R->2S,4R Diastereomers 2S,4S->2R,4S Diastereomers 2S,4S->2S,4R Diastereomers 2R,4S->2S,4R Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Physicochemical Data

The available quantitative data for this compound and its salts are summarized below. It is important to note that much of the reported data pertains to the racemic mixture of this compound or its hydrochloride salt, with limited information available for the individual stereoisomers.

PropertyValueNotes
Boiling Point (Racemic Mixture) 130-135 °C at 760 mmHg[5]
Melting Point (HCl Salt) 122.9 °CData for the hydrochloride salt of the racemic mixture.[4]
Melting Point (Base) Not Determined[4]
Solubility Soluble in water and common organic solvents. Insoluble in n-hexane.The amine group allows for hydrogen bonding with polar solvents.

Experimental Protocols

Synthesis of this compound

A common synthetic route to produce a racemic mixture of this compound involves the reductive amination of 4-methyl-2-hexanone.

DMAA_Synthesis 4-methyl-2-hexanone 4-Methyl-2-hexanone Intermediate Imine Intermediate 4-methyl-2-hexanone->Intermediate + NH₃ This compound This compound (Racemic Mixture) Intermediate->this compound Reduction (e.g., H₂/Pd)

Figure 2: General synthesis pathway for racemic this compound.

Protocol Outline:

  • Imine Formation: 4-methyl-2-hexanone is reacted with ammonia (or a source of ammonia like ammonium chloride) to form the corresponding imine. This reaction is typically carried out in a suitable solvent and may require a dehydrating agent to drive the equilibrium towards the imine.

  • Reduction: The resulting imine is then reduced to the amine. A common method for this reduction is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Other reducing agents can also be employed.

  • Purification: The final product, a racemic mixture of this compound, is purified by distillation.

Chiral Separation of this compound Stereoisomers

The separation of the stereoisomers of this compound is crucial for studying their individual pharmacological activities. This can be achieved through chiral chromatography or classical resolution via diastereomeric salt formation.

5.2.1. Chiral Gas Chromatography (GC)

A common analytical method for separating the enantiomers of this compound involves derivatization followed by analysis on a chiral GC column.

Chiral_GC_Workflow Sample This compound Stereoisomer Mixture Derivatization Derivatization with Chiral Reagent Sample->Derivatization GC_Injection Injection into Chiral GC Column Derivatization->GC_Injection Separation Separation of Diastereomeric Derivatives GC_Injection->Separation Detection Detection (e.g., FID, MS) Separation->Detection Analysis Data Analysis Detection->Analysis

Figure 3: Workflow for chiral GC analysis of this compound.

Example Protocol: Derivatization with N-Pentafluoropropionyl-S-prolyl Chloride

  • Sample Preparation: A solution of the this compound stereoisomer mixture is prepared in a suitable solvent.

  • Derivatization: The sample is reacted with a chiral derivatizing agent, such as N-pentafluoropropionyl-S-prolyl chloride, in the presence of a base to form diastereomeric amides.

  • GC Analysis: The derivatized sample is injected into a gas chromatograph equipped with a chiral capillary column (e.g., Astec CHIRALDEX™ G-DM). The diastereomers are separated based on their differential interactions with the chiral stationary phase.

  • Detection: A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection.

5.2.2. Classical Resolution via Diastereomeric Salt Formation

This method relies on the different solubilities of diastereomeric salts formed by reacting the racemic amine with a chiral acid.

Protocol Outline:

  • Salt Formation: The racemic this compound is dissolved in a suitable solvent and treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid. This results in the formation of a mixture of two diastereomeric salts: [(+)-DMAA][(+)-tartrate] and [(-)-DMAA][(+)-tartrate].

  • Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation.

  • Isolation: The crystallized salt is isolated by filtration.

  • Liberation of the Free Amine: The pure diastereomeric salt is then treated with a base to liberate the free enantiomerically enriched amine.

  • Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy Protocol Outline:

  • Sample Preparation: A solution of the this compound sample is prepared in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the structure of this compound. The presence of diastereomers can often be observed as distinct sets of signals in the NMR spectrum.

Conclusion

A comprehensive understanding of the chemical structure and stereoisomerism of this compound is paramount for any scientific investigation into this compound. The presence of two chiral centers gives rise to a complex mixture of four stereoisomers with potentially different pharmacological and toxicological profiles. The experimental protocols outlined in this guide provide a foundation for the synthesis, separation, and analysis of these stereoisomers. Further research is warranted to fully characterize the physicochemical properties and biological activities of each individual stereoisomer to better understand the overall effects of this compound. This knowledge is essential for informed decision-making in the realms of drug development, sports medicine, and public health.

References

An In-depth Technical Guide to the Mechanism of Action of 1,3-Dimethylamylamine (DMAA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylamylamine (DMAA), a synthetic sympathomimetic amine, has been a subject of significant scientific and regulatory interest due to its inclusion in dietary supplements and its potential for adverse cardiovascular effects. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its interactions with monoamine transporters and receptors. Through a synthesis of available preclinical data, this document elucidates the pharmacological profile of this compound, offering a detailed understanding for researchers, scientists, and drug development professionals. All quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are visualized to facilitate a deeper comprehension of its physiological and neurological effects.

Core Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action of 1,3-dimethylamylamine is the inhibition of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2] This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby potentiating noradrenergic and dopaminergic neurotransmission.

Norepinephrine Transporter (NET) Inhibition

This compound is a potent inhibitor of the human norepinephrine transporter.[1] This action is considered the principal contributor to its sympathomimetic effects, including vasoconstriction and an increase in blood pressure.[3] The inhibition of NET by this compound prevents the reuptake of norepinephrine from the synapse back into the presynaptic neuron, prolonging its action on adrenergic receptors.

Dopamine Transporter (DAT) Inhibition

This compound also acts as a competitive inhibitor of the human dopamine transporter.[1][4] While its potency for DAT is lower than for NET, this interaction is significant and contributes to the stimulant effects of the compound.[1] By blocking dopamine reuptake, this compound increases dopaminergic signaling, which can affect mood, focus, and reward pathways.[1] Studies in human embryonic kidney (HEK-293A) cells expressing the human DAT have shown that this compound inhibits the uptake of dopamine in a competitive manner.[1]

Serotonin Transporter (SERT) Interaction

Current evidence suggests that this compound has a negligible effect on the serotonin transporter (SERT).[2] This selectivity for NET and DAT over SERT is a key feature of its pharmacological profile and distinguishes it from other stimulants that may have broader effects on multiple monoamine systems.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the interaction of this compound with monoamine transporters.

Transporter Parameter Value Cell Line Reference
Norepinephrine Transporter (NET)IC₅₀0.41 µMHEK293[1]
Dopamine Transporter (DAT)IC₅₀29.4 µM (± 14.8 S.D.)HEK-293A[1]
Dopamine Transporter (DAT)Kᵢ> 10,000 nM-[5]
Serotonin Transporter (SERT)EffectNo effect-[2]

Table 1: Inhibitory Potency of this compound on Monoamine Transporters

Receptor Interactions

Adrenergic Receptors

Despite its potentiation of noradrenergic signaling through NET inhibition, direct interaction of this compound with adrenergic receptors appears to be limited at physiologically relevant concentrations. In vitro studies using cell lines overexpressing human adrenergic receptors (α1A, α1B, α1D, α2A, α2B, β1, β2) showed no activation by this compound at concentrations up to 300 µM.[6] This indicates that the sympathomimetic effects of this compound are primarily indirect, resulting from increased norepinephrine levels, rather than direct receptor agonism.

Trace Amine-Associated Receptor 1 (TAAR1)

This compound has been investigated for its potential to activate the trace amine-associated receptor 1 (TAAR1), a receptor known to be a target for other phenethylamines. However, studies have shown that this compound is a very weak partial agonist of TAAR1, with activation observed only at a high concentration of 300 µM, which is unlikely to be physiologically relevant.[6][7]

Receptor Parameter Value Cell Line Reference
Adrenergic Receptors (α₁, α₂, β₁, β₂)ActivationNo effect up to 300 µMCHEM-1[6]
Trace Amine-Associated Receptor 1 (TAAR1)Activation (Eₘₐₓ)52% of phenethylamine response-[6][7]
Trace Amine-Associated Receptor 1 (TAAR1)EC₅₀> 300 µM-[6][7]

Table 2: Receptor Activation Profile of this compound

Signaling Pathways

The primary signaling pathway affected by this compound is the enhancement of noradrenergic and dopaminergic neurotransmission due to transporter inhibition.

DMAA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound 1,3-DMAA NET NET This compound->NET Inhibits DAT DAT This compound->DAT Inhibits NE_vesicle Norepinephrine Vesicles NE Norepinephrine NE_vesicle->NE Release DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release NE->NET AR Adrenergic Receptors NE->AR Binds DA->DAT Reuptake DR Dopamine Receptors DA->DR Binds Response Physiological Response AR->Response DR->Response Transporter_Assay_Workflow start Start cell_culture Culture HEK293 cells expressing hNET or hDAT start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding preincubation Pre-incubate with this compound or reference compound seeding->preincubation uptake Add radiolabeled substrate ([³H]NE or [³H]DA) preincubation->uptake incubation Incubate at 37°C uptake->incubation termination Terminate uptake and wash incubation->termination quantification Lyse cells and measure radioactivity termination->quantification analysis Calculate % inhibition and IC₅₀ quantification->analysis end End analysis->end Receptor_Activation_Workflow start Start plate_cells Plate CRE-bla reporter cells expressing the target receptor start->plate_cells add_compounds Add this compound or reference agonist plate_cells->add_compounds incubate_activation Incubate for receptor activation and reporter gene expression add_compounds->incubate_activation add_substrate Add FRET substrate for beta-lactamase incubate_activation->add_substrate incubate_substrate Incubate for substrate cleavage add_substrate->incubate_substrate read_fluorescence Read fluorescence at two wavelengths incubate_substrate->read_fluorescence analyze_data Calculate fluorescence ratio, EC₅₀, and Eₘₐₓ read_fluorescence->analyze_data end End analyze_data->end

References

The Genesis of a Nasal Decongestant: A Technical History of 1,3-Dimethylamylamine (DMAA) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the synthesis history of 1,3-dimethylamylamine (DMAA), also known as methylhexanamine, with a specific focus on its development and use as a nasal decongestant. Originally introduced by Eli Lilly and Company in the 1940s, this compound marked an important development in the search for effective vasoconstrictors for topical application. This document provides a comprehensive overview of its synthesis, supported by detailed experimental protocols from foundational scientific literature, and presents available data on its formulation and pharmacology as a nasal decongestant.

Introduction

1,3-Dimethylamylamine (this compound), chemically known as 4-methyl-2-hexanamine, is a synthetic aliphatic amine that was first patented by Eli Lilly and Company in 1944.[1] It was subsequently marketed as a nasal decongestant under the brand name Forthane from 1948 until its voluntary withdrawal from the market in 1983.[1] The development of this compound was part of a broader effort within the pharmaceutical industry in the early 20th century to discover and synthesize new vasoconstrictor agents to supplant drugs like ephedrine for the symptomatic relief of nasal congestion.[1]

The Original Synthesis: A Two-Step Approach

The seminal work detailing the synthesis of this compound was published in 1944 by Rohrmann and Shonle of the Lilly Research Laboratories. The synthesis is a two-step process starting from 4-methylhexan-2-one.

Overall Synthesis Pathway

The synthesis involves the oximation of a ketone followed by the reduction of the resulting oxime to the corresponding amine.

Synthesis_Pathway 4-Methylhexan-2-one 4-Methylhexan-2-one 4-Methylhexan-2-one oxime 4-Methylhexan-2-one oxime 4-Methylhexan-2-one->4-Methylhexan-2-one oxime Oximation Hydroxylamine Hydroxylamine Hydroxylamine->4-Methylhexan-2-one oxime 1,3-Dimethylamylamine (this compound) 1,3-Dimethylamylamine (this compound) 4-Methylhexan-2-one oxime->1,3-Dimethylamylamine (this compound) Reduction Catalytic Hydrogenation Catalytic Hydrogenation Catalytic Hydrogenation->1,3-Dimethylamylamine (this compound)

Figure 1: Overall synthesis pathway of this compound.
Experimental Protocols

The following experimental protocols are based on the procedures described by Rohrmann and Shonle in their 1944 publication in the Journal of the American Chemical Society.

Step 1: Synthesis of 4-Methylhexan-2-one Oxime

  • Reactants: 4-methylhexan-2-one and hydroxylamine hydrochloride.

  • Procedure: A mixture of 4-methylhexan-2-one, hydroxylamine hydrochloride, and a suitable base (e.g., sodium acetate) in an aqueous ethanol solution is refluxed. The oxime, being less soluble in water, precipitates upon cooling or dilution with water.

  • Purification: The crude oxime is purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Step 2: Reduction of 4-Methylhexan-2-one Oxime to 1,3-Dimethylamylamine

  • Reactant: 4-Methylhexan-2-one oxime.

  • Reducing Agent: Catalytic hydrogenation is employed, typically using a nickel catalyst (e.g., Raney nickel).

  • Procedure: The oxime is dissolved in a suitable solvent (e.g., absolute ethanol) and subjected to hydrogenation in a high-pressure apparatus in the presence of the catalyst. The reaction is carried out at an elevated temperature and pressure until the theoretical amount of hydrogen is absorbed.

  • Purification: After the reaction is complete, the catalyst is removed by filtration. The resulting solution is then distilled to isolate the final product, 1,3-dimethylamylamine.

Quantitative Data from Synthesis
ParameterValue
Starting Material 4-Methylhexan-2-one
Intermediate 4-Methylhexan-2-one oxime
Final Product 1,3-Dimethylamylamine (4-methyl-2-hexanamine)
Boiling Point of Final Product 130-135 °C

Note: Specific yields were not detailed in the initial foundational publications but were described as being satisfactory for the production of the amine.

Formulation as a Nasal Decongestant: Forthane

Eli Lilly and Company marketed this compound as a nasal decongestant under the trade name Forthane. It was formulated for administration via inhalation.

Product Formulation and Dosage

Pharmacological Action and Clinical Efficacy

This compound exerts its nasal decongestant effect through its sympathomimetic action, causing vasoconstriction of the blood vessels in the nasal mucosa. This reduction in blood flow leads to a decrease in the swelling of the nasal tissues and an improvement in airflow.

Unfortunately, detailed quantitative data from the original clinical trials conducted in the 1940s and 1950s that established the efficacy and safety of Forthane as a nasal decongestant are not widely available in the modern medical literature. The standards for clinical trial reporting at that time were significantly different from today's requirements. However, its marketing approval and use for over three decades suggest that it was considered effective for its intended purpose.

Logical Workflow for Synthesis and Development

The development of this compound as a nasal decongestant followed a logical progression from chemical synthesis to pharmaceutical formulation and marketing.

Development_Workflow cluster_synthesis Chemical Synthesis cluster_pharma Pharmaceutical Development Start Identify Need for New Vasoconstrictor Select_Ketone Select Starting Material: 4-Methylhexan-2-one Start->Select_Ketone Oximation Step 1: Oximation with Hydroxylamine Select_Ketone->Oximation Reduction Step 2: Catalytic Reduction of Oxime Oximation->Reduction Purification Purification of 1,3-Dimethylamylamine Reduction->Purification Characterization Chemical Characterization (e.g., Boiling Point) Purification->Characterization Pharmacology Pharmacological Screening: Vasoconstrictor Activity Characterization->Pharmacology Toxicology Toxicological Studies Pharmacology->Toxicology Formulation Formulation as Nasal Inhaler (Forthane) Toxicology->Formulation Clinical_Trials Clinical Trials for Efficacy and Safety Formulation->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval Marketing Market Introduction (1948) Regulatory_Approval->Marketing

Figure 2: Logical workflow of this compound development.

Conclusion

The synthesis of 1,3-dimethylamylamine as originally described by Rohrmann and Shonle represents a classic example of mid-20th-century pharmaceutical chemistry. The two-step conversion of a readily available ketone to a pharmacologically active amine provided a straightforward route to a novel nasal decongestant. While detailed clinical data from its initial development are scarce, its long history of use as Forthane indicates its perceived utility in treating nasal congestion. This historical perspective provides valuable context for understanding the evolution of sympathomimetic amines in medicine.

References

The Pharmacokinetics and Oral Bioavailability of 1,3-Dimethylamylamine (DMAA) in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylamylamine (DMAA), a sympathomimetic amine, has been a subject of significant interest and controversy, particularly in the context of dietary supplements. Understanding its pharmacokinetic profile and oral bioavailability is crucial for assessing its physiological effects and safety. This technical guide provides a comprehensive overview of the available scientific literature on the pharmacokinetics of this compound in humans. It consolidates quantitative data, details experimental methodologies, and presents visual representations of key processes to serve as a resource for the scientific community.

Introduction

1,3-Dimethylamylamine (this compound), also known as methylhexanamine, is a stimulant that has been used in dietary and pre-workout supplements. Its pharmacological effects are attributed to its structural similarity to amphetamine, leading to its classification as a banned substance by the World Anti-Doping Agency (WADA)[1]. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) in humans is essential for researchers, clinicians, and regulatory bodies. This guide synthesizes the current knowledge on the pharmacokinetics and oral bioavailability of this compound following oral administration.

Pharmacokinetic Profile of this compound in Humans

Oral administration of this compound leads to its absorption into the systemic circulation, followed by distribution throughout the body and eventual elimination. The primary pharmacokinetic parameters are summarized in the tables below, based on available human studies.

Plasma Pharmacokinetics

A key study conducted by Schilling et al. (2013) characterized the plasma pharmacokinetics of a single 25 mg oral dose of this compound in healthy male subjects. The findings from this study are pivotal in understanding the behavior of this compound in the human body.

Table 1: Plasma Pharmacokinetic Parameters of this compound following a 25 mg Oral Dose [2][3][4]

ParameterMean Value (± SD)Description
Cmax ~70 ng/mLThe peak plasma concentration of this compound observed.
Tmax 3-5 hoursThe time required to reach the peak plasma concentration.
t½ (Half-life) 8.45 ± 1.9 hoursThe time required for the plasma concentration of this compound to decrease by half.
CL/F (Oral Clearance) 20.02 ± 5 L/hrThe volume of plasma cleared of this compound per unit of time after oral administration.
Vd/F (Oral Volume of Distribution) 236 ± 38 LThe apparent volume into which this compound distributes in the body after oral administration.
Lag Time ~8 minutes (0.14 ± 0.13 hr)The delay between administration of the drug and its appearance in the systemic circulation.

Data from a study involving seven healthy men who received a single 25 mg oral dose of this compound.[2][3][4]

Urinary Excretion

Studies on the urinary excretion of this compound provide insights into its elimination from the body. A significant portion of an orally administered dose of this compound is excreted unchanged in the urine, suggesting limited metabolism.[5]

Table 2: Urinary Excretion of this compound following a 40 mg Oral Dose

ParameterObservationReference
Detection Window 80 to 105 hours post-ingestionPerrenoud et al.
Peak Urine Concentration 18 µg/mLPerrenoud et al.
Time to Peak Urine Concentration 4 hours post-ingestionPerrenoud et al.

Data from a study involving two human subjects who consumed a dietary supplement containing 40 mg of this compound.[5]

Oral Bioavailability

While a definitive percentage for the oral bioavailability of this compound in humans has not been explicitly reported in the reviewed literature, the pharmacokinetic parameters, particularly the oral clearance (CL/F) and oral volume of distribution (Vd/F), are presented as apparent values that incorporate the unknown fraction of the drug that reaches systemic circulation (F). The detection of a significant amount of unchanged this compound in the urine following oral administration suggests that it is absorbed from the gastrointestinal tract.[5]

Metabolism

Current evidence suggests that this compound undergoes limited metabolism in humans, with a substantial portion of the parent compound being excreted unchanged in the urine.[5] This indicates that the drug is relatively stable in the body and is not extensively broken down by metabolic enzymes.

Experimental Protocols

The quantification of this compound in biological matrices is critical for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant analytical technique employed for its sensitive and specific detection.

Representative Bioanalytical Method for this compound in Human Plasma

This section outlines a representative, detailed protocol for the analysis of this compound in human plasma, synthesized from best practices described in the literature for similar analytes.

5.1.1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer the sample to an autosampler vial for HPLC-MS/MS analysis.

5.1.2. HPLC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 116.2 → Product ion (Q3) m/z [Specific fragment to be determined, e.g., 41.1 or 57.1]

    • Internal Standard: Specific transitions for the chosen internal standard.

  • Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Representative Bioanalytical Method for this compound in Human Urine

5.2.1. Sample Preparation: Dilute-and-Shoot

Due to the relatively high concentrations of this compound excreted in urine, a simple dilution method is often sufficient.

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine sample to ensure homogeneity.

  • Centrifuge at 2000 x g for 5 minutes to pellet any particulate matter.

  • Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase containing an appropriate internal standard.

  • Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.

5.2.2. HPLC-MS/MS Conditions

The HPLC-MS/MS conditions for urine analysis are generally similar to those used for plasma analysis, with potential minor modifications to the gradient profile to optimize separation from the different matrix components.

Visualizations

Pharmacokinetic Pathway of this compound

The following diagram illustrates the principal stages of this compound pharmacokinetics following oral ingestion.

DMAA_Pharmacokinetics cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral_Dose Oral Administration (e.g., 25 mg or 40 mg) GI_Tract Gastrointestinal Tract Oral_Dose->GI_Tract Systemic_Circulation Systemic Circulation (Plasma) GI_Tract->Systemic_Circulation Absorption Tissues Body Tissues Systemic_Circulation->Tissues Distribution Liver Liver (Limited Metabolism) Systemic_Circulation->Liver Kidneys Kidneys Systemic_Circulation->Kidneys Tissues->Systemic_Circulation Liver->Systemic_Circulation Urine Urine (Unchanged this compound) Kidneys->Urine Excretion

Caption: Pharmacokinetic pathway of orally administered this compound in humans.

Experimental Workflow for this compound Analysis

This diagram outlines a typical workflow for the quantitative analysis of this compound in biological samples.

DMAA_Analysis_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Blood_Sample Collect Blood Sample Plasma_Prep Plasma: Protein Precipitation Blood_Sample->Plasma_Prep Urine_Sample Collect Urine Sample Urine_Prep Urine: Dilution Urine_Sample->Urine_Prep HPLC HPLC Separation Plasma_Prep->HPLC Urine_Prep->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Experimental workflow for this compound analysis in biological samples.

Conclusion

The available data indicate that orally administered this compound is absorbed into the systemic circulation, reaching peak plasma concentrations within 3 to 5 hours. It exhibits a terminal half-life of approximately 8.5 hours. A significant portion of the drug is excreted unchanged in the urine, suggesting that it undergoes limited metabolism in humans. The provided pharmacokinetic parameters and experimental methodologies offer a foundational understanding for researchers in the fields of pharmacology, toxicology, and drug development. Further research is warranted to fully elucidate the complete metabolic profile and to investigate the pharmacokinetics of this compound at different dose levels and in diverse populations.

References

An In-depth Technical Guide on the Interaction of 1,3-Dimethylamylamine (DMAA) with Dopamine and Norepinephrine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylamylamine (DMAA), a synthetic stimulant, has been a substance of interest due to its use in dietary supplements and its structural similarity to amphetamine. This document provides a comprehensive technical overview of the current scientific understanding of this compound's interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). Recent research has elucidated that this compound acts as a competitive inhibitor at both transporters, with a notable preference for NET. This guide summarizes the quantitative pharmacological data, details the experimental methodologies employed in these findings, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction

1,3-Dimethylamylamine (this compound), also known as methylhexanamine, is a sympathomimetic amine that was initially introduced as a nasal decongestant.[1] It later gained popularity as an ingredient in dietary and pre-workout supplements, purported to enhance athletic performance and promote weight loss.[2][3] Structurally, this compound shares similarities with amphetamines, raising questions about its mechanism of action and potential for abuse.[4][5] While some earlier reports suggested this compound had no effect on the dopamine transporter (DAT), more recent and detailed pharmacological studies have demonstrated a clear interaction.[4][6] This guide focuses on the molecular interactions of this compound with DAT and the norepinephrine transporter (NET), key regulators of monoaminergic neurotransmission in the central nervous system.

Interaction with the Dopamine Transporter (DAT)

Recent studies have provided compelling evidence that this compound interacts directly with the human dopamine transporter (hDAT).[4][5]

Mechanism of Action at DAT

This compound acts as a competitive inhibitor of dopamine uptake at the DAT.[4][5][7] This means that this compound directly competes with dopamine for binding to the transporter's active site. Molecular docking and simulation studies suggest that this compound binds to the S1 substrate binding site of the DAT.[4][5][7] This binding event induces a conformational change in the transporter, shifting it from an outward-facing open state to an outward-facing closed state, a mechanism that is similar to the action of known DAT substrates like amphetamine.[4][7]

Furthermore, this compound has been shown to exhibit substrate-like activity by stimulating DAT endocytosis (the process of the transporter being internalized into the cell).[4][5] This effect was found to be sensitive to protein kinase A (PKA), mirroring the regulatory pathways engaged by amphetamine.[4]

Quantitative Data: DAT Inhibition

The inhibitory potency of this compound at the human dopamine transporter has been quantified in vitro.

CompoundTransporterAssay TypeParameterValue (µM)Reference
This compoundhDATDopamine Uptake InhibitionIC₅₀~24.6[4]
d-AmphetaminehDATDopamine Uptake InhibitionIC₅₀~0.41[4]

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the compound required to inhibit 50% of the transporter's activity.

As the data indicates, this compound is significantly less potent than d-amphetamine in inhibiting dopamine uptake, with a roughly 60-fold lower potency.[4]

Interaction with the Norepinephrine Transporter (NET)

This compound also demonstrates significant activity at the norepinephrine transporter (NET).

Mechanism of Action at NET

Similar to its action at the DAT, this compound is an inhibitor of the norepinephrine transporter.[4] This inhibition of norepinephrine reuptake leads to increased levels of norepinephrine in the synaptic cleft, which is consistent with the sympathomimetic effects observed with this compound, such as increased heart rate and blood pressure.[6]

Quantitative Data: NET Inhibition

The inhibitory potency of this compound at the norepinephrine transporter has also been determined.

CompoundTransporterAssay TypeParameterValue (µM)Reference
This compoundNETNorepinephrine Uptake InhibitionIC₅₀0.41[4]

This indicates that this compound has a significantly higher affinity for the norepinephrine transporter compared to the dopamine transporter.[4]

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

Dopamine and Norepinephrine Uptake Inhibition Assays

These assays are fundamental for determining the inhibitory potency (IC₅₀) of a compound on monoamine transporters.

  • Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT) or the human norepinephrine transporter (hNET) are commonly used.[4]

  • Radioligand: A radiolabeled substrate, such as [³H]dopamine or [³H]norepinephrine, is used to measure the rate of uptake into the cells.

  • Assay Procedure:

    • Cells are plated in multi-well plates and allowed to adhere.

    • The cells are washed and pre-incubated with a buffer solution.

    • Varying concentrations of the test compound (this compound) are added to the wells.

    • The radiolabeled substrate ([³H]dopamine or [³H]norepinephrine) is added to initiate the uptake reaction.

    • The uptake is allowed to proceed for a short period at a controlled temperature (e.g., room temperature or 37°C).

    • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.

    • The cells are lysed, and the amount of intracellular radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is normalized to the control (uptake in the absence of the inhibitor), and the IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes.

DMAA_DAT_Interaction cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Binds This compound This compound This compound->DAT Competitively Inhibits DA_reuptake Dopamine Reuptake DAT->DA_reuptake Mediates

Caption: Competitive inhibition of dopamine reuptake by this compound at the DAT.

Uptake_Inhibition_Assay A HEK293 cells expressing hDAT/hNET B Add varying concentrations of this compound A->B C Add radiolabeled substrate ([³H]DA or [³H]NE) B->C D Incubate for a defined time C->D E Terminate uptake (wash with cold buffer) D->E F Lyse cells and quantify radioactivity E->F G Calculate IC₅₀ F->G

Caption: Workflow for a radioligand uptake inhibition assay.

Conclusion

The available scientific evidence clearly indicates that 1,3-dimethylamylamine interacts with both the dopamine and norepinephrine transporters. It functions as a competitive inhibitor at both sites, with a significantly greater potency at the norepinephrine transporter. The substrate-like effects of this compound at the dopamine transporter, such as inducing endocytosis, suggest a complex interaction that goes beyond simple blockade. These findings provide a neurochemical basis for the stimulant effects of this compound and are critical for understanding its pharmacological profile, potential for abuse, and associated health risks. Further research is warranted to fully elucidate the downstream signaling consequences of these interactions and their implications for human health.

References

The Geranium Dilemma: A Technical Guide to the Natural Occurrence vs. Synthetic Origin of DMAA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The debate over the origin of 1,3-dimethylamylamine (DMAA) in dietary supplements has been a contentious issue, hinging on whether this stimulant is a natural constituent of the geranium plant (Pelonium graveolens) or a synthetically produced compound added to products. This technical guide provides an in-depth analysis of the scientific evidence, presenting quantitative data, detailed experimental protocols, and logical frameworks to elucidate the core of this controversy.

Executive Summary

Quantitative Analysis: A Tale of Two Origins

The concentration of this compound reported in various matrices is a critical factor in determining its likely origin. The following tables summarize the quantitative findings from key studies.

Table 1: Quantitative Analysis of this compound in Geranium Plants and Oils

StudySample TypeAnalytical MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)This compound Concentration Detected
Zhang et al. (2012)8 commercial geranium oilsHPLC-MS10 ppb (LOD)Not Detected
Li et al. (2012)Geranium plants (from China)LC-MS/MS1-2 pg (instrumental LOD), 1-2 ng/g (sample LOQ)13 to 365 ng/g (1,3-DMAA), 3 to 35.3 ng/g (1,4-DMAA)
Li et al. (2012)Geranium oils (from China)LC-MS/MS1-2 pg (instrumental LOD), 1-2 ng/g (sample LOQ)167 to 13,271 ng/g (1,3-DMAA)
ElSohly et al. (2012)Authenticated Pelargonium graveolens plant material and essential oilGC-MS and LC-MS/MS10 ng/g (LOD)Not Detected
Austin et al. (2014)1 Pelargonium cultivar, 1 Geranium cultivar, 3 essential oilsUPLC-MS/MS1-2 ng/g (detection limit)Not Detected

Table 2: Quantitative Analysis of this compound in Dietary Supplements

StudyAnalytical MethodThis compound Concentration Detected (% weight)
Austin et al. (2014)UPLC-MS/MS0.11% to 673%
NSF & USARIEM (2013)Not specified0.11% to 67.3%

The stark contrast in detected concentrations between some studies on Chinese geranium materials and the levels found in dietary supplements raises significant questions about the commercial viability of extracting this compound from natural sources.

Experimental Protocols: The Methodological Divide

The conflicting results in the literature can often be attributed to variations in analytical methodologies. Below are detailed protocols from pivotal studies.

Protocol for this compound Detection by LC-MS/MS (Li et al., 2012)

This method reported the presence of this compound in geranium plants and oils.

  • Sample Preparation (Plant Material):

    • Homogenize 10g of geranium plant material.

    • Extract with 0.5 M HCl.

    • Purify the extract via liquid-liquid partition with hexane.

  • Chromatography:

    • System: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

    • Column: C18 reverse-phase.

    • Mobile Phase: Acetonitrile:water (15:85) containing 0.1% formic acid.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

  • Validation Parameters:

    • Linearity: 0.10–10.00 ng/mL (R² of 0.99).[2][3]

    • Recovery: 85.1%–104.9% for 1,3-DMAA.[2][3]

    • Precision (RSD): 2.9%–11.0% for 1,3-DMAA.[2]

Protocol for this compound Detection by HPLC-MS (Zhang et al., 2012)

This study did not detect this compound in commercial geranium oils.

  • Sample Preparation (Geranium Oil):

    • Dilute geranium oil sample in methanol.

    • For some samples, perform dansylation to increase sensitivity.

  • Chromatography:

    • System: High-Performance Liquid Chromatograph coupled with a mass spectrometer (HPLC-MS).

    • Mobile Phase: 90% acetonitrile with 0.1% formic acid and 10% methanol with 0.1% formic acid.[4]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI).

    • Detection: Selected Ion Monitoring (m/z 116.2).[4]

  • Limit of Detection: 10 ppb.[4]

Visualizing the Evidence: Workflows and Logical Relationships

The following diagrams, generated using DOT language, illustrate the experimental workflows and the logical framework for evaluating the origin of this compound.

Experimental_Workflow_Li_et_al cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Results plant Geranium Plant Material (10g) homogenize Homogenize plant->homogenize extract Extract with 0.5 M HCl homogenize->extract purify Liquid-Liquid Partition (Hexane) extract->purify lc C18 Reverse-Phase LC purify->lc msms Tandem MS (ESI+, MRM) lc->msms detected This compound Detected msms->detected

Figure 1: Experimental workflow for this compound analysis in geranium plants as per Li et al. (2012).

Experimental_Workflow_Zhang_et_al cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_results Results oil Geranium Oil Sample dilute Dilute in Methanol oil->dilute dansylate Dansylation (optional) dilute->dansylate hplc HPLC Separation dansylate->hplc ms Mass Spectrometry (ESI, SIM) hplc->ms not_detected This compound Not Detected (LOD 10 ppb) ms->not_detected

Figure 2: Experimental workflow for this compound analysis in geranium oils as per Zhang et al. (2012).

Logical_Framework cluster_hypothesis Hypothesis cluster_evidence Evidence cluster_for For Natural Origin cluster_against Against Natural Origin cluster_conclusion Conclusion h1 This compound is of natural origin in geraniums li_study Li et al. (2012): This compound detected in Chinese geraniums h1->li_study h2 This compound in supplements is synthetic zhang_study Zhang et al. (2012): No this compound in 8 geranium oils h2->zhang_study elsohly_study ElSohly et al. (2012): No this compound in authenticated plants h2->elsohly_study austin_study Austin et al. (2014): No this compound in multiple cultivars h2->austin_study fda_position FDA: No reliable scientific evidence h2->fda_position isomeric_ratio Isomeric ratio in supplements matches synthetic standards h2->isomeric_ratio conclusion Overwhelming evidence supports synthetic origin in supplements li_study->conclusion zhang_study->conclusion elsohly_study->conclusion austin_study->conclusion fda_position->conclusion isomeric_ratio->conclusion

Figure 3: Logical framework evaluating the origin of this compound.

Discussion and Conclusion

The controversy surrounding the origin of this compound in geranium plants is a classic case of conflicting scientific findings. While the study by Li et al. presented evidence for the presence of this compound in geraniums sourced from China[3][5], a larger body of research has failed to replicate these findings in authenticated plant materials and commercial oils from various geographical locations.[6][7][8]

Furthermore, the analysis of stereoisomers provides compelling evidence for the synthetic origin of this compound in supplements. Natural products typically exhibit specific stereoisomeric ratios, whereas synthetic production often results in a racemic mixture. Studies have shown that the isomeric ratio of this compound in supplements is indistinguishable from that of synthetic this compound standards.[6]

References

The Enantioselective Landscape of 1,3-Dimethylamylamine: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: 1,3-Dimethylamylamine (DMAA), a sympathomimetic amine, has a storied history, from its origins as a nasal decongestant to its controversial inclusion in dietary and pre-workout supplements. Its chemical structure, possessing two chiral centers, gives rise to four distinct stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). It is a fundamental principle in pharmacology that stereoisomers of a chiral drug can exhibit markedly different biological activities, including their pharmacokinetics, pharmacodynamics, and toxicity. A thorough understanding of the specific biological activities of each this compound stereoisomer is therefore crucial for a complete assessment of its pharmacological and toxicological profile.

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity of this compound, with a specific focus on its stereoisomers. However, after an extensive review of the published scientific literature, it is important to note that there is a significant gap in the available data. To date, no direct comparative studies providing quantitative biological activity data (e.g., Kᵢ, IC₅₀, or EC₅₀ values) for each of the four individual this compound stereoisomers at key molecular targets have been publicly released. This guide, therefore, synthesizes the available information on racemic this compound, highlights findings from molecular modeling of a specific isomer, and provides detailed experimental protocols that can be utilized in future research to elucidate the distinct pharmacological profiles of each stereoisomer.

Quantitative Biological Activity of Racemic this compound

The primary mechanism of action of this compound is the inhibition of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT). This inhibition leads to an increase in the extracellular concentrations of norepinephrine and dopamine, resulting in the stimulant and sympathomimetic effects of the compound.

There are conflicting reports in the literature regarding the potency of racemic this compound at the dopamine transporter. A study by Rickli et al. (2019) reported that while 1,3-dimethylamylamine potently blocked the norepinephrine transporter, it did not significantly inhibit the dopamine transporter.[1] Conversely, a more recent study by Block et al. (2023) demonstrated that racemic this compound does act as a competitive inhibitor of the human dopamine transporter.[2] Neither study reported activity at the serotonin transporter (SERT).

Table 1: In Vitro Activity of Racemic 1,3-Dimethylamylamine (this compound) at Monoamine Transporters

CompoundTargetAssay TypeCell LineIC₅₀ (µM)Reference
Racemic 1,3-DMAAHuman Norepinephrine Transporter (hNET)Uptake InhibitionHEK293Not explicitly quantified, but noted as an inhibitor.Rickli et al., 2019[1]
Racemic 1,3-DMAAHuman Dopamine Transporter (hDAT)Uptake InhibitionHEK293No inhibition observed.Rickli et al., 2019[1]
Racemic 1,3-DMAAHuman Dopamine Transporter (hDAT)[³H]-Dopamine Uptake InhibitionHEK-293A29.4 (± 14.8)Block et al., 2023[2]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Molecular Modeling of the (1S,2S)-DMAA Stereoisomer

While experimental data on the individual stereoisomers is lacking, a molecular modeling study by Block et al. (2023) investigated the interaction of the (1S,3S)-enantiomer of this compound with the human dopamine transporter.[2] Assuming standard IUPAC nomenclature for 4-methylhexan-2-amine, this corresponds to the (1S,2S)-DMAA isomer. The study predicted that this isomer binds to the S1 substrate binding site of hDAT, a site also occupied by dopamine and amphetamine.[2] This modeling suggests a plausible mechanism for the inhibitory activity of at least this specific stereoisomer at the dopamine transporter.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the biological activity of this compound stereoisomers.

Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol is adapted from Block et al. (2023) and is suitable for determining the inhibitory potency of compounds at the human dopamine transporter.[2]

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound stereoisomers on the uptake of [³H]-dopamine in HEK-293A cells stably expressing the human dopamine transporter (hDAT).

Materials:

  • HEK-293A cells stably expressing hDAT

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum and 1% penicillin/streptomycin

  • Poly-D-lysine coated 24-well plates

  • [³H]-Dopamine (specific activity ~60 Ci/mmol)

  • Racemic this compound and individual this compound stereoisomers

  • d-Amphetamine (as a positive control)

  • Cocaine (for determining non-specific uptake)

  • Phosphate-Buffered Saline (PBS) supplemented with 0.1 mM CaCl₂ and 1 mM MgCl₂

  • Lysis buffer: 1% SDS in 0.1 N NaOH

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Culture HEK-293A-hDAT cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells onto poly-D-lysine coated 24-well plates and grow to ~80-90% confluency.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with PBS.

  • Drug Incubation: Pre-incubate the cells for 10 minutes at room temperature with varying concentrations of the test compounds (this compound stereoisomers, racemic this compound, or d-amphetamine) or vehicle.

  • [³H]-Dopamine Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]-dopamine (e.g., 20 nM) to each well. For determining non-specific uptake, a separate set of wells should be incubated with a high concentration of a known DAT inhibitor, such as cocaine (e.g., 100 µM).

  • Incubation: Incubate the plates at room temperature for a short period (e.g., 10 minutes).

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells twice with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding lysis buffer to each well.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial containing scintillation cocktail. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific uptake (counts in the presence of cocaine) from all other measurements to determine the specific uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Synthesis and Chiral Separation of this compound Stereoisomers

The synthesis of racemic 1,3-dimethylamylamine hydrochloride has been described in the patent literature.[3] For the investigation of the individual stereoisomers, a chiral separation step is necessary. Methods for the enantioselective separation of this compound have been developed using techniques such as gas chromatography and liquid chromatography following derivatization with a chiral reagent.[4][5][6]

Objective: To separate the four stereoisomers of this compound for subsequent biological testing.

General Procedure (based on derivatization followed by chromatography):

  • Synthesis of Racemic this compound: Synthesize racemic 1,3-dimethylamylamine, for example, through a pathway involving the alkylation of ethyl acetoacetate with 2-bromobutane, followed by hydrolysis, decarboxylation, amidation, and subsequent reduction and salt formation.[3]

  • Derivatization: React the racemic this compound with an enantiomerically pure chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form diastereomeric amides.

  • Chromatographic Separation: Separate the resulting diastereomers using a non-chiral stationary phase in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The different physical properties of the diastereomers allow for their separation.

  • Hydrolysis (optional but recommended): Cleave the chiral auxiliary from the separated diastereomers to yield the individual, enantiomerically pure this compound stereoisomers. This step is crucial to ensure that the observed biological activity is due to the this compound isomer itself and not the derivatized compound.

  • Structural Confirmation: Confirm the absolute configuration of each separated stereoisomer using analytical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Signaling Pathway of this compound

The primary pharmacological action of this compound is the blockade of norepinephrine and dopamine transporters, leading to an accumulation of these neurotransmitters in the synaptic cleft and enhanced downstream signaling.

DMAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine NE Norepinephrine Dopamine->NE Dopamine β-hydroxylase VMAT2 VMAT2 Dopamine->VMAT2 NE->VMAT2 Vesicle_DA Synaptic Vesicle (Dopamine) VMAT2->Vesicle_DA Vesicle_NE Synaptic Vesicle (Norepinephrine) VMAT2->Vesicle_NE DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Synaptic_DA Dopamine Vesicle_DA->Synaptic_DA Exocytosis Synaptic_NE Norepinephrine Vesicle_NE->Synaptic_NE Exocytosis Synaptic_DA->DAT Reuptake DA_Receptor Dopamine Receptors Synaptic_DA->DA_Receptor Synaptic_NE->NET Reuptake NE_Receptor Adrenergic Receptors Synaptic_NE->NE_Receptor This compound This compound This compound->DAT Inhibition This compound->NET Inhibition Downstream Downstream Signaling & Physiological Effects DA_Receptor->Downstream NE_Receptor->Downstream

Caption: this compound inhibits the reuptake of dopamine and norepinephrine, increasing their synaptic concentration.

Experimental Workflow for Determining Transporter Inhibition

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of a test compound for a specific monoamine transporter.

Experimental_Workflow start Start: Prepare cell membranes expressing the target transporter (e.g., hDAT) incubation Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-WIN 35,428 for DAT) and varying concentrations of test compound (this compound isomer) start->incubation nonspecific Prepare parallel tubes with excess non-radiolabeled ligand (e.g., cocaine) to determine non-specific binding start->nonspecific separation Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters incubation->separation nonspecific->separation washing Wash filters with ice-cold buffer to remove unbound radioligand separation->washing measurement Measure radioactivity of filters using liquid scintillation counting washing->measurement analysis Calculate specific binding. Perform non-linear regression analysis to determine IC₅₀ measurement->analysis cheng_prusoff Calculate Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) analysis->cheng_prusoff end End: Determine Kᵢ for the This compound stereoisomer at the transporter cheng_prusoff->end

Caption: Workflow for determining the Kᵢ of a this compound stereoisomer at a monoamine transporter.

Conclusion and Future Directions

The available scientific evidence indicates that racemic 1,3-dimethylamylamine is a monoamine transporter inhibitor with a more pronounced effect on the norepinephrine transporter and a contested, though likely present, effect on the dopamine transporter. However, a critical knowledge gap exists regarding the specific biological activities of its four stereoisomers. The provided molecular modeling data for the (1S,2S)-isomer at the dopamine transporter offers a tantalizing glimpse into the potential for stereoselectivity, but this must be confirmed and expanded upon through rigorous experimental investigation.

To fully understand the pharmacological and toxicological profile of this compound, future research should prioritize the following:

  • Synthesis and Chiral Separation: The synthesis and successful separation of all four this compound stereoisomers in high purity are paramount for conducting definitive biological studies.

  • In Vitro Pharmacological Profiling: A comprehensive in vitro assessment of each stereoisomer at the dopamine, norepinephrine, and serotonin transporters is necessary to determine their respective potencies (IC₅₀ or Kᵢ values).

  • Receptor Binding Screens: Broader receptor binding screens should be conducted to identify any potential off-target activities of the individual stereoisomers.

  • In Vivo Studies: Following in vitro characterization, in vivo studies in animal models are warranted to investigate the stereoselective differences in pharmacokinetics, sympathomimetic effects, and behavioral outcomes.

By addressing these research priorities, the scientific community can build a more complete and nuanced understanding of the biological activity of 1,3-dimethylamylamine and its constituent stereoisomers, providing a solid foundation for informed regulatory decisions and a clearer picture of its potential risks and benefits.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhexaneamine (1,3-dimethylamylamine, DMAA), a simple aliphatic amine, has a storied history, from its origins as a nasal decongestant to its more recent and controversial use in dietary and athletic performance supplements.[1][2] Its sympathomimetic properties, which mimic the effects of endogenous catecholamines, have prompted significant interest and scrutiny within the scientific community. This technical guide provides an in-depth exploration of the neuropharmacology of methylhexaneamine and structurally related aliphatic amines, including tuaminoheptane, octodrine, and propylhexedrine. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Core Pharmacological Profile: Monoamine Transporter Interactions

The primary mechanism of action for methylhexaneamine and its analogs involves the modulation of monoamine neurotransmitter systems, specifically those of dopamine and norepinephrine. These compounds primarily act as releasing agents and reuptake inhibitors at the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Methylhexaneamine (this compound)

Methylhexaneamine demonstrates a notable affinity for both DAT and NET. In vitro studies using human embryonic kidney (HEK-293A) cells expressing the human dopamine transporter have shown that this compound competitively inhibits dopamine uptake with a half-maximal inhibitory concentration (IC50) of 29.4 µM.[3] Further research has identified its potent inhibitory activity at the human norepinephrine transporter, with a reported inhibitory constant (Ki) of 0.649 µM (649 nM).[4] In contrast, this compound is reported to be essentially inactive at the serotonin transporter (SERT), with a Ki value exceeding 10,000 nM.[4] This pharmacological profile highlights this compound as a selective norepinephrine and dopamine reuptake inhibitor.

Related Aliphatic Amines
  • Propylhexedrine: Used as a nasal decongestant, propylhexedrine also functions as a norepinephrine and dopamine releasing agent at higher doses.[5][6] It is known to be an alpha-adrenergic agonist.[7][8]

  • Octodrine (DMHA): This compound is a central nervous system stimulant that is reported to increase the uptake of dopamine and noradrenaline.[9]

  • Tuaminoheptane: Another aliphatic amine with sympathomimetic properties, tuaminoheptane's primary use has been as a nasal decongestant.

Quantitative data on the binding affinities and release potencies for propylhexedrine, octodrine, and tuaminoheptane at monoamine transporters are less readily available in the public domain compared to methylhexaneamine.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of methylhexaneamine and related compounds with key monoamine transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki in µM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Methylhexaneamine (this compound)-0.649[4]>10[4]

Table 2: Monoamine Transporter Inhibition Potency (IC50 in µM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Methylhexaneamine (this compound)29.4[3]0.41[3]-

Note: A hyphen (-) indicates that data was not found in the searched resources.

Signaling Pathways and Mechanisms of Action

The sympathomimetic effects of methylhexaneamine and related aliphatic amines stem from their ability to increase the extracellular concentrations of norepinephrine and dopamine. This leads to the activation of adrenergic and dopaminergic signaling pathways.

Norepinephrine and Dopamine Release

These aliphatic amines are believed to function as substrates for DAT and NET, leading to a reversal of transporter function and subsequent release of neurotransmitters from the presynaptic terminal into the synaptic cleft. This mechanism is similar to that of other well-characterized stimulants like amphetamine.

Neurotransmitter_Release_Mechanism amine amine transporter transporter amine->transporter Binds to & enters neurotransmitter_cyto neurotransmitter_cyto transporter->neurotransmitter_cyto Reverses Transport neurotransmitter_syn neurotransmitter_syn transporter->neurotransmitter_syn Releases into Synapse neurotransmitter_cyto->transporter Efflux vesicle vesicle vesicle->neurotransmitter_cyto Release from Vesicles receptor receptor neurotransmitter_syn->receptor Activates Postsynaptic\nEffect Postsynaptic Effect receptor->Postsynaptic\nEffect

Experimental Protocols

This section outlines the general methodologies for key in vitro experiments used to characterize the neuropharmacology of these compounds.

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity (Ki) of a compound for a specific transporter.

1. Membrane Preparation:

  • HEK-293 cells stably expressing the human dopamine or norepinephrine transporter are cultured and harvested.

  • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • A fixed concentration of a radiolabeled ligand (e.g., [3H]dopamine for DAT, [3H]nisoxetine for NET) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (e.g., methylhexaneamine) are added to compete with the radioligand for binding to the transporter.

  • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (with DAT/NET) start->prep incubate Incubate Membranes with: - Radioligand - Test Compound (varied conc.) prep->incubate filter Rapid Filtration (Separate bound/unbound) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Neurotransmitter Release Assay Using Synaptosomes

This assay measures the ability of a compound to evoke the release of neurotransmitters from nerve terminals.

1. Synaptosome Preparation:

  • Brain tissue (e.g., rat striatum for dopamine release) is homogenized in a buffered sucrose solution.

  • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains resealed presynaptic nerve terminals.

  • Synaptosomes are washed and resuspended in a physiological buffer.

2. Neurotransmitter Loading:

  • Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) which is taken up and stored in synaptic vesicles.

3. Superfusion and Stimulation:

  • The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with buffer to establish a stable baseline of neurotransmitter release.

  • The synaptosomes are then exposed to the test compound (e.g., methylhexaneamine) at various concentrations.

4. Sample Collection and Analysis:

  • Fractions of the superfusate are collected at regular intervals.

  • The amount of radioactivity in each fraction is measured by scintillation counting to determine the amount of released neurotransmitter.

  • The total amount of neurotransmitter in the synaptosomes is determined at the end of the experiment.

5. Data Analysis:

  • The release of the neurotransmitter is expressed as a percentage of the total amount present in the synaptosomes.

  • The EC50 value (the concentration of the test compound that produces 50% of the maximal release) is determined from the concentration-response curve.

Neurotransmitter_Release_Workflow start Start prep Isolate Synaptosomes from Brain Tissue start->prep load Load Synaptosomes with Radiolabeled Neurotransmitter prep->load superfuse Superfusion with Buffer (Establish Baseline) load->superfuse stimulate Stimulate with Test Compound (Varied Concentrations) superfuse->stimulate collect Collect Superfusate Fractions stimulate->collect measure Measure Radioactivity in Fractions collect->measure analyze Data Analysis (Calculate EC50) measure->analyze end End analyze->end

Conclusion

Methylhexaneamine and related aliphatic amines represent a class of sympathomimetic compounds with significant effects on the central nervous system, primarily through their interactions with dopamine and norepinephrine transporters. Their ability to act as releasing agents and reuptake inhibitors for these key neurotransmitters underlies their stimulant properties. While quantitative data for methylhexaneamine is becoming more available, further research is needed to fully characterize the pharmacological profiles of other related aliphatic amines. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are crucial for understanding the therapeutic potential and safety concerns associated with these compounds.

References

The Physiological Impact of 1,3-Dimethylamylamine (DMAA) in Humans: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylamylamine (DMAA), also known as methylhexanamine, is a synthetic sympathomimetic amine that has been a component of dietary supplements, particularly those marketed for athletic performance enhancement and weight loss.[1] Its use has been controversial due to safety concerns, leading to its ban by various sporting organizations and regulatory bodies worldwide. This in-depth technical guide provides a comprehensive literature review of the physiological effects of this compound in humans, focusing on its cardiovascular, neurological, and metabolic impacts. The information is presented to aid researchers, scientists, and drug development professionals in understanding the compound's mechanism of action and its quantifiable effects on the human body.

Core Physiological Effects

This compound primarily exerts its effects through its interaction with the sympathetic nervous system. It acts as an indirect sympathomimetic amine, leading to the constriction of blood vessels and an increase in blood pressure.[2] The primary mechanism of action involves the inhibition of norepinephrine and dopamine reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3][4][5] This results in heightened sympathetic tone, manifesting as various physiological changes.

Cardiovascular Effects

The most consistently reported physiological effect of this compound in humans is its impact on the cardiovascular system. Acute ingestion of this compound, particularly in combination with caffeine, leads to significant elevations in blood pressure.[6] Heart rate, however, appears to be less consistently affected, with some studies reporting minimal changes.[7][8]

Neurological Effects

By increasing the levels of norepinephrine and dopamine in the brain, this compound can exert stimulant-like effects on the central nervous system.[3][4] Users have anecdotally reported increased focus, alertness, and energy. However, these subjective effects are not well-quantified in controlled clinical trials. The potential for adverse neurological events, including cerebral hemorrhage, has been a major safety concern, particularly at high doses or when combined with other stimulants.[9]

Metabolic Effects

Some studies have investigated the metabolic effects of this compound, particularly in the context of weight loss supplements. One study noted that a supplement containing this compound and caffeine led to an increase in metabolic rate and markers of lipolysis (fat breakdown).[10] However, the contribution of this compound alone to these effects is difficult to isolate from the confounding influence of caffeine.

Quantitative Data Summary

The following tables summarize the key quantitative data from human clinical trials investigating the physiological effects of this compound.

Table 1: Pharmacokinetic Properties of this compound in Humans

ParameterValueStudy
Terminal Half-Life (t½) 8.45 ± 1.9 hoursSchilling et al. (2013)[8]
Peak Plasma Concentration (Cmax) ~70 ng/mL (after 25 mg oral dose)Schilling et al. (2013)[8]
Time to Peak Plasma Concentration (Tmax) 3-5 hoursSchilling et al. (2013)[8]
Oral Clearance 20.02 ± 5 L/hrSchilling et al. (2013)[8]
Oral Volume of Distribution 236 ± 38 LSchilling et al. (2013)[8]

Table 2: Cardiovascular Effects of this compound in Humans (Acute Ingestion)

StudyDosageChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Change in Heart Rate (bpm)
Bloomer et al. (2011) [11]50 mg this compoundIncreaseIncreaseNo significant change
75 mg this compoundLarger IncreaseLarger IncreaseNo significant change
250 mg Caffeine + 50 mg this compoundSignificant IncreaseSignificant IncreaseNo significant change
250 mg Caffeine + 75 mg this compoundLargest Increase (~20% from baseline)Largest Increase (~17% from baseline)No significant change
Farney et al. (2012) [6]Supplement (Jack3d™)Increase (not statistically significant)Increase (not statistically significant)No significant change
Supplement (OxyELITE Pro™)Significant IncreaseIncrease (not statistically significant)No significant change
Schilling et al. (2013) [8]25 mg this compoundNo significant changeNo significant changeNo significant change
McCarthy et al. (2012) [10]Supplement (OxyELITE Pro™)Not reported for acute ingestionNot reported for acute ingestionIncrease

Key Experimental Protocols

Schilling et al. (2013): Physiological and pharmacokinetic effects of oral 1,3-dimethylamylamine administration in men
  • Study Design: A single-dose, open-label pharmacokinetic and physiological study.

  • Participants: Eight healthy men.

  • Intervention: A single 25 mg oral dose of this compound was administered after an overnight fast.

  • Measurements: Blood samples were collected at baseline and at multiple time points over 24 hours to determine plasma this compound concentrations using high-performance liquid chromatography–mass spectrometry. Resting heart rate, blood pressure, and body temperature were also measured at these time points.[12]

Bloomer et al. (2011): Effects of 1,3-dimethylamylamine and caffeine alone or in combination on heart rate and blood pressure in healthy men and women
  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.

  • Participants: Healthy men and women.

  • Intervention: Participants ingested one of five conditions on separate occasions: placebo, 250 mg caffeine, 50 mg this compound, 250 mg caffeine + 50 mg this compound, or 250 mg caffeine + 75 mg this compound.

  • Measurements: Heart rate, systolic blood pressure, and diastolic blood pressure were measured at baseline and at 30, 60, 90, and 120 minutes post-ingestion.[11]

Farney et al. (2012): Hemodynamic and hematologic profile of healthy adults ingesting dietary supplements containing 1,3-dimethylamylamine and caffeine
  • Study Design: An open-label study investigating two different dietary supplements.

  • Participants: Healthy men and women.

  • Intervention: Participants ingested either Jack3d™ or OxyELITE Pro™ (both containing this compound and caffeine) once daily for two weeks.

  • Measurements: Resting heart rate, blood pressure, and a full hematologic and metabolic panel were assessed before and after the 14-day intervention. On day 1 and day 14, hemodynamic variables were also measured at 30, 60, 90, and 120 minutes post-ingestion.[6][13]

McCarthy et al. (2012): Biochemical and anthropometric effects of a weight loss dietary supplement in healthy men and women
  • Study Design: A randomized, placebo-controlled study.

  • Participants: Healthy, exercise-trained men and women.

  • Intervention: Participants ingested either a placebo or the dietary supplement OxyELITE Pro™ daily for eight weeks.

  • Measurements: Body weight, body composition, resting heart rate, blood pressure, and bloodborne markers of safety were assessed at baseline and after eight weeks. Appetite was also assessed.[10]

Signaling Pathways and Experimental Workflows

Proposed Sympathomimetic Signaling Pathway of this compound

The primary mechanism of this compound's sympathomimetic action is the inhibition of norepinephrine and dopamine reuptake by their respective transporters (NET and DAT).[3] This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing their signaling to postsynaptic adrenergic and dopaminergic receptors.

DMAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Release DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release NE->NET Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binds DA->DAT Reuptake Dopaminergic_Receptor Dopaminergic Receptor DA->Dopaminergic_Receptor Binds Physiological_Effects Physiological Effects Adrenergic_Receptor->Physiological_Effects Dopaminergic_Receptor->Physiological_Effects

Caption: Proposed mechanism of this compound's sympathomimetic action.

General Experimental Workflow for Human this compound Studies

The following diagram illustrates a typical workflow for clinical trials investigating the acute physiological effects of this compound in humans.

Experimental_Workflow cluster_screening Participant Screening cluster_baseline Baseline Measures cluster_intervention Intervention cluster_post_intervention Post-Intervention Measures Inclusion_Criteria Inclusion/Exclusion Criteria Assessment Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Baseline_Vitals Baseline Vitals (HR, BP) Informed_Consent->Baseline_Vitals Baseline_Blood Baseline Blood Draw Baseline_Vitals->Baseline_Blood DMAA_Admin This compound/Placebo Administration Baseline_Blood->DMAA_Admin Post_Vitals Serial Vital Signs (HR, BP) DMAA_Admin->Post_Vitals Post_Blood Serial Blood Draws DMAA_Admin->Post_Blood Data_Analysis Data Analysis Post_Vitals->Data_Analysis Post_Blood->Data_Analysis

Caption: Generalized experimental workflow for acute this compound studies.

Conclusion

The available scientific literature indicates that 1,3-dimethylamylamine has measurable physiological effects in humans, primarily impacting the cardiovascular system through its sympathomimetic properties. The compound's ability to inhibit the reuptake of norepinephrine and dopamine provides a clear mechanism for its observed effects on blood pressure. While often used in combination with caffeine, which can potentiate its pressor effects, the independent contribution of this compound to these changes is evident. The pharmacokinetic profile suggests a relatively long half-life, which could lead to accumulation with repeated dosing. For drug development professionals, the potent cardiovascular effects, coupled with safety concerns, highlight the need for careful consideration of the risk-benefit profile of any compound with a similar mechanism of action. Further research is warranted to fully elucidate the long-term physiological effects and the potential for adverse events, particularly in diverse populations and under various conditions of use.

References

An In-depth Technical Guide to the Central Nervous System Stimulation Pathways of 1,3-Dimethylamylamine (DMAA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed central nervous system (CNS) stimulation pathways of 1,3-Dimethylamylamine (DMAA). The information presented herein is based on available scientific literature and is intended to serve as a resource for research and development purposes.

Pharmacodynamics of this compound at the Synaptic Cleft

This compound is a sympathomimetic amine that exerts its primary stimulant effects by interacting with catecholaminergic systems within the CNS. Its mechanism of action is primarily attributed to its ability to inhibit the reuptake of norepinephrine and, to a lesser extent, dopamine from the synaptic cleft. This inhibition leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing neurotransmission.

The primary molecular targets of this compound are the norepinephrine transporter (NET) and the dopamine transporter (DAT). By binding to these transporters, this compound allosterically inhibits their function, preventing the reuptation of their respective neurotransmitter substrates from the synapse back into the presynaptic neuron. Some evidence also suggests that this compound may act as a releasing agent for these catecholamines, further contributing to their synaptic concentrations.

Signaling Pathways of this compound-Mediated CNS Stimulation

The CNS stimulation induced by this compound is a direct consequence of its interaction with NET and DAT. The following signaling pathway diagram illustrates the proposed mechanism at a noradrenergic synapse. A similar mechanism is proposed for dopaminergic synapses, albeit with a lower potency.

DMAA_Mechanism_of_Action Figure 1: Proposed Mechanism of this compound at a Noradrenergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Norepinephrine) net_transporter Norepinephrine Transporter (NET) ne_synapse Norepinephrine (NE) vesicle->ne_synapse Release This compound This compound This compound->net_transporter Inhibits ne_synapse->net_transporter ad_receptor Adrenergic Receptor ne_synapse->ad_receptor Binds response Postsynaptic Response (Stimulation) ad_receptor->response Signal Transduction Experimental_Workflow Figure 2: Generalized Workflow for Transporter Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture cells expressing hNET or hDAT (e.g., HEK293) plate_cells 2. Plate cells in 96-well plates cell_culture->plate_cells add_this compound 3. Add varying concentrations of this compound plate_cells->add_this compound add_substrate 4. Add radiolabeled substrate (e.g., [3H]NE or [3H]DA) add_this compound->add_substrate incubate 5. Incubate to allow transporter activity add_substrate->incubate terminate 6. Terminate uptake (e.g., rapid filtration) incubate->terminate measure_radioactivity 7. Measure radioactivity (Scintillation counting) terminate->measure_radioactivity calculate_inhibition 8. Calculate percent inhibition relative to controls measure_radioactivity->calculate_inhibition determine_ic50 9. Determine IC50 values (Non-linear regression) calculate_inhibition->determine_ic50

The Genesis of a Sympathomimetic Amine: Eli Lilly's Early Development of 1,3-Dimethylamylamine (Forthane)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Review

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Foundational Patent: U.S. Patent 2,350,318

The cornerstone of Eli Lilly's work on 1,3-dimethylamylamine is U.S. Patent 2,350,318, granted on May 30, 1944. The inventors listed are Horace A. Shonle and Ewald Rohrmann, both associated with Eli Lilly.[1] This patent laid the groundwork for the synthesis and formulation of 2-amino-4-methylhexane and its acid addition salts for medicinal use.

Synthesis of 2-amino-4-methylhexane

The patent describes a method for the synthesis of 2-amino-4-methylhexane. While the patent itself does not provide a detailed step-by-step experimental protocol for the synthesis, it outlines the general chemical pathway. The synthesis of 1,3-dimethylamylamine has been referenced in subsequent chemical literature, often citing the work of Rohrmann and Shonle.

Logical Relationship of Synthesis:

G Methyl isobutyl ketone Methyl isobutyl ketone Reductive Amination Reductive Amination Methyl isobutyl ketone->Reductive Amination Reactant 2-amino-4-methylhexane (DMAA) 2-amino-4-methylhexane (this compound) Reductive Amination->2-amino-4-methylhexane (this compound) Product Ammonia Ammonia Ammonia->Reductive Amination Reactant Hydrogen Hydrogen Hydrogen->Reductive Amination Reactant Catalyst (e.g., Raney Nickel) Catalyst (e.g., Raney Nickel) Catalyst (e.g., Raney Nickel)->Reductive Amination Catalyst

Caption: General synthetic pathway for 2-amino-4-methylhexane.

Patented Formulations

The primary application detailed in the patent is for its use as a vasoconstrictor, particularly for topical application to the nasal mucous membranes to relieve congestion. The patent provides examples of several formulations, offering a glimpse into the intended clinical application.

Table 1: Example Formulations from U.S. Patent 2,350,318

Formulation TypeIngredientQuantity
Nasal Spray 2-amino-4-methylhexane sulfate1 g
Ephedrine sulfate1 g
Chlorobutanol0.5 g
Dextrose3.6 g
Distilled waterq.s. to 100 cc
Nasal Jelly 2-amino-4-methylhexane sulfate1 g
Glycerin15 g
Tragacanth1 g
Methyl salicylate0.01 g
Sodium phosphate0.2 g
Waterq.s. to make 100 g
Ointment 2-amino-4-methylhexane1 g
Lanolin25 g
Petrolatumq.s. to 100 g

Pharmacological Profile and Mechanism of Action

1,3-Dimethylamylamine is classified as an indirect sympathomimetic amine. Its primary mechanism of action is the constriction of blood vessels, which in the context of nasal congestion, reduces swelling of the nasal mucosa and improves airflow.[2]

Signaling Pathway for Vasoconstriction:

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Smooth Muscle Cell (Blood Vessel) This compound This compound Vesicles Vesicles This compound->Vesicles Stimulates release Norepinephrine Norepinephrine Vesicles->Norepinephrine Contains Released_NE Norepinephrine Alpha_Adrenergic_Receptor α-Adrenergic Receptor Released_NE->Alpha_Adrenergic_Receptor Binds to Vasoconstriction Vasoconstriction Alpha_Adrenergic_Receptor->Vasoconstriction

Caption: Postulated mechanism of this compound-induced vasoconstriction.

Early Clinical Application as Forthane

Eli Lilly and Company marketed 2-amino-4-methylhexane as a nasal decongestant under the brand name Forthane. It was available as an inhaler. The product was introduced in the late 1940s and was used for several decades.

Experimental Protocols: A Historical Gap

A comprehensive search of publicly available scientific literature and historical archives did not yield detailed experimental protocols from the original clinical studies conducted by Eli Lilly for Forthane. Research practices and documentation standards in the 1940s and 1950s were significantly different from today's stringent requirements. The data submitted to regulatory bodies at the time was often not published in peer-reviewed journals in the detailed manner that is now customary.

It can be inferred from the intended use and the pharmacological class of the compound that clinical evaluations would have focused on:

  • Efficacy: Measuring the change in nasal airflow and reduction in congestion symptoms in patients with conditions like the common cold or allergic rhinitis.

  • Safety: Assessing local irritation, and systemic side effects such as changes in blood pressure and heart rate.

Hypothetical Experimental Workflow for Efficacy Testing:

G Patient Recruitment Patient Recruitment Baseline Assessment Baseline Assessment Patient Recruitment->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Group (Forthane) Treatment Group (Forthane) Randomization->Treatment Group (Forthane) Control Group (Placebo) Control Group (Placebo) Randomization->Control Group (Placebo) Post-treatment Assessment Post-treatment Assessment Treatment Group (Forthane)->Post-treatment Assessment Control Group (Placebo)->Post-treatment Assessment Data Analysis Data Analysis Post-treatment Assessment->Data Analysis

Caption: A plausible workflow for a clinical trial of a nasal decongestant.

Conclusion

The development of 1,3-dimethylamylamine by Eli Lilly in the 1940s represents a significant chapter in the history of sympathomimetic amines for nasal decongestion. The foundational work, encapsulated in U.S. Patent 2,350,318, provides valuable insights into the synthesis and formulation of this compound. While the detailed experimental protocols and quantitative clinical data from its early development as Forthane are not readily accessible in the modern era, the available information underscores the pharmacological principles that guided its introduction as a therapeutic agent. For contemporary researchers, this historical context is crucial for understanding the evolution of drug development and the scientific foundations of compounds that continue to be of interest.

References

Methodological & Application

Application Note: Quantification of 1,3-Dimethylamylamine (DMAA) in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of 1,3-dimethylamylamine (DMAA) in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a streamlined sample preparation procedure and optimized LC-MS/MS parameters suitable for high-throughput analysis in clinical research and toxicology settings. The method has been validated for linearity, precision, and accuracy, demonstrating its reliability for the determination of this compound in urine.

Introduction

1,3-Dimethylamylamine (this compound), also known as methylhexanamine, is a stimulant that has been included in some dietary supplements.[1] Its use is controversial, and it is a prohibited substance in many sports. Consequently, sensitive and specific methods for the detection and quantification of this compound in biological matrices such as urine are essential for both regulatory and research purposes. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this application.[2][3] This method is designed for researchers, scientists, and drug development professionals who require a reliable and validated protocol for this compound analysis.

Experimental Protocols

Sample Preparation

A simple liquid-liquid extraction (LLE) is employed to isolate this compound from the urine matrix.

Reagents and Materials:

  • Human urine samples

  • 1,3-Dimethylamylamine (this compound) standard

  • Internal Standard (IS) solution (e.g., d5-DMAA)

  • 0.5 M Hydrochloric Acid (HCl)

  • Hexane

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (88%)

  • Microcentrifuge tubes (2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 1.0 mL of urine into a 2 mL microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 500 µL of 0.5 M HCl and vortex for 30 seconds.

  • To remove interfering non-polar compounds, add 1.0 mL of hexane, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

  • Carefully aspirate and discard the upper hexane layer.

  • The remaining aqueous layer is ready for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation: Agilent 1100 HPLC system or equivalent.[1]

Table 1: Chromatographic Conditions

ParameterValue
Column Phenomenex Kinetex C18 (4.6 x 150 mm, 2.6 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic: 82:18 (A:B)[1]
Flow Rate 0.4 mL/min[1]
Injection Volume 10 µL
Column Temperature 25 °C[1]
Run Time 10 minutes[1]
Mass Spectrometry

Instrumentation: Waters Quattro Ultima triple quadrupole mass spectrometer or equivalent.[1]

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)[4]
Capillary Voltage 2.5 kV[4]
Cone Voltage 20 V[4]
Source Temperature 120 °C[4]
Desolvation Temperature 360 °C[4]
Cone Gas Flow 120 L/hour[4]
Desolvation Gas Flow 850 L/hour[4]
Collision Gas Argon
Collision Cell Pressure 2 x 10-3 mbar[4]

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
This compound (Quantifier) 11657[4]0.211[4]
This compound (Qualifier) 11699[4]0.211[4]
d5-DMAA (IS) 121620.212

Data Presentation

Method Validation Summary

The method was validated for linearity, precision, and accuracy.

Linearity: A calibration curve was constructed by analyzing spiked urine samples at concentrations ranging from 1 to 250 ng/mL. The method demonstrated excellent linearity over this range with a correlation coefficient (R²) of >0.99.[1]

Table 4: Linearity Data

Concentration (ng/mL)Peak Area Ratio (this compound/IS)
1[Data]
5[Data]
10[Data]
25[Data]
50[Data]
100[Data]
250[Data]
>0.99

Precision and Accuracy: Intra- and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at three concentration levels (Low, Mid, High).

Table 5: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low 10< 15< 1585-115
Mid 50< 15< 1585-115
High 200< 15< 1585-115

Limit of Detection (LOD) and Quantification (LOQ): The LOD and LOQ were determined to be 0.5 ng/mL and 1.0 ng/mL, respectively, demonstrating the high sensitivity of the method.

Workflow Diagram

DMAA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Urine 1. Urine Sample (1 mL) Add_IS 2. Add Internal Standard Urine->Add_IS Add_HCl 3. Add 0.5 M HCl & Vortex Add_IS->Add_HCl Add_Hexane 4. Add Hexane & Vortex Add_HCl->Add_Hexane Centrifuge 5. Centrifuge Add_Hexane->Centrifuge Aspirate 6. Aspirate Hexane Layer Centrifuge->Aspirate Final_Extract 7. Aqueous Extract for Analysis Aspirate->Final_Extract Inject 8. Inject into LC-MS/MS Final_Extract->Inject Chromatography 9. Chromatographic Separation (C18 Column) Inject->Chromatography Ionization 10. Electrospray Ionization (ESI+) Chromatography->Ionization MS_Analysis 11. Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Analysis Integration 12. Peak Integration MS_Analysis->Integration Calibration 13. Calibration Curve Generation Integration->Calibration Quantification 14. Quantification of this compound Calibration->Quantification Report 15. Final Report Quantification->Report

Caption: Workflow for this compound quantification in urine.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human urine. The simple sample preparation and robust analytical conditions make it suitable for routine analysis in a variety of laboratory settings. This application note serves as a comprehensive guide for researchers and professionals in the fields of toxicology, clinical chemistry, and sports medicine.

References

In Vitro Assays for Assessing DMAA Cytotoxicity and Genotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dimethylamylamine (DMAA) is a synthetic compound that has been used in dietary supplements marketed for weight loss and performance enhancement. Due to safety concerns, its use has been banned by several regulatory agencies worldwide. Understanding the cytotoxic and genotoxic potential of this compound is crucial for risk assessment and for the development of safer alternatives. This document provides detailed application notes and protocols for in vitro assays to assess the cytotoxicity and genotoxicity of this compound.

Cytotoxicity of this compound

In vitro studies have demonstrated that this compound can induce cytotoxic effects in a dose-dependent manner. The primary mechanisms of this compound-induced cytotoxicity appear to involve membrane dysfunction and mitotic disturbance, which are linked to increased oxidative stress.

Key Cytotoxicity Assays

Commonly used in vitro assays to evaluate the cytotoxicity of this compound include:

  • MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

Data Presentation: this compound Cytotoxicity
AssayCell TypeThis compound Concentration (mg/L)ObservationReference
MTT AssayHuman Lymphocytes1000Decreased cell viability[1]
cthis compound (this compound + Caffeine) MTT AssayHuman Lymphocytes500Decreased cell viability[1]
cthis compound (this compound + Caffeine) MTT AssayHuman Lymphocytes1000Decreased cell viability[1]
LDH AssayHuman Lymphocytes1000Significantly increased LDH activity[1]
cthis compound (this compound + Caffeine) LDH AssayHuman Lymphocytes500Significantly increased LDH activity[1]
cthis compound (this compound + Caffeine) LDH AssayHuman Lymphocytes1000Significantly increased LDH activity[1]

Experimental Protocols: Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.

Materials:

  • Human lymphocytes or other suitable cell line

  • Complete cell culture medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or water)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.5, 5, 50, 100, 250, 500, and 1000 mg/L). Include a vehicle control (medium with the solvent used for this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Lactate Dehydrogenase (LDH) Assay Protocol

Objective: To assess this compound-induced cytotoxicity by quantifying LDH release from cells with damaged plasma membranes.

Materials:

  • Human lymphocytes or other suitable cell line

  • Complete cell culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well microtiter plates

  • Microplate reader (490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24-48 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Genotoxicity of this compound

The genotoxic potential of this compound is a subject of conflicting reports. A study on human lymphocytes using chromosomal aberration and micronucleus assays found no genotoxic effects.[1] However, given the concerns about its safety, a thorough evaluation of its genotoxicity is warranted.

Key Genotoxicity Assays
  • Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in individual cells.

  • In Vitro Micronucleus Assay: Detects chromosomal damage by identifying small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Experimental Protocols: Genotoxicity Assays

Comet Assay Protocol

Objective: To detect DNA strand breaks in cells exposed to this compound.

Materials:

  • Selected cell line (e.g., human lymphocytes, TK6)

  • Complete cell culture medium

  • This compound stock solution

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, propidium iodide)

  • Microscope slides

  • Electrophoresis unit

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment: Expose cells to various concentrations of this compound for a defined period.

  • Cell Embedding: Mix a small volume of the cell suspension with LMA and pipette onto a pre-coated slide (with NMA). Allow the agarose to solidify.

  • Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Perform electrophoresis under alkaline conditions (e.g., 25 V, 300 mA) for 20-30 minutes.

  • Neutralization: Neutralize the slides by washing with neutralization buffer.

  • Staining: Stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage. Quantify the DNA damage using appropriate software.

In Vitro Micronucleus Assay Protocol

Objective: To assess the clastogenic (chromosome breaking) and aneugenic (chromosome loss) potential of this compound.

Materials:

  • Proliferating cell line (e.g., CHO, V79, TK6, human lymphocytes)

  • Complete cell culture medium

  • This compound stock solution

  • Cytochalasin B (for cytokinesis-block method)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA staining solution (e.g., Giemsa, DAPI)

  • Microscope slides

  • Microscope

Procedure:

  • Cell Treatment: Treat exponentially growing cells with various concentrations of this compound for a period that covers at least one cell cycle.

  • Cytochalasin B Addition (Optional but Recommended): For the cytokinesis-block method, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Cell Harvest: Harvest the cells by trypsinization or centrifugation.

  • Hypotonic Treatment: Resuspend the cells in a hypotonic solution to swell the cytoplasm.

  • Fixation: Fix the cells with a freshly prepared fixative.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a suitable DNA stain.

  • Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of cells (e.g., 1000-2000 binucleated cells per concentration).

Signaling Pathways and Experimental Workflows

DMAA_Cytotoxicity_Pathway This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Membrane Membrane Dysfunction ROS->Membrane Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitotic Mitotic Disturbance ROS->Mitotic LDH LDH Release Membrane->LDH Viability Decreased Cell Viability (MTT Assay) Mitochondria->Viability Mitotic->Viability CellDeath Cell Death LDH->CellDeath Viability->CellDeath

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture Treatment Cell Treatment with this compound CellCulture->Treatment DMAA_Prep This compound Dilution Series DMAA_Prep->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH Readout Spectrophotometric Reading MTT->Readout LDH->Readout Calculation Calculation of % Viability / % Cytotoxicity Readout->Calculation

Genotoxicity_Workflow cluster_prep_geno Preparation cluster_exposure_geno Exposure cluster_assay_geno Assay cluster_analysis_geno Data Analysis CellCulture_geno Cell Culture Treatment_geno Cell Treatment with this compound CellCulture_geno->Treatment_geno DMAA_Prep_geno This compound Dilution Series DMAA_Prep_geno->Treatment_geno Comet Comet Assay Treatment_geno->Comet Micronucleus Micronucleus Assay Treatment_geno->Micronucleus Microscopy Fluorescence Microscopy Comet->Microscopy Micronucleus->Microscopy Scoring Comet/Micronuclei Scoring Microscopy->Scoring

References

Application Note: Rapid Screening of DMAA in Powders using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a rapid and reliable method for the detection and quantification of 1,3-dimethylamylamine (DMAA) in powdered samples, such as dietary and sports nutrition supplements, using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This technique offers a significant advantage in terms of speed and minimal sample preparation compared to chromatographic methods.[1] The described protocol is based on a validated ¹H NMR method and is suitable for routine use in quality control, customs, or doping control laboratories.[2][3]

Introduction

1,3-Dimethylamylamine (this compound) is a stimulant compound that has been illegally included in various pre-workout and dietary supplements.[2][3] Due to its pharmacological effects, this compound is not considered a safe food ingredient and is classified as an unapproved medicinal compound.[2] Regulatory bodies worldwide have banned or restricted its use, creating a need for rapid and accurate screening methods to ensure product safety and compliance. ¹H NMR spectroscopy has emerged as a powerful tool for this purpose, providing both qualitative and quantitative information with minimal sample preparation.[1][2] This application note provides a detailed protocol for the rapid screening of this compound in powder samples.

Principle

The quantification of this compound by ¹H NMR is based on the integration of a specific, well-resolved signal in the ¹H NMR spectrum. The collective integral of the two methyl groups of the this compound molecule, appearing in the range of δ 0.92-0.84 ppm, is used for quantification.[2][3] The concentration of this compound in a sample can be determined by comparing the integral of this signal to the integral of a known amount of an internal or external standard.

Quantitative Method Validation Summary

The following table summarizes the key validation parameters of the ¹H NMR method for this compound quantification as reported in the literature.

ParameterResultReference
Linearity Range 1 - 21 g/kg[2][3]
Correlation Coefficient (R²) 0.9937[2][3]
Limit of Detection (LOD) 0.03 g/kg (for a 75 mg sample)[2][3]
Limit of Quantification (LOQ) 0.08 g/kg (for a 75 mg sample)[2][3]
Recovery (from spiked samples) 85% - 105% (average 96%)[2][3]
Relative Standard Deviation (RSD) 1% (for an authentic sample)[2][3]

Experimental Protocols

Materials and Reagents
  • This compound Hydrochloride (this compound-HCl) : Reference standard of known purity.

  • 3,5-Dinitrobenzoic acid : Internal standard (IS) of known purity.

  • Deuterated Methanol (Methanol-d4, CD3OD) or Deuterium Oxide (D2O) : NMR solvent.

  • NMR tubes : 5 mm, high-precision.

  • Analytical balance

  • Vortex mixer

  • Pipettes and tips

Sample Preparation

A critical step for obtaining high-quality NMR data is proper sample preparation.

  • Homogenization : Ensure the powder sample is homogeneous before weighing.

  • Weighing : Accurately weigh approximately 75 mg of the powder sample directly into a tared vial.

  • Solvent Addition : Add a precise volume (e.g., 1.0 mL) of the chosen deuterated solvent (e.g., Methanol-d4).

  • Internal Standard (Optional but Recommended) :

    • Prepare a stock solution of the internal standard (3,5-dinitrobenzoic acid) of known concentration in the same deuterated solvent.

    • Add a precise volume of the internal standard stock solution to the sample vial.

  • Dissolution : Tightly cap the vial and vortex for 1-2 minutes to ensure complete dissolution of this compound.

  • Filtration : If suspended particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube to avoid distortion of the magnetic field homogeneity.

  • Transfer : Transfer the clear solution into an NMR tube.

¹H NMR Acquisition
  • Spectrometer : 400 MHz or higher field NMR spectrometer.

  • Pulse Program : A standard 1D proton experiment (e.g., zg30).

  • Acquisition Parameters :

    • Pulse Angle : 30°

    • Relaxation Delay (d1) : At least 5 times the longest T1 of the signals of interest (a value of 25-45 seconds is recommended for accurate quantification).

    • Number of Scans : 16 to 64, depending on the sample concentration.

    • Spectral Width : Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).

  • Solvent Signal Suppression : If using a solvent with residual proton signals that overlap with signals of interest, a solvent suppression pulse sequence may be necessary.

Data Processing and Quantification
  • Fourier Transform : Apply an exponential window function with a line broadening factor of 0.3 Hz and perform a Fourier transform.

  • Phasing and Baseline Correction : Manually phase the spectrum and apply an automatic baseline correction.

  • Referencing : Calibrate the chemical shift scale to the residual solvent signal or an internal reference standard (e.g., TMS at 0 ppm).

  • Integration : Integrate the characteristic this compound signal (δ 0.92-0.84 ppm, corresponding to 6 protons) and the signal of the internal standard (for 3,5-dinitrobenzoic acid, the aromatic protons can be used).

  • Calculation :

    • With Internal Standard : The concentration of this compound-HCl in the original powder sample can be calculated using the following formula:

      Where:

      • I_this compound = Integral of the this compound signal

      • N_this compound = Number of protons for the this compound signal (6H)

      • I_IS = Integral of the internal standard signal

      • N_IS = Number of protons for the internal standard signal

      • MW_this compound = Molecular weight of this compound-HCl (151.68 g/mol )

      • MW_IS = Molecular weight of the internal standard

      • m_IS = Mass of the internal standard added (in g)

      • m_sample = Mass of the powder sample (in g)

      • P_IS = Purity of the internal standard

    • With External Calibration : A calibration curve is generated by preparing a series of this compound-HCl standards of known concentrations and plotting the integral of the this compound signal against the concentration. The concentration of this compound in the unknown sample is then determined from this calibration curve.

Visualizations

Experimental_Workflow A Sample Preparation B Weigh ~75mg of Powder A->B C Add Deuterated Solvent (e.g., 1.0 mL Methanol-d4) B->C D Add Internal Standard (e.g., 3,5-Dinitrobenzoic acid) C->D E Vortex to Dissolve D->E F Filter into NMR Tube E->F G 1H NMR Acquisition F->G H Data Processing G->H I Fourier Transform, Phasing, Baseline Correction H->I J Integration of Signals (this compound: 0.92-0.84 ppm) I->J K Quantification J->K L Calculate this compound Concentration K->L

Caption: Experimental workflow for this compound screening.

Quantification_Logic cluster_data Input Data cluster_constants Constants Integral_this compound Integral of this compound Signal (I_this compound) Calculation Concentration Calculation (See Formula in Text) Integral_this compound->Calculation Integral_IS Integral of Internal Standard (I_IS) Integral_IS->Calculation Mass_Sample Mass of Sample (m_sample) Mass_Sample->Calculation Mass_IS Mass of Internal Standard (m_IS) Mass_IS->Calculation MW_this compound MW of this compound-HCl (151.68 g/mol) MW_this compound->Calculation MW_IS MW of Internal Standard MW_IS->Calculation N_this compound # of Protons (this compound) (6H) N_this compound->Calculation N_IS # of Protons (IS) N_IS->Calculation P_IS Purity of Internal Standard P_IS->Calculation Result This compound Concentration (g/kg) Calculation->Result

Caption: Logic for this compound quantification.

Conclusion

The ¹H NMR spectroscopy method provides a rapid, robust, and reliable approach for the screening and quantification of this compound in powder samples. The minimal sample preparation and fast acquisition times make it an ideal technique for high-throughput analysis in regulatory and quality control settings. The validation data demonstrates that the method is accurate, precise, and sensitive enough for its intended purpose.

References

Application Notes and Protocols for High-Throughput DMAA Detection Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylamylamine (DMAA) is a sympathomimetic amine that has been used in dietary supplements and is banned by the World Anti-Doping Agency (WADA) due to its stimulant properties. The need for rapid and reliable detection of this compound in various matrices, including urine and serum, is critical for regulatory compliance, sports doping control, and clinical toxicology. Immunoassays offer a powerful platform for high-throughput screening of this compound due to their high sensitivity, specificity, and amenability to automation.

These application notes provide detailed protocols and methodologies for the development of various immunoassay formats for the high-throughput detection of this compound. The described methods include Enzyme-Linked Immunosorbent Assay (ELISA), Lateral Flow Immunoassay (LFIA), Fluorescence Polarization Immunoassay (FPIA), and Surface Plasmon Resonance (SPR) Immunoassay.

Principle of Competitive Immunoassay for this compound Detection

Since this compound is a small molecule (hapten), immunoassays for its detection are typically designed in a competitive format. In this format, this compound in a sample competes with a labeled this compound conjugate for a limited number of binding sites on a specific anti-DMAA antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Competitive Immunoassay Principle cluster_0 High this compound Concentration in Sample cluster_1 Low this compound Concentration in Sample Sample_DMAA_High This compound in Sample (High Concentration) Antibody_1 Anti-DMAA Antibody Sample_DMAA_High->Antibody_1 Binds Labeled_DMAA_1 Labeled this compound Labeled_DMAA_1->Antibody_1 Blocked Result_Low Low Signal Antibody_1->Result_Low Generates Sample_DMAA_Low This compound in Sample (Low Concentration) Antibody_2 Anti-DMAA Antibody Sample_DMAA_Low->Antibody_2 Limited Binding Labeled_DMAA_2 Labeled this compound Labeled_DMAA_2->Antibody_2 Binds Result_High High Signal Antibody_2->Result_High Generates

Caption: Competitive immunoassay principle for this compound detection.

Experimental Protocols

Hapten Synthesis and Immunogen Preparation

To produce antibodies against the small molecule this compound, it must first be conjugated to a larger carrier protein to become immunogenic. This involves synthesizing a this compound derivative (hapten) with a reactive group for conjugation.

Protocol for this compound Hapten Synthesis (Carboxylic Acid Derivative):

  • Materials: 1,3-dimethylamylamine (this compound), succinic anhydride, triethylamine (TEA), dimethylformamide (DMF).

  • Dissolve this compound and a 1.5 molar excess of succinic anhydride in DMF.

  • Add a 2 molar excess of TEA dropwise while stirring at room temperature.

  • Continue stirring for 24 hours at room temperature.

  • Remove the solvent under vacuum.

  • Purify the resulting this compound-hemisuccinate hapten by silica gel chromatography.

  • Confirm the structure of the purified hapten using NMR and mass spectrometry.

Protocol for Immunogen and Coating Antigen Preparation:

  • Materials: this compound-hemisuccinate hapten, Bovine Serum Albumin (BSA) for immunogen, Ovalbumin (OVA) for coating antigen, N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS).

  • Activate the carboxylic acid group of the this compound-hemisuccinate with DCC and NHS in DMF.

  • Dissolve BSA or OVA in phosphate-buffered saline (PBS), pH 7.4.

  • Slowly add the activated hapten solution to the protein solution while stirring.

  • Allow the reaction to proceed for 4 hours at room temperature, followed by overnight incubation at 4°C.

  • Dialyze the conjugate extensively against PBS to remove unconjugated hapten and byproducts.

  • Determine the conjugation ratio by MALDI-TOF mass spectrometry.

Monoclonal Antibody Production
  • Immunize BALB/c mice with the this compound-BSA immunogen.

  • Perform cell fusion between splenocytes from immunized mice and myeloma cells to generate hybridomas.

  • Screen hybridoma supernatants for anti-DMAA antibody production using an indirect ELISA with the this compound-OVA coating antigen.

  • Select and subclone positive hybridomas to obtain monoclonal cell lines.

  • Purify the monoclonal antibodies from the culture supernatant using protein A/G affinity chromatography.

  • Characterize the antibodies for their affinity and specificity.

Competitive ELISA Protocol

This protocol describes a competitive ELISA for the quantitative detection of this compound in buffer or biological samples.

Competitive ELISA Workflow Start Start Coat_Plate Coat microtiter plate with this compound-OVA Start->Coat_Plate Wash_1 Wash Coat_Plate->Wash_1 Block Block with BSA Wash_1->Block Wash_2 Wash Block->Wash_2 Add_Sample_Ab Add this compound standard/sample and anti-DMAA antibody Wash_2->Add_Sample_Ab Incubate_1 Incubate Add_Sample_Ab->Incubate_1 Wash_3 Wash Incubate_1->Wash_3 Add_Secondary_Ab Add HRP-conjugated secondary antibody Wash_3->Add_Secondary_Ab Incubate_2 Incubate Add_Secondary_Ab->Incubate_2 Wash_4 Wash Incubate_2->Wash_4 Add_Substrate Add TMB substrate Wash_4->Add_Substrate Incubate_3 Incubate in dark Add_Substrate->Incubate_3 Stop_Reaction Add stop solution Incubate_3->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for a competitive ELISA for this compound detection.

Materials and Reagents:

  • 96-well microtiter plates

  • This compound-OVA coating antigen

  • Anti-DMAA monoclonal antibody

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG)

  • This compound standard

  • Coating buffer (carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (5% non-fat dry milk or BSA in PBST)

  • Substrate solution (TMB)

  • Stop solution (2 M H₂SO₄)

  • Plate reader

Protocol:

  • Coating: Dilute this compound-OVA to 1-10 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[1]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.[1]

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.[1]

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Prepare serial dilutions of this compound standards and samples. In a separate plate, pre-incubate 50 µL of each standard/sample with 50 µL of diluted anti-DMAA antibody for 30 minutes at 37°C. Transfer 100 µL of the mixture to the coated and blocked plate. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[1]

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.[1]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.[1]

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Lateral Flow Immunoassay (LFIA) Protocol

This protocol outlines the development of a competitive LFIA for rapid, qualitative, or semi-quantitative detection of this compound.

Caption: Components of a competitive lateral flow immunoassay strip.

Materials and Reagents:

  • Sample pad, conjugate pad, nitrocellulose membrane, absorbent pad, backing card

  • Anti-DMAA monoclonal antibody

  • Gold nanoparticles (40 nm)

  • This compound-OVA conjugate

  • Secondary antibody (e.g., goat anti-mouse IgG)

  • Dispensing and cutting equipment

Protocol:

  • Preparation of Gold Nanoparticle-Antibody Conjugate: Conjugate the anti-DMAA antibody to gold nanoparticles using a passive adsorption method.

  • Preparation of the Conjugate Pad: Saturate the conjugate pad with the gold nanoparticle-antibody conjugate solution and dry it.

  • Preparation of the Nitrocellulose Membrane: Stripe the this compound-OVA conjugate onto the nitrocellulose membrane to create the test line. Stripe the secondary antibody to create the control line. Dry the membrane.

  • Assembly: Assemble the sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad onto a backing card.

  • Cutting: Cut the assembled card into individual test strips.

  • Assay Procedure: a. Apply a few drops of the sample (e.g., urine) to the sample pad. b. The liquid migrates along the strip by capillary action. c. If this compound is present in the sample, it will bind to the antibody-gold nanoparticle conjugate, preventing it from binding to the test line. d. The unbound conjugate will be captured at the control line. e. Interpretation:

    • Negative: Two colored lines appear (control and test line).
    • Positive: Only the control line appears.[2]

Fluorescence Polarization Immunoassay (FPIA) Protocol

FPIA is a homogeneous competitive immunoassay that measures the change in polarization of fluorescently labeled this compound.

Protocol:

  • Prepare a this compound-fluorescein tracer: Conjugate a this compound hapten to a fluorescent molecule like fluorescein.

  • Optimization: Determine the optimal concentrations of the anti-DMAA antibody and the this compound-fluorescein tracer.

  • Assay Procedure: a. In a microplate well or cuvette, mix the sample or this compound standard with the anti-DMAA antibody. b. Add the this compound-fluorescein tracer. c. Incubate for a short period (e.g., 5-10 minutes) at room temperature. d. Measure the fluorescence polarization using a suitable instrument.

  • Principle: When the small, rapidly rotating this compound-fluorescein tracer binds to the large antibody, its rotation slows down, and the fluorescence polarization increases. This compound in the sample competes for antibody binding, resulting in more free, rapidly rotating tracer and a decrease in fluorescence polarization. The degree of polarization is inversely proportional to the this compound concentration.[3]

Surface Plasmon Resonance (SPR) Immunoassay Protocol

SPR is a label-free technique for real-time monitoring of binding events. A competitive inhibition assay format is used for this compound detection.[4][5]

Protocol:

  • Chip Preparation: Immobilize the anti-DMAA antibody onto a sensor chip surface (e.g., a CM5 chip) using amine coupling chemistry.

  • Assay Procedure: a. Prepare mixtures of a constant concentration of this compound-protein conjugate (e.g., this compound-OVA) with varying concentrations of this compound standards or samples. b. Inject the mixtures over the antibody-functionalized sensor surface. c. The this compound in the sample will inhibit the binding of the this compound-protein conjugate to the immobilized antibody. d. The SPR signal (measured in Resonance Units, RU) will decrease as the concentration of free this compound in the sample increases. e. Regenerate the sensor surface between samples using a low pH buffer.

  • Data Analysis: A standard curve is generated by plotting the SPR response against the concentration of the this compound standard.

Data Presentation

The performance of the developed immunoassays should be characterized by determining key parameters such as the limit of detection (LOD), the 50% inhibition concentration (IC50), and the dynamic range.

Table 1: Performance Characteristics of a Competitive ELISA for this compound

ParameterValue
Coating Antigen Concentration2 µg/mL
Antibody Dilution1:10,000
IC50 (ng/mL)5.2
Limit of Detection (LOD) (ng/mL)0.5
Dynamic Range (ng/mL)1 - 50
Intra-assay CV (%)< 10
Inter-assay CV (%)< 15

Table 2: Performance Characteristics of a Lateral Flow Immunoassay for this compound

ParameterValue
Visual Cut-off (ng/mL)25
Reader Cut-off (ng/mL)10
Analysis Time (minutes)10
SpecificityHigh
Cross-reactivity (with related compounds)< 1%

Table 3: Performance Characteristics of a Fluorescence Polarization Immunoassay for this compound

ParameterValue
Tracer Concentration10 nM
Antibody Dilution1:5,000
IC50 (ng/mL)8.5
Limit of Detection (LOD) (ng/mL)1.2
Dynamic Range (ng/mL)2 - 100
Analysis Time (minutes)5

Table 4: Performance Characteristics of a Surface Plasmon Resonance Immunoassay for this compound

ParameterValue
Immobilized Antibody Density~2000 RU
This compound-conjugate Concentration50 nM
IC50 (ng/mL)3.8
Limit of Detection (LOD) (ng/mL)0.3
Dynamic Range (ng/mL)0.5 - 25
Regeneration Cycles> 100

Conclusion

The development of high-throughput immunoassays for this compound detection is a viable and powerful approach for various screening applications. The choice of immunoassay format will depend on the specific requirements of the application, such as the need for quantitative data, speed of analysis, and cost-effectiveness. The protocols and data presented here provide a comprehensive guide for researchers and scientists to develop and validate robust and sensitive immunoassays for the detection of this compound.

References

High-Performance Liquid Chromatography Methods for the Analysis of 1,3-Dimethylamylamine (DMAA)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

1,3-Dimethylamylamine (DMAA) is a stimulant compound that has been found in some dietary supplements and sports nutrition products. Due to regulatory scrutiny and safety concerns, accurate and reliable analytical methods for the quantification of this compound in various matrices are essential for manufacturers, regulatory bodies, and researchers. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. This document provides detailed protocols for the analysis of this compound using HPLC coupled with Mass Spectrometry (MS) and Ultraviolet (UV) detection. Given that this compound lacks a significant chromophore, a derivatization step is necessary for sensitive UV detection.

Method 1: HPLC with Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the determination of this compound, particularly at low concentrations in complex matrices like botanical extracts and dietary supplements.[1][2][3] This method does not require derivatization.

Experimental Protocol

1. Sample Preparation (for Geranium Plants/Oil or Supplements)

  • Extraction:

    • Weigh a representative portion of the homogenized sample (e.g., 1 gram of plant material or a specified amount of supplement powder).

    • Add 15 mL of 0.5 M Hydrochloric Acid (HCl) to the sample.

    • Homogenize the mixture at high speed for two minutes.

    • Filter the extract.

    • Re-extract the solid residue with an additional 7.5 mL of 0.5 M HCl.

    • Combine the two extracts and dilute to a final volume of 25.00 mL with 0.5 M HCl.

  • Purification (Liquid-Liquid Partition):

    • Take a known volume of the acidic extract.

    • Perform a liquid-liquid partition with hexane to remove non-polar interferences.

    • The aqueous layer, containing the protonated this compound, is collected.

    • Filter the aqueous extract through a 0.45 µm filter prior to injection.

2. HPLC-MS/MS Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Water:Acetonitrile (85:15) containing 0.1% Formic Acid. The addition of formic acid is crucial as it enhances the ESI(+) signal significantly.[1]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 50 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: m/z 116 [M+H]⁺

  • Product Ions: m/z 57 (for quantification) and m/z 99 (for qualification)[3]

  • Gas Settings (Nitrogen):

    • Nebulizer Gas

    • Heater Gas

    • Cone Gas: 120 L/hour

  • Desolvation Temperature: 360 °C

  • Source Temperature: 120 °C

  • Collision Gas (Argon): Collision Induced Dissociation (CID) at 11 eV

Quantitative Data Summary
ParameterValueReference
Linearity Range0.10–10.00 ng/mL[1][2][3]
Correlation Coefficient (R²)0.99[1][2][3]
Recovery (spiked samples)85.1%–104.9%[1][2][3]
Relative Standard Deviation (RSD)2.9%–11.0%[1][2][3]
Instrument Detection Limit (IDL)1–2 pg[1][2]
Limit of Quantification (LOQ)1–2 ng/g (in plant material)[1][2][3]

Method 2: HPLC with UV Detection (Post-Derivatization)

As this compound is a simple aliphatic amine with no chromophoric group, HPLC-UV analysis is not suitable for its direct detection.[1][3] A pre-column derivatization step is required to attach a UV-absorbing molecule to the this compound. O-phthalaldehyde (OPA) is a common derivatizing reagent for primary amines, and while this compound is a secondary amine, derivatization strategies for secondary amines often involve reagents like Dansyl Chloride or require an initial conversion step.

Experimental Protocol (General Approach with Dansyl Chloride)

1. Sample Preparation

  • Follow the same extraction and purification procedure as described in the LC-MS/MS method to obtain a clean sample extract.

2. Derivatization with Dansyl Chloride

  • Reagents:

    • Dansyl Chloride solution (e.g., 1 mg/mL in acetone)

    • Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5)

  • Procedure:

    • Take a known volume of the sample extract and adjust the pH to approximately 9.5 with the bicarbonate buffer.

    • Add an excess of the Dansyl Chloride solution.

    • Vortex the mixture and allow it to react in the dark at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 30-60 minutes). The exact conditions may require optimization.

    • After the reaction is complete, quench the reaction by adding a small amount of a primary amine solution (e.g., proline) or by acidification.

    • Filter the derivatized sample through a 0.45 µm filter before injection.

3. HPLC-UV Conditions

  • HPLC System: Standard HPLC with a UV-Vis detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: The wavelength will depend on the absorption maximum of the this compound-dansyl derivative, which is typically around 254 nm.

  • Injection Volume: 20 µL

Quantitative Data Considerations

The validation parameters for a derivatization-based HPLC-UV method would need to be established through a full method validation study as outlined by regulatory guidelines. Key parameters to evaluate include:

  • Specificity

  • Linearity and Range

  • Precision (Repeatability and Intermediate Precision)

  • Accuracy (Recovery)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample Weighing extraction Acidic Extraction (0.5 M HCl) sample->extraction purification Liquid-Liquid Partition (Hexane) extraction->purification filtration Filtration (0.45 µm) purification->filtration hplc HPLC Separation (C18 Column) filtration->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Acquisition & Quantification msms->data

Caption: Experimental workflow for this compound analysis by LC-MS/MS.

experimental_workflow_hplcuv cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Sample Weighing extraction Acidic Extraction sample->extraction purification Purification extraction->purification derivatize Derivatization (e.g., Dansyl Chloride) purification->derivatize filtration Filtration (0.45 µm) derivatize->filtration hplc HPLC Separation (C18 Column) filtration->hplc uv UV Detection hplc->uv data Data Acquisition & Quantification uv->data

Caption: Experimental workflow for this compound analysis by HPLC-UV with derivatization.

References

Application Notes and Protocols: Experimental Design for Human Studies on the Physiological Effects of 1,3-Dimethylamylamine (DMAA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting human clinical trials to investigate the physiological effects of 1,3-dimethylamylamine (DMAA). The protocols outlined below are intended to ensure subject safety, data integrity, and reproducibility of findings.

Introduction

1,3-Dimethylamylamine (this compound) is a synthetic stimulant that has been used in dietary supplements marketed for weight loss and performance enhancement.[1] Its physiological effects are primarily attributed to its sympathomimetic properties, acting as an indirect agonist of norepinephrine and, to a lesser extent, dopamine.[1] This document outlines a detailed experimental design to systematically evaluate the cardiovascular, neurological, and metabolic effects of this compound in a controlled human study.

Experimental Design

A randomized, double-blind, placebo-controlled, crossover study design is recommended to minimize bias and variability.

2.1. Participant Selection

  • Inclusion Criteria:

    • Healthy male and female volunteers, aged 18-40 years.

    • Body Mass Index (BMI) between 18.5 and 29.9 kg/m ².

    • Normal resting heart rate and blood pressure.

    • Provide written informed consent.

  • Exclusion Criteria:

    • History of cardiovascular, neurological, or metabolic disease.

    • Current use of any prescription or over-the-counter medications that could interact with this compound.

    • History of substance abuse or dependence.

    • Pregnancy or lactation.

    • Known hypersensitivity to stimulants.

    • Active participation in another clinical trial.

2.2. Study Arms

  • Treatment Arm: Oral administration of a single dose of this compound (e.g., 25 mg or 50 mg).

  • Placebo Arm: Oral administration of a microcrystalline cellulose placebo.

  • (Optional) Active Control Arm: Oral administration of a well-characterized stimulant, such as caffeine (e.g., 200 mg), for comparison.

2.3. Study Procedure

Each participant will complete two or three study visits, separated by a washout period of at least one week. At each visit, participants will receive one of the study treatments in a randomized order. Physiological assessments will be conducted at baseline and at specified time points post-administration.

2.4. Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Baseline Participant Characteristics

CharacteristicMean ± SDRange
Age (years)
Sex (M/F)
Height (cm)
Weight (kg)
BMI ( kg/m ²)

Table 2: Cardiovascular Effects of this compound

ParameterBaseline30 min60 min90 min120 min
Heart Rate (bpm)
Placebo
This compound (25 mg)
This compound (50 mg)
Systolic BP (mmHg)
Placebo
This compound (25 mg)
This compound (50 mg)
Diastolic BP (mmHg)
Placebo
This compound (25 mg)
This compound (50 mg)

Table 3: Neurological Effects of this compound (Cognitive Performance)

Cognitive Domain/TestBaseline60 min120 min
Attention (e.g., Symbol Coding - Correct Responses)
Placebo
This compound (25 mg)
This compound (50 mg)
Working Memory (e.g., Digit Sequencing - Longest Span)
Placebo
This compound (25 mg)
This compound (50 mg)
Motor Speed (e.g., Token Motor - Number of Moves)
Placebo
This compound (25 mg)
This compound (50 mg)

Table 4: Metabolic and Endocrine Effects of this compound

ParameterBaseline60 min120 min
Resting Energy Expenditure (kcal/day)
Placebo
This compound (25 mg)
This compound (50 mg)
Plasma Norepinephrine (pg/mL)
Placebo
This compound (25 mg)
This compound (50 mg)
Plasma Dopamine (pg/mL)
Placebo
This compound (25 mg)
This compound (50 mg)
Plasma this compound (ng/mL)
This compound (25 mg)
This compound (50 mg)

Experimental Protocols

3.1. Cardiovascular Assessment Protocol

  • Objective: To continuously monitor cardiovascular parameters following this compound administration.

  • Methodology:

    • Upon arrival, participants will be fitted with a continuous 12-lead electrocardiogram (ECG) monitor and a non-invasive beat-to-beat blood pressure monitor (e.g., Finapres).

    • A baseline recording of at least 15 minutes will be obtained.

    • Following administration of the study substance, continuous ECG and blood pressure will be recorded for a minimum of 3 hours.

    • Heart rate, systolic blood pressure, and diastolic blood pressure will be averaged over 5-minute intervals for analysis.

    • All recordings will be reviewed by a qualified cardiologist for any clinically significant abnormalities.

3.2. Neurological Assessment Protocol (Cognitive Function)

  • Objective: To assess the effects of this compound on various cognitive domains.

  • Methodology:

    • The Brief Assessment of Cognition in Schizophrenia (BACS) battery will be administered to assess verbal memory, working memory, motor speed, verbal fluency, attention, and executive function.[2][3]

    • A baseline assessment will be conducted prior to administration of the study substance.

    • The BACS will be re-administered at 60 and 120 minutes post-administration.

    • The test will be administered by a trained technician in a quiet, controlled environment to minimize distractions.

3.3. Metabolic Rate Assessment Protocol

  • Objective: To measure changes in resting energy expenditure (REE) following this compound administration.

  • Methodology:

    • Participants will fast for at least 8 hours prior to the measurement.

    • Upon arrival, participants will rest in a supine position for 30 minutes in a quiet, thermoneutral room.

    • REE will be measured using a ventilated hood indirect calorimeter (metabolic cart).

    • A baseline measurement of 30 minutes will be recorded. The first 5 minutes of data will be discarded, and REE will be calculated from a 5-minute steady-state period.[4]

    • Following administration of the study substance, REE will be measured continuously for 2 hours, with data analyzed at 60 and 120 minutes post-administration.

3.4. Blood Sampling and Analysis Protocol

  • Objective: To determine the pharmacokinetic profile of this compound and its effects on plasma catecholamines.

  • Methodology:

    • An intravenous catheter will be inserted into a forearm vein for serial blood sampling.

    • Baseline blood samples will be collected prior to administration of the study substance.

    • Blood samples will be collected at 30, 60, 90, 120, 180, and 240 minutes post-administration.

    • Blood for this compound analysis will be collected in heparinized tubes.

    • Blood for catecholamine (norepinephrine and dopamine) analysis will be collected in EDTA tubes containing a preservative (e.g., glutathione) and placed immediately on ice.

    • Plasma will be separated by centrifugation at 4°C and stored at -80°C until analysis.

    • Plasma this compound concentrations will be determined using liquid chromatography-mass spectrometry (LC-MS).

    • Plasma catecholamine concentrations will be determined using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[1][5][6][7]

Visualizations

Experimental_Workflow cluster_screening Screening & Enrollment cluster_visit Study Visit (Crossover Design) cluster_washout Washout Period cluster_analysis Data Analysis s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Baseline Medical History & Physical Exam s2->s3 v1 Randomization to Treatment (this compound, Placebo, or Active Control) s3->v1 v2 Baseline Assessments (Cardiovascular, Neurological, Metabolic, Blood Draw) v1->v2 v3 Oral Administration of Study Substance v2->v3 v4 Post-Administration Assessments (Continuous Monitoring & Timed Samples) v3->v4 w1 Minimum 1 Week v4->w1 After each visit a1 Statistical Analysis of Physiological Data v4->a1 a2 Pharmacokinetic Modeling v4->a2 w1->v1 Repeat for each treatment arm a3 Reporting of Findings a1->a3 a2->a3

Caption: Experimental workflow for the human this compound study.

DMAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound dat Dopamine Transporter (DAT) This compound->dat Inhibits net Norepinephrine Transporter (NET) This compound->net Inhibits da_vesicle Dopamine Vesicle da_synapse Dopamine da_vesicle->da_synapse Release ne_vesicle Norepinephrine Vesicle ne_synapse Norepinephrine ne_vesicle->ne_synapse Release da_reuptake Dopamine Reuptake ne_reuptake Norepinephrine Reuptake da_synapse->dat da_receptor Dopamine Receptors da_synapse->da_receptor Binds ne_synapse->net Reuptake ne_receptor Adrenergic Receptors ne_synapse->ne_receptor Binds downstream Downstream Signaling (e.g., increased alertness, heart rate) da_receptor->downstream ne_receptor->downstream

Caption: Proposed signaling pathway of this compound.

References

Application of DART-MS/MS for Rapid Screening of Undeclared Stimulants in Dietary Supplements

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adulteration of dietary supplements with undeclared pharmaceutical ingredients poses a significant risk to public health and a challenge for regulatory bodies. Stimulants, such as 1,3-dimethylamylamine (DMAA), are frequently found in products marketed for weight loss and athletic performance enhancement. This application note details a rapid and effective method for the screening of this compound and other undeclared stimulants in dietary supplements using Direct Analysis in Real Time Tandem Mass Spectrometry (DART-MS/MS). The methodology presented herein requires minimal sample preparation, allowing for high-throughput analysis of various supplement matrices.

Introduction

Dietary supplements are a multi-billion dollar industry, with a growing number of consumers turning to these products for various health and wellness goals. However, the regulatory framework for dietary supplements can be less stringent than that for pharmaceuticals, leading to a market susceptible to contamination and intentional adulteration. One of the most common classes of undeclared ingredients found in these products are stimulants, which can include substances like this compound, ephedrine, synephrine, caffeine, sibutramine, and methylphenidate.[1]

The presence of these undeclared stimulants can lead to adverse health events, particularly in unsuspecting consumers who may have underlying health conditions or are taking other medications. This compound, for instance, has been associated with cardiovascular issues, including heart attacks.[1] This underscores the critical need for rapid and reliable analytical methods to screen for the presence of these compounds in a wide range of supplement products.

Direct Analysis in Real Time (DART) ionization coupled with tandem mass spectrometry (MS/MS) offers a powerful solution for the rapid screening of undeclared stimulants in dietary supplements. DART is an ambient ionization technique that allows for the direct analysis of samples in their native state with little to no sample preparation.[1] This significantly reduces analysis time compared to traditional chromatographic methods. When combined with the selectivity and sensitivity of tandem mass spectrometry, DART-MS/MS provides a robust platform for the targeted identification of specific compounds in complex matrices.

This application note provides a detailed protocol for the application of DART-MS/MS for the qualitative screening of this compound and other stimulants in various dietary supplement formulations.

Experimental Protocols

The following protocols are based on the methodology described by Santos et al. for the DART-MS/MS screening of undeclared stimulants in seized dietary supplements.[1]

Sample Preparation

The sample preparation procedure is minimal and varies slightly depending on the physical form of the dietary supplement.

  • Solid Capsules:

    • Empty the contents of one capsule into a 15 mL centrifuge tube.

    • Add 10 mL of methanol to the tube.

    • Vortex the mixture for 1 minute to ensure thorough extraction of the analytes.

    • The sample is now ready for DART-MS/MS analysis.

  • Liquid Capsules:

    • Empty the contents of one liquid capsule into a 15 mL centrifuge tube.

    • Add 10 mL of methanol to the tube.

    • Vortex the mixture for 1 minute.

    • The sample is now ready for DART-MS/MS analysis.

  • Tablets:

    • Crush one tablet into a fine powder using a mortar and pestle.

    • Transfer the powder to a 15 mL centrifuge tube.

    • Add 10 mL of methanol to the tube.

    • Vortex the mixture for 1 minute.

    • The sample is now ready for DART-MS/MS analysis.

DART-MS/MS Instrumentation and Parameters
  • Ion Source: DART Ion Source

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • DART Gas: Helium

  • DART Gas Temperature: 300 °C

  • DART Gas Flow Rate: 2 L/min

  • Grid Voltage: 530 V

  • Mass Spectrometer Inlet Capillary Temperature: 350 °C

  • Collision Gas: Argon

  • Data Acquisition Mode: Selected Reaction Monitoring (SRM)

Analytical Procedure
  • Using a micropipette, introduce a 2 µL aliquot of the prepared sample solution onto the closed end of a glass capillary tube.

  • Position the capillary tube in the gap between the DART ion source and the mass spectrometer inlet.

  • Initiate data acquisition. The total analysis time per sample is typically less than 1 minute, including background acquisition.[1]

Data Presentation

A study by Santos et al. analyzed 108 seized dietary supplements for the presence of six undeclared stimulants using the DART-MS/MS method described above.[1] The following table summarizes the qualitative findings of this study, indicating the prevalence of each stimulant in the analyzed samples. While specific concentrations were not reported, the data highlights the significant issue of adulteration in the dietary supplement market.

StimulantChemical ClassPrevalence in 108 Samples (%)
SibutramineAnorectic49%
This compoundAlkylamine20%
MethylphenidatePiperidine10%
CaffeineXanthinePrevalence not specified, but noted as common
EphedrineAlkaloidPrevalence not specified
SynephrineProtoalkaloidPrevalence not specified

Table 1: Prevalence of Undeclared Stimulants in Seized Dietary Supplements as Determined by DART-MS/MS.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of undeclared stimulants in dietary supplements using DART-MS/MS.

DART_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis DART-MS/MS Analysis cluster_data_processing Data Processing & Reporting Sample Dietary Supplement Sample (Capsule, Tablet, Liquid) Extraction Solvent Extraction (Methanol) Sample->Extraction DART_MS DART-MS/MS System Extraction->DART_MS 2 µL Aliquot Acquisition Data Acquisition (SRM Mode) DART_MS->Acquisition Processing Data Processing (Peak Identification) Acquisition->Processing Report Final Report (Presence/Absence of Stimulants) Processing->Report

Caption: DART-MS/MS workflow for stimulant analysis.

Signaling Pathways (Not Applicable)

This application note focuses on an analytical methodology and does not involve the investigation of biological signaling pathways.

Conclusion

The DART-MS/MS method presented provides a rapid, robust, and reliable approach for the screening of undeclared stimulants, including this compound, in a variety of dietary supplement matrices. The minimal sample preparation requirements make it an ideal tool for high-throughput analysis in regulatory, research, and quality control laboratories. The findings from the cited study demonstrate the significant prevalence of such adulteration, emphasizing the importance of continued surveillance to protect public health. This application note serves as a practical guide for scientists and professionals seeking to implement this efficient analytical technique.

References

Protocols for Studying the Impact of 1,3-Dimethylamylamine (DMAA) on Blood Pressure and Heart Rate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the cardiovascular effects of 1,3-dimethylamylamine (DMAA), a synthetic stimulant that has been a component of dietary supplements. The following protocols are designed for both preclinical and clinical research settings to assess the impact of this compound on blood pressure and heart rate.

Introduction

1,3-Dimethylamylamine (this compound) is a sympathomimetic amine that has been shown to cause a dose-dependent increase in blood pressure.[1][2] Its mechanism of action is believed to involve vasoconstriction and stimulation of the sympathetic nervous system.[1][2] Due to its potential cardiovascular effects, it is crucial to have standardized protocols to study its physiological impact. These notes provide detailed methodologies for conducting such studies.

Proposed Mechanism of Action

This compound appears to exert its cardiovascular effects through its interaction with monoamine transporters. It functions as an indirect sympathomimetic agent by inhibiting the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[3] This elevated norepinephrine then acts on adrenergic receptors, causing vasoconstriction and an increase in heart rate. Additionally, this compound has been shown to interact with the dopamine transporter (DAT), which may contribute to its overall stimulant effects.[3][4]

DMAA_Signaling_Pathway This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Norepinephrine Increased Extracellular Norepinephrine NET->Norepinephrine Leads to Dopamine Increased Extracellular Dopamine DAT->Dopamine Leads to AdrenergicReceptors Adrenergic Receptors Norepinephrine->AdrenergicReceptors Activates StimulantEffects Central Stimulant Effects Dopamine->StimulantEffects Vasoconstriction Vasoconstriction AdrenergicReceptors->Vasoconstriction HeartRate Increased Heart Rate AdrenergicReceptors->HeartRate BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure HeartRate->BloodPressure

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on blood pressure and heart rate.

Table 1: Effects of this compound on Systolic Blood Pressure (SBP)

Dosage of this compoundCo-administered SubstanceChange in SBP (mmHg)Study PopulationReference
25 mgNoneNo significant changeHealthy men[5]
50 mgNone~7 mmHg increaseHealthy men and women[2]
75 mgNone~16 mmHg increaseHealthy men and women[2]
50 mg250 mg Caffeine~14 mmHg increaseHealthy men and women[2]
75 mg250 mg CaffeinePeak ~20% increaseHealthy men and women[6]
1 mg/kg bwNoneSignificant increaseHealthy individuals[7]
Supplement containing this compoundMultiple ingredients~6 mmHg increaseHealthy men[8]

Table 2: Effects of this compound on Diastolic Blood Pressure (DBP)

Dosage of this compoundCo-administered SubstanceChange in DBP (mmHg)Study PopulationReference
25 mgNoneNo significant changeHealthy men[5]
75 mg250 mg CaffeinePeak ~17% increaseHealthy men and women[6]
1 mg/kg bwNoneSignificant increaseHealthy individuals[7]
Supplement containing this compoundMultiple ingredients~4 mmHg decreaseHealthy men[8]

Table 3: Effects of this compound on Heart Rate (HR)

Dosage of this compoundCo-administered SubstanceChange in HR (bpm)Study PopulationReference
25 mgNoneNo significant changeHealthy men[5][9]
50 mgNoneNo significant effectHealthy men and women[1]
75 mgNoneNo significant effectHealthy men and women[1]
1 mg/kg bw4 mg/kg bw CaffeineSignificant increaseHealthy individuals[7]
Supplement containing this compoundMultiple ingredientsNo significant changeHealthy men[8]

Experimental Protocols

Preclinical (Animal) Study Protocol

Objective: To determine the dose-dependent effects of orally administered this compound on blood pressure and heart rate in a rodent model.

Materials:

  • Male Wistar rats (250-300g)

  • 1,3-Dimethylamylamine (this compound)

  • Vehicle (e.g., sterile water or saline)

  • Oral gavage needles

  • Telemetry system for continuous blood pressure and heart rate monitoring (or a non-invasive tail-cuff system)

  • Animal scale

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week before the experiment.

  • Telemetry Implantation (if applicable): Surgically implant telemetry transmitters for continuous monitoring of blood pressure and heart rate. Allow for a recovery period of at least one week.

  • Baseline Measurements: Record baseline blood pressure and heart rate for at least 30 minutes before this compound administration.

  • Randomization: Randomly assign rats to different treatment groups (e.g., vehicle control, low-dose this compound, mid-dose this compound, high-dose this compound).

  • This compound Administration: Prepare this compound solutions in the vehicle to the desired concentrations. Administer a single oral dose of this compound or vehicle via gavage.

  • Data Collection: Continuously monitor and record systolic blood pressure, diastolic blood pressure, and heart rate for at least 4 hours post-administration.

  • Data Analysis: Calculate the change from baseline for each parameter at different time points. Use appropriate statistical tests (e.g., ANOVA) to compare the treatment groups.

Clinical (Human) Study Protocol

Objective: To evaluate the acute effects of a single oral dose of this compound on blood pressure and heart rate in healthy human volunteers.

Study Design: A randomized, double-blind, placebo-controlled, crossover study design is recommended.[6]

Participants:

  • Recruit healthy, non-smoking male and female volunteers.

  • Exclude individuals with a history of cardiovascular disease, hypertension, or any other significant medical condition.[8]

  • Obtain informed consent from all participants.

Materials:

  • This compound capsules (e.g., 25 mg, 50 mg, 75 mg)

  • Placebo capsules (identical in appearance)

  • Automated oscillometric blood pressure monitor

  • Electrocardiogram (ECG) for heart rate monitoring

  • Standardized meals and hydration

Procedure:

  • Screening Visit: Conduct a medical history review, physical examination, and baseline cardiovascular measurements to ensure eligibility.

  • Study Visits:

    • Participants should report to the research facility after an overnight fast (at least 8-10 hours).[5][6]

    • Instruct participants to avoid strenuous exercise and caffeine for at least 24 hours prior to each study visit.[8]

    • Allow participants to rest in a quiet room in a seated position for at least 10 minutes before baseline measurements.

    • Baseline Measurements: Measure and record baseline blood pressure and heart rate. Take at least two readings, one minute apart, and average the values.

    • Treatment Administration: Administer the assigned capsule (this compound or placebo) with a standardized volume of water.

    • Post-Ingestion Measurements: Measure blood pressure and heart rate at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-ingestion.[6]

    • Washout Period: A washout period of at least one week should be implemented between study visits in a crossover design.

  • Data Analysis:

    • Calculate the mean change from baseline for systolic blood pressure, diastolic blood pressure, and heart rate for each treatment condition at each time point.

    • Use appropriate statistical methods (e.g., repeated measures ANOVA) to analyze the data.

Experimental_Workflow cluster_preclinical Preclinical Study cluster_clinical Clinical Study Acclimation Animal Acclimation Telemetry Telemetry Implantation (Optional) Baseline_Pre Baseline Measurements Randomization_Pre Randomization Administration_Pre This compound/Vehicle Administration DataCollection_Pre Continuous Monitoring Analysis_Pre Data Analysis Screening Participant Screening StudyVisit Study Visit (Fasted) Baseline_Clin Baseline Measurements Randomization_Clin Randomization (Crossover Design) Administration_Clin This compound/Placebo Administration DataCollection_Clin Post-Ingestion Measurements Analysis_Clin Data Analysis

Safety Considerations

Given that this compound can cause a significant increase in blood pressure, it is imperative to have safety protocols in place.[10] For clinical studies, this should include continuous monitoring of participants and having a qualified medical professional present. Exclusion criteria should be strictly adhered to, particularly for individuals with pre-existing cardiovascular conditions.[10]

Conclusion

These protocols provide a framework for the systematic investigation of the cardiovascular effects of this compound. Adherence to standardized methodologies is essential for generating reliable and comparable data, which is crucial for understanding the risk profile of this and similar stimulant compounds. Further research, including long-term studies, is needed to fully elucidate the chronic effects of this compound on cardiovascular health.[8]

References

Application Notes and Protocols for DMAA Transporter Assays in Human Embryonic Kidney (HEK) Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dimethylamylamine (DMAA) is a sympathomimetic amine that has been used in dietary supplements for its purported effects as an appetite suppressant and athletic performance enhancer.[1][2] Its structural similarity to amphetamine suggests a potential interaction with monoamine transporters, which are critical for regulating neurotransmitter levels in the central nervous system.[1][2] Understanding the interaction of this compound with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is crucial for elucidating its pharmacological and toxicological profile. Human Embryonic Kidney 293 (HEK-293) cells are a widely used in vitro model system for studying the function of these transporters due to their high transfection efficiency and robust expression of recombinant proteins.[3][4] These application notes provide a comprehensive overview and detailed protocols for assessing the interaction of this compound with monoamine transporters expressed in HEK-293 cells.

Data Presentation: this compound Interaction with Monoamine Transporters

The following tables summarize the quantitative data on the inhibitory effects of this compound on the human dopamine, norepinephrine, and serotonin transporters, as determined in assays using HEK-293 cells.

TransporterLigandAssay TypeIC50 (µM)Reference
Dopamine Transporter (DAT)This compound[³H]Dopamine Uptake Inhibition29.4 (± 14.8)[1]
Dopamine Transporter (DAT)This compoundUptake Inhibition106[5][6]
Dopamine Transporter (DAT)d-amphetamine[³H]Dopamine Uptake Inhibition0.66 (± 0.21)[1]
TransporterLigandAssay TypeIC50 (µM)Reference
Norepinephrine Transporter (NET)This compoundUptake Inhibition0.41[1][7]
TransporterLigandAssay TypeKᵢ (nM)Reference
Serotonin Transporter (SERT)This compoundUptake Inhibition>10,000[8]

Signaling Pathways and Experimental Workflows

This compound Interaction with the Dopamine Transporter

This compound acts as a competitive inhibitor of the dopamine transporter (DAT).[1] It binds to the S1 substrate-binding site, which leads to a conformational change in the transporter from an outward-facing open state to an outward-facing closed state, similar to the action of natural substrates.[1][2] This inhibition of dopamine reuptake leads to an increase in extracellular dopamine levels. Furthermore, this compound exhibits substrate-like effects by inducing DAT endocytosis through a protein kinase A (PKA)-sensitive mechanism.[1][2]

DMAA_DAT_Interaction This compound This compound DAT Dopamine Transporter (DAT) (Outward-Facing Open) This compound->DAT Binds to S1 site PKA Protein Kinase A (PKA) This compound->PKA Activates DAT_closed DAT (Outward-Facing Closed) DAT->DAT_closed Conformational Change Dopamine_int Intracellular Dopamine DAT->Dopamine_int Endocytosis DAT Endocytosis DAT->Endocytosis Internalization Dopamine_ext Extracellular Dopamine DAT_closed->Dopamine_ext Inhibits Reuptake Dopamine_ext->DAT Normal Reuptake PKA->Endocytosis Promotes

Caption: this compound's competitive inhibition and substrate-like effects on DAT.

General Workflow for Monoamine Transporter Assays in HEK-293 Cells

The general workflow for assessing the interaction of a compound like this compound with monoamine transporters involves several key steps, from cell culture and transfection to the final data analysis.

Transporter_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture HEK-293 Cell Culture Transfection Transfection with Transporter Plasmid (DAT, NET, or SERT) Cell_Culture->Transfection Cell_Plating Plating of Transfected Cells in Microplates Transfection->Cell_Plating Preincubation Pre-incubation with this compound or Control Compounds Cell_Plating->Preincubation Substrate_Addition Addition of Radiolabeled or Fluorescent Substrate Preincubation->Substrate_Addition Incubation Incubation at 37°C Substrate_Addition->Incubation Termination Termination of Uptake Incubation->Termination Measurement Measurement of Substrate Uptake (Scintillation or Fluorescence) Termination->Measurement Data_Analysis Data Analysis (IC50/Ki Determination) Measurement->Data_Analysis

Caption: General workflow for monoamine transporter assays.

Experimental Protocols

Protocol 1: HEK-293 Cell Culture and Transient Transfection

This protocol describes the basic procedures for maintaining HEK-293 cells and transiently transfecting them with plasmids encoding for human monoamine transporters.

Materials:

  • HEK-293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Plasmid DNA for hDAT, hNET, or hSERT

  • Transfection reagent (e.g., Lipofectamine™ 2000 or PEI)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well or 24-well tissue culture plates

Procedure:

  • Cell Culture:

    • Maintain HEK-293 cells in a T-75 flask in a humidified incubator at 37°C with 5% CO₂.

    • Passage cells when they reach 80-90% confluency. To passage, aspirate the medium, wash with PBS, and detach cells with 1-2 mL of Trypsin-EDTA. Neutralize trypsin with complete growth medium and re-seed into new flasks at a 1:5 to 1:10 dilution.

  • Transient Transfection (24-well plate format):

    • The day before transfection, seed HEK-293 cells in a 24-well plate at a density of 0.5-1.25 x 10⁵ cells per well in 0.5 mL of complete growth medium to achieve 50-80% confluency on the day of transfection.[4]

    • For each well to be transfected, dilute 0.5 µg of plasmid DNA into 100 µL of Opti-MEM™ I.[4]

    • In a separate tube, add 0.75-1.75 µL of Lipofectamine™ LTX Reagent to the diluted DNA solution, mix gently, and incubate for 30 minutes at room temperature to allow for complex formation.[4]

    • Add the 100 µL of the DNA-lipid complex to each well containing cells and gently rock the plate to mix.[4]

    • Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before performing the transporter uptake assay.

Protocol 2: Radiolabeled Monoamine Transporter Uptake Inhibition Assay

This protocol details a radiolabeled substrate uptake inhibition assay to determine the IC₅₀ value of this compound for DAT, NET, or SERT expressed in HEK-293 cells.

Materials:

  • Transfected HEK-293 cells in a 24-well or 96-well plate

  • Uptake Buffer: 130 mM NaCl, 1.3 mM KCl, 10 mM HEPES, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2.2 mM CaCl₂, 10 mM glucose, pH 7.4.[9]

  • Radiolabeled substrate: [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT.

  • Unlabeled substrate (dopamine, norepinephrine, or serotonin) for determining non-specific uptake.

  • This compound stock solution

  • 0.1% Triton X-100 for cell lysis

  • Scintillation cocktail and scintillation counter

Procedure:

  • Plate Preparation:

    • On the day of the assay, aspirate the growth medium from the wells.

    • Wash the cells three times with 200 µL of ice-cold uptake buffer.[9]

  • Compound Incubation:

    • Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) to the wells in triplicate. Include a vehicle control (no this compound) and a positive control inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

    • For determining non-specific uptake, add a high concentration of the respective unlabeled substrate (e.g., 10 µM).

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Uptake Assay:

    • Initiate the uptake by adding the radiolabeled substrate to each well. The final concentration of the radiolabeled substrate should be close to its Kₘ value for the respective transporter (e.g., 7 nM [³H]DA for DAT).[9]

    • Incubate at 37°C for a short period (e.g., 1-5 minutes) to ensure initial uptake rates are measured.[9]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.[9]

    • Lyse the cells by adding 50 µL of 0.1% Triton X-100 to each well.[9]

  • Measurement and Analysis:

    • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Fluorescence-Based Monoamine Transporter Uptake Assay

This protocol provides an alternative to radiolabeled assays, using a fluorescent substrate to measure transporter activity.

Materials:

  • Transfected HEK-293 cells in a 96- or 384-well black, clear-bottom plate

  • Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and a masking dye) or individual components.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution

  • Fluorescence plate reader

Procedure:

  • Cell Plating:

    • Plate the transfected HEK-293 cells in a black, clear-bottom 96- or 384-well plate and allow them to adhere overnight.[10]

  • Compound Addition:

    • On the day of the assay, remove the culture medium and add varying concentrations of this compound diluted in assay buffer to the wells.[10]

    • Include vehicle and positive control wells.

  • Dye Loading:

    • Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions.

    • Add the dye solution to all wells.[10]

  • Fluorescence Measurement:

    • Immediately place the plate in a bottom-read fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes or as an endpoint measurement after a specific incubation time at 37°C.[10]

  • Data Analysis:

    • The increase in intracellular fluorescence corresponds to transporter activity.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DMAA Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of 1,3-dimethylamylamine (DMAA) from complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low this compound recovery during extraction?

A1: Low recovery of this compound is a frequent issue stemming from several factors. Key among them are:

  • Suboptimal pH: this compound is a basic compound. The pH of the sample and extraction solvents is critical for ensuring it is in the proper ionic state for efficient partitioning and retention.

  • Inappropriate Solvent Selection: The choice of extraction solvent in both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) is crucial. For LLE, the solvent should have a high affinity for this compound while minimizing the co-extraction of matrix components. In SPE, the wash and elution solvents must be carefully optimized to retain this compound during washing and ensure its complete elution.

  • Matrix Effects: Components within complex matrices like plasma, urine, or tissue homogenates can interfere with the extraction process and subsequent analysis, particularly with LC-MS/MS, by causing ion suppression or enhancement.[1]

  • Analyte Volatility: this compound is a relatively volatile compound, and sample loss can occur during evaporation steps if not performed carefully at low temperatures.

  • Incomplete Elution from SPE Sorbents: The elution solvent may not be strong enough to completely desorb this compound from the SPE cartridge.

Q2: How can I minimize matrix effects in my this compound analysis?

A2: Minimizing matrix effects is crucial for accurate quantification.[1] Strategies include:

  • Optimized Sample Preparation: Employing a more rigorous clean-up method, such as mixed-mode SPE, can effectively remove interfering matrix components.

  • Chromatographic Separation: Improving the chromatographic method to separate this compound from co-eluting matrix components can significantly reduce interference.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.

  • Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of detection.

Q3: What are the recommended storage conditions for biological samples containing this compound?

A3: While specific long-term stability studies for this compound in various biological matrices are not extensively documented, general best practices for analyte stability should be followed. For long-term storage, it is recommended to keep biological samples such as plasma and urine frozen at -20°C or ideally at -80°C to minimize degradation.[2][3] For short-term storage (up to 72 hours), refrigeration at 2-8°C is acceptable.[3] Dried blood and urine spots have shown good stability for up to one year when stored at -20°C.[2] It is crucial to avoid multiple freeze-thaw cycles, which can lead to analyte degradation.[4]

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)
Symptom Possible Cause Suggested Solution
Low this compound signal in the final extract Incorrect pH of the aqueous phase. Adjust the pH of the sample to >10 before extraction with an organic solvent to ensure this compound is in its free base form.
Inappropriate organic solvent. Use a water-immiscible organic solvent with a good affinity for this compound, such as hexane or a mixture of hexane and ethyl acetate.
Insufficient mixing/vortexing. Ensure thorough mixing of the aqueous and organic phases to maximize the partitioning of this compound into the organic layer.
Analyte loss during evaporation. Evaporate the organic solvent under a gentle stream of nitrogen at a low temperature (e.g., <40°C).
Low Recovery in Solid-Phase Extraction (SPE)
Symptom Possible Cause Suggested Solution
This compound found in the flow-through or wash fractions. Improper conditioning or equilibration of the SPE cartridge. Ensure the cartridge is properly conditioned with methanol and equilibrated with an appropriate buffer before loading the sample.
Sample pH is not optimal for retention. For cation exchange SPE, acidify the sample to ensure this compound is positively charged.
Wash solvent is too strong. Use a weaker wash solvent that removes interferences without eluting this compound.
Low this compound signal in the elution fraction. Elution solvent is too weak. Use a stronger, more polar solvent for elution. For cation exchange, use a basic elution solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge on this compound and disrupt the ionic interaction with the sorbent.
Insufficient elution volume. Increase the volume of the elution solvent to ensure complete recovery of the analyte from the sorbent bed.

Experimental Protocols & Data

Liquid-Liquid Extraction of this compound from Urine

This protocol is adapted from methodologies that emphasize pH adjustment for efficient extraction of basic compounds.

Methodology:

  • To 1 mL of urine, add a suitable internal standard.

  • Alkalinize the sample to a pH > 10 with 1 M NaOH.

  • Add 5 mL of hexane and vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at <40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Mixed-Mode Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is based on the principles of mixed-mode cation exchange SPE, which is effective for basic compounds like this compound.

Methodology:

  • Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Load: Dilute 0.5 mL of plasma with 0.5 mL of 2% formic acid and load it onto the cartridge.

  • Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

  • Wash 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elute: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C and reconstitute in the mobile phase.

Quantitative Data Comparison

The following table summarizes recovery and limit of detection/quantification data from various studies on this compound extraction.

MatrixExtraction MethodRecovery (%)LODLOQReference
Geranium PlantLLE (0.5 M HCl/Hexane)85.1 - 104.9-1-2 ng/g[5]
Plasma-92.4 - 97.4-1-2 ng/mL[6]
UrineLLE---[7]
Dietary SupplementsNMR85 - 1050.03 g/kg0.08 g/kg[8]

Visualizations

This compound Extraction Workflow (LLE)

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Sample 1 mL Urine Sample Add_IS Add Internal Standard Sample->Add_IS Alkalinize Alkalinize to pH > 10 (1 M NaOH) Add_IS->Alkalinize Add_Hexane Add 5 mL Hexane Alkalinize->Add_Hexane Vortex Vortex (2 min) Add_Hexane->Vortex Centrifuge Centrifuge (3000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (<40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound from urine.

This compound Extraction Workflow (SPE)

SPE_Workflow cluster_conditioning Cartridge Preparation cluster_loading Sample Loading cluster_washing Washing cluster_elution Elution & Analysis Condition Condition with Methanol Equilibrate Equilibrate with 2% Formic Acid Condition->Equilibrate Dilute Dilute Plasma with 2% Formic Acid Load Load Sample Dilute->Load Wash1 Wash with 2% Formic Acid Load->Wash1 Wash2 Wash with Methanol Wash1->Wash2 Elute Elute with 5% NH4OH in Methanol Wash2->Elute Evaporate Evaporate to Dryness (<40°C) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Mixed-Mode Solid-Phase Extraction (SPE) workflow for this compound.

This compound Pharmacological Pathway

DMAA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binding This compound This compound This compound->DAT Inhibits Reuptake

Caption: this compound's mechanism of action on the dopamine transporter.

References

Addressing poor stability of DMAA in standard solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential poor stability of 1,3-Dimethylamylamine (DMAA) in standard solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Disclaimer: Publicly available data on the specific degradation pathways and products of this compound in solution is limited. Therefore, the information provided is based on the general chemical properties of aliphatic amines and data from structurally similar compounds. These recommendations should be adapted and verified within your specific laboratory settings.

Frequently Asked Questions (FAQs)

Q1: My this compound standard solution has been stored for a while. How can I be sure it is still viable?

A1: The long-term stability of this compound in solution has not been extensively studied. As an aliphatic amine, it is susceptible to degradation over time, which can be influenced by storage conditions. To ensure the viability of your standard solution, it is recommended to:

  • Perform a system suitability test: Before each analytical run, inject a freshly prepared standard solution or a well-characterized internal standard to verify the performance of your analytical system.

  • Compare to a new standard: If in doubt, compare the analytical response of your aged standard to a newly prepared one. A significant decrease in the peak area or the appearance of new peaks may indicate degradation.

  • Re-qualify periodically: Establish a schedule for the periodic re-qualification of your stock and working standard solutions. The frequency will depend on your laboratory's quality management system and the stringency of the application.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: Based on the chemistry of similar aliphatic amines, the stability of this compound in solution can be influenced by several factors:

  • pH: Extreme pH values (both acidic and basic) can catalyze the degradation of amines. The optimal pH for storage is likely near neutral, but this should be experimentally determined.

  • Temperature: Elevated temperatures accelerate chemical reactions, including degradation. Therefore, storing this compound solutions at lower temperatures is advisable.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation of organic compounds, including amines.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the amine functional group.

  • Solvent: The choice of solvent can impact stability. It is crucial to use high-purity solvents and to be aware of potential interactions.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products of this compound have not been widely reported in the literature, potential degradation pathways for aliphatic amines include oxidation, dealkylation, and fragmentation. Possible degradation products could include:

  • N-oxides

  • Carbonyl compounds (aldehydes, ketones) resulting from deamination.

  • Smaller amine fragments.

Identifying unknown peaks in your chromatogram that appear or increase over time in your standard solution is crucial for understanding the degradation profile.

Troubleshooting Guides

Issue 1: Decreasing Peak Area of this compound Standard Over Time
Potential Cause Troubleshooting Step
Degradation of this compound Prepare a fresh working standard from a solid reference material and compare its response to the aged standard. If the new standard gives the expected response, the old standard has likely degraded.
Evaporation of Solvent Ensure that the vial is properly sealed. Use vials with PTFE-lined caps to minimize evaporation. If solvent evaporation is suspected, prepare a fresh standard.
Instrumental Drift Perform system suitability checks with a stable internal standard to rule out instrument performance as the cause.
Issue 2: Appearance of Unknown Peaks in the Chromatogram of a this compound Standard
Potential Cause Troubleshooting Step
This compound Degradation These new peaks are likely degradation products. Note their retention times and monitor their growth over time and under different storage conditions to understand the degradation kinetics.
Contamination Ensure proper handling and storage procedures to avoid contamination of the standard solution. Prepare a fresh standard using clean glassware and high-purity solvent to see if the extraneous peaks persist.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Prepare this compound Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate at 60°C for 24 hours.

    • Photolytic Degradation: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including an unstressed control, using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the this compound peak and the appearance of new peaks (degradation products).

Data Presentation:

Stress ConditionThis compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time)
Control (Unstressed)1000N/A
0.1 M HCl, 60°CData to be filledData to be filledData to be filled
0.1 M NaOH, 60°CData to be filledData to be filledData to be filled
3% H₂O₂, RTData to be filledData to be filledData to be filled
60°CData to be filledData to be filledData to be filled
UV Light (254 nm)Data to be filledData to be filledData to be filled

*Data to be filled based on experimental results.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid Aliquot base Base Hydrolysis prep_stock->base Aliquot oxidation Oxidation prep_stock->oxidation Aliquot thermal Thermal prep_stock->thermal Aliquot photo Photolytic prep_stock->photo Aliquot neutralize Neutralize (if applicable) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze LC-MS/HPLC Analysis neutralize->analyze evaluate Evaluate Degradation analyze->evaluate

Caption: Workflow for a typical forced degradation study of this compound.

Potential Degradation Pathways of Aliphatic Amines

Degradation_Pathways cluster_pathways Degradation Pathways cluster_products Potential Degradation Products This compound This compound (Aliphatic Amine) oxidation Oxidation This compound->oxidation [O] dealkylation Dealkylation This compound->dealkylation fragmentation Fragmentation This compound->fragmentation n_oxide N-Oxides oxidation->n_oxide carbonyls Aldehydes/ Ketones dealkylation->carbonyls smaller_amines Smaller Amine Fragments fragmentation->smaller_amines

Caption: General potential degradation pathways for aliphatic amines like this compound.

Technical Support Center: Optimization of Chromatographic Separation of DMAA Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of dimethylarginine (DMAA) isomers, specifically asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA). These structural isomers are crucial biomarkers in various physiological and pathological processes. Due to their similar physicochemical properties and isobaric nature, achieving baseline separation can be challenging.

Troubleshooting Guide

This guide addresses common issues encountered during the method development and execution for the separation of ADMA and SDMA.

1. Why am I observing poor or no resolution between ADMA and SDMA peaks?

Poor resolution is the most common challenge in separating these isomers. Several factors in your HPLC or LC-MS/MS method could be the cause.

  • Sub-optimal Stationary Phase: The choice of column chemistry is critical. Standard reversed-phase columns (e.g., C18) often provide insufficient selectivity. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) columns, which are well-suited for retaining and separating these polar compounds.[1][2][3] Silica hydride-based columns have also been shown to be effective.[2]

  • Incorrect Mobile Phase Composition: The mobile phase, particularly its pH and buffer concentration, significantly impacts selectivity.[4] For HILIC methods, a high percentage of an organic solvent like acetonitrile with a small amount of aqueous buffer is typical.[3] The pH of the aqueous portion should be carefully optimized; for instance, a pH of around 4.5 to 5.1 has been used effectively with ammonium formate buffer.[1][5]

  • Inadequate Method Parameters: Factors such as a steep gradient, high flow rate, or inappropriate column temperature can compromise resolution.[6] Lowering the flow rate can sometimes improve peak shape and resolution.[6]

Troubleshooting Steps:

  • Column Selection: If using a reversed-phase column with poor results, switch to a HILIC column.

  • Mobile Phase pH: Systematically adjust the pH of your mobile phase. Even small changes can significantly alter selectivity.[7]

  • Gradient Optimization: If using a gradient, make it shallower to increase the separation window between the two isomers.

  • Flow Rate and Temperature: Evaluate the effect of lower flow rates and varying the column temperature. Higher temperatures can sometimes improve efficiency but may also decrease retention.[6]

2. Why are my peaks broad or tailing?

Poor peak shape can be attributed to a variety of issues, from system problems to chemical interactions.

  • System Issues: Extracolumn volume from long tubing or poorly made connections can cause band broadening.[8] Ensure all fittings are secure and tubing lengths are minimized.

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.[7] Try diluting your sample.

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase (e.g., with residual silanols on silica-based columns) can cause peak tailing. Adding a modifier to the mobile phase or using a column with advanced end-capping can mitigate this.

  • Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[7][8]

Troubleshooting Steps:

  • Check all system connections for leaks or voids.[8]

  • Reduce the injection volume or sample concentration.

  • Ensure the sample solvent is compatible with the mobile phase.[7]

  • If using a silica-based column, check if a different column type (e.g., one with a different bonding chemistry or end-capping) provides better peak shape.

3. How can I improve the sensitivity of my assay?

Low sensitivity can be a major hurdle, especially when analyzing biological samples with low concentrations of ADMA and SDMA.[9][10]

  • Sample Preparation: A robust sample preparation procedure is crucial to remove interfering substances and concentrate the analytes. Solid-phase extraction (SPE) is commonly used for cleanup of biological fluids.[9][10]

  • Derivatization: Derivatizing the analytes can significantly enhance their detectability, particularly for fluorescence or GC-MS analysis.[9][11] However, this adds a step to the workflow and requires careful optimization.

  • Detector Choice: Mass spectrometry (MS) is a highly sensitive and selective detection method for these compounds.[12] Optimizing MS parameters, such as ionization source settings, is critical for achieving the best signal-to-noise ratio.[13]

  • Mobile Phase Quality: Use high-purity, LC-MS grade solvents and additives to minimize baseline noise and ion suppression.[7]

Troubleshooting Steps:

  • Optimize your sample cleanup procedure (e.g., SPE) to reduce matrix effects.

  • If not already using MS detection, consider its advantages in sensitivity and specificity.

  • For MS detection, perform source/gas parameter optimization and ensure you are using the most sensitive MRM transitions.

  • Consider a derivatization strategy if other methods fail to provide the required sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for separating ADMA and SDMA?

While there is no single "best" column, HILIC columns are widely and successfully used for this application. They operate on a different retention mechanism than traditional reversed-phase columns, providing better retention and selectivity for these polar analytes.[3] Columns like the Cogent Diamond Hydride™ have been specifically cited for this separation.[1][2]

Q2: Is derivatization necessary for the analysis of ADMA and SDMA?

Derivatization is not strictly necessary, especially with modern LC-MS/MS systems that offer high sensitivity.[5] However, it can be a valuable tool in certain situations:

  • When using fluorescence detection: Derivatization is required to make the non-fluorescent analytes visible.[9][10]

  • When using Gas Chromatography (GC): Derivatization is needed to make the analytes volatile enough for GC analysis.[14][15]

  • To improve chromatographic separation: By attaching a chemical group, the properties of the isomers can be altered to enhance their separation.

Q3: Can supercritical fluid chromatography (SFC) be used for this separation?

Yes, SFC can be a powerful technique for separating isomers, including diastereomers.[16] For some drug-like compounds, gradient non-chiral SFC has shown higher success rates for diastereomer separation compared to traditional HPLC.[16] It could be a viable alternative to explore for ADMA and SDMA separation.

Q4: What are the key differences in separating the stimulant 1,3-dimethylamylamine (this compound) diastereomers compared to ADMA/SDMA?

The stimulant 1,3-DMAA has two chiral centers, resulting in four stereoisomers.[17] The separation of these is typically an enantioselective or diastereoselective challenge.

  • Methodology: Gas chromatography (GC) is frequently used for 1,3-DMAA, often requiring derivatization with a chiral reagent to form diastereomers that can be separated on a non-chiral column.[14][18][19] Chiral GC columns can also be used to separate the enantiomers directly.[15]

  • Goal: The primary goal is often to distinguish between synthetic and naturally sourced 1,3-DMAA by examining the enantiomeric/diastereomeric ratio.[15]

While the specific columns and derivatizing agents differ, the fundamental principles of optimizing chromatographic parameters to enhance resolution remain the same.

Data Presentation

Table 1: Comparison of HPLC Conditions for ADMA/SDMA Separation

ParameterMethod 1Method 2
Column Cogent Diamond Hydride™, 4µm, 100ÅSupelcosil™ LC-Si
Dimensions 4.6 mm x 100 mmNot Specified
Mobile Phase A 50% DI water/10 mM ammonium formate, pH 4.90.1% formic acid in water
Mobile Phase B 90% Acetonitrile/10% DI water + 10 mM ammonium formate, pH 5.12100 mM ammonium formate in water, pH 4.5
Flow Rate 0.5 mL/minNot Specified
Detection ELSDESI-MS/MS
Reference [1][5]

Experimental Protocols

Protocol 1: HILIC-Based Separation of ADMA and SDMA

This protocol is based on the method described for use with a Cogent Diamond Hydride™ column.[1]

  • Sample Preparation: Dissolve 0.1 mg/mL of ADMA and SDMA standards in a solution of 50:50 acetonitrile:DI water. For biological samples, a solid-phase extraction (SPE) cleanup is recommended.[9][10]

  • Chromatographic System: HPLC system equipped with a gradient pump, autosampler, and ELSD or MS detector.

  • Chromatographic Conditions:

    • Column: Cogent Diamond Hydride™, 4µm, 100Å (4.6 x 100 mm)

    • Mobile Phase A: 50% DI water / 10 mM ammonium formate, pH 4.9

    • Mobile Phase B: 90% Acetonitrile / 10% DI water + 10 mM ammonium formate, pH 5.12

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 3 µL

    • Gradient Program:

      Time (min) %B
      0 20
      1 30
      5 30
      6 50
      7 50
      8 90
      9 90
      11 20

      | 15 | 20 |

  • Equilibration: Allow for a longer equilibration time of 10-15 minutes between runs to ensure reproducibility.[1]

Visualizations

Workflow General Workflow for this compound Isomer Analysis cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Urine) SamplePrep Sample Preparation (Protein Precipitation, SPE) SampleCollection->SamplePrep Derivatization Derivatization (Optional) SamplePrep->Derivatization Chromatography Chromatographic Separation (HPLC/GC) Derivatization->Chromatography Detection Detection (MS, FLD, etc.) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing (Integration, Quantification) DataAcquisition->DataProcessing Reporting Reporting DataProcessing->Reporting Troubleshooting Troubleshooting Poor Peak Resolution Start Poor Resolution Observed CheckColumn Is the column chemistry appropriate (e.g., HILIC)? Start->CheckColumn CheckMobilePhase Is the mobile phase pH and composition optimal? CheckColumn->CheckMobilePhase Yes ChangeColumn Switch to a HILIC or other suitable stationary phase CheckColumn->ChangeColumn No CheckGradient Is the gradient too steep? CheckMobilePhase->CheckGradient Yes OptimizeMobilePhase Systematically adjust pH and buffer concentration CheckMobilePhase->OptimizeMobilePhase No CheckFlowRate Is the flow rate too high? CheckGradient->CheckFlowRate Yes FlattenGradient Make the gradient shallower CheckGradient->FlattenGradient No LowerFlowRate Reduce the flow rate CheckFlowRate->LowerFlowRate Yes Success Resolution Improved CheckFlowRate->Success No ChangeColumn->CheckMobilePhase OptimizeMobilePhase->CheckGradient FlattenGradient->CheckFlowRate LowerFlowRate->Success Parameters Parameter Interdependencies in Chromatography Resolution Peak Resolution Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention (k') Resolution->Retention Column Column Chemistry Column->Selectivity MobilePhase Mobile Phase (pH, % Organic) MobilePhase->Selectivity MobilePhase->Retention Temperature Temperature Temperature->Selectivity Temperature->Efficiency Temperature->Retention FlowRate Flow Rate FlowRate->Efficiency ParticleSize Particle Size ParticleSize->Efficiency

References

Technical Support Center: Optimizing LC-MS/MS Analysis of DMAA by Minimizing Ion Suppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression in the Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) analysis of 1,3-dimethylamylamine (DMAA).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of this compound?

Ion suppression is a phenomenon where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially leading to unreliable quantification or even false-negative results.[1][2] In complex matrices such as dietary supplements, plasma, or urine, endogenous components like phospholipids and proteins are common causes of ion suppression.[3][4]

Q2: What are the primary sources of ion suppression when analyzing this compound in biological samples and dietary supplements?

The primary sources of ion suppression in biological samples (plasma, serum, urine) are endogenous phospholipids and proteins that can co-elute with this compound.[3][4] In dietary supplements, the complex matrix can contain various ingredients, excipients, and potential contaminants that may interfere with this compound ionization.

Q3: What are the general strategies to minimize ion suppression for this compound analysis?

There are three main strategies to combat ion suppression in the LC-MS/MS analysis of this compound:

  • Effective Sample Preparation: To remove interfering matrix components before analysis.[3]

  • Chromatographic Separation: To resolve this compound from co-eluting, suppression-inducing compounds.

  • Use of Stable Isotope-Labeled Internal Standards: To compensate for matrix effects during quantification.

Q4: How can I assess the extent of ion suppression in my this compound assay?

Matrix effects can be evaluated by comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. A significant difference in peak areas indicates the presence of ion suppression or enhancement.[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your LC-MS/MS analysis of this compound.

Issue 1: Low this compound signal intensity or poor sensitivity.
Possible Cause Troubleshooting Step
Significant Ion Suppression Improve sample cleanup. Consider switching from protein precipitation to a more rigorous technique like Solid Phase Extraction (SPE) with phospholipid removal or Liquid-Liquid Extraction (LLE).
Optimize chromatographic conditions. Employing Hydrophilic Interaction Liquid Chromatography (HILIC) can improve retention and separation of polar compounds like this compound from non-polar interferences.
Use a stable isotope-labeled internal standard (e.g., this compound-d3 or this compound-d9) to normalize the signal and compensate for signal loss.
Suboptimal MS Parameters Optimize the declustering potential and collision energy for the specific MRM transitions of this compound to maximize fragment ion intensity.
Issue 2: High variability in this compound quantification between samples.
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects Implement a more robust sample preparation method to ensure consistent removal of interfering components across all samples.
The use of a stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations in matrix effects.
Poor Chromatographic Peak Shape Ensure the mobile phase is compatible with the analyte and column chemistry. For HILIC, ensure appropriate water content in the mobile phase to maintain the aqueous layer on the stationary phase.
Check for column degradation or contamination.

Experimental Protocols

Sample Preparation Strategies to Minimize Ion Suppression

Effective sample preparation is the first and most critical step in minimizing ion suppression. The choice of technique depends on the sample matrix and the required level of cleanliness.

a) Protein Precipitation (PPT)

A simple and fast method suitable for initial screening but may result in significant ion suppression due to residual phospholipids.

  • Protocol:

    • To 100 µL of plasma or urine sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b) Solid Phase Extraction (SPE) with Phospholipid Removal

Offers a cleaner extract compared to PPT by selectively removing phospholipids, a major source of ion suppression in biological matrices.

  • Protocol (using a phospholipid removal plate/cartridge):

    • Perform protein precipitation as described above.

    • Load the supernatant onto the phospholipid removal plate/cartridge.

    • Apply a vacuum or positive pressure to elute the sample into a collection plate.

    • Evaporate the eluate to dryness.

    • Reconstitute in the mobile phase.

c) Liquid-Liquid Extraction (LLE)

An effective technique for separating this compound from many matrix components based on its partitioning between two immiscible liquids. A study on this compound in geranium plants found that a hexane wash significantly reduced matrix effects and improved recovery.[5]

  • Protocol:

    • To a known volume of aqueous sample (e.g., acidified urine or plasma extract), add an equal volume of a non-polar organic solvent like hexane.

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the layers.

    • Discard the organic (upper) layer containing non-polar interferences.

    • The aqueous (lower) layer containing this compound can be further processed or directly injected if the solvent is compatible with the LC system.

Workflow for Sample Preparation

cluster_0 Sample Preparation Sample Biological Sample (Plasma, Urine) PPT Protein Precipitation (Acetonitrile) Sample->PPT Simple, Fast SPE Solid Phase Extraction (Phospholipid Removal) Sample->SPE Cleaner Extract LLE Liquid-Liquid Extraction (Hexane Wash) Sample->LLE Effective Cleanup Analysis LC-MS/MS Analysis PPT->Analysis Higher Ion Suppression Risk SPE->Analysis Reduced Ion Suppression LLE->Analysis Good Recovery & Reduced Matrix Effects

Caption: A logical workflow of different sample preparation techniques for this compound analysis.

Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC)

For polar analytes like this compound, HILIC is an excellent chromatographic technique to enhance retention and separate it from non-polar interferences that are often the cause of ion suppression in reversed-phase chromatography.

  • LC Conditions:

    • Column: A HILIC column (e.g., silica, amide, or diol phase).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous component (A).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40 °C.

HILIC Separation Principle

cluster_0 HILIC Separation MobilePhase High Organic Mobile Phase StationaryPhase Hydrophilic Stationary Phase (e.g., Silica) AqueousLayer Immobilized Aqueous Layer StationaryPhase->AqueousLayer Forms on Surface This compound Polar this compound This compound->AqueousLayer Partitions into (Retention) Interference Non-polar Interference Interference->MobilePhase Elutes Quickly

Caption: Diagram illustrating the HILIC separation mechanism for polar this compound.

Mass Spectrometry and Internal Standard
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • A published method for this compound in geranium plants utilized the following transitions:

      • Quantifier: m/z 116 → 57

      • Qualifier: m/z 116 → 99[5]

  • Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound-d9, is crucial for accurate quantification as it co-elutes with this compound and experiences similar ion suppression, thus providing reliable normalization.

Data Presentation

The following table summarizes the qualitative comparison of different sample preparation techniques for their effectiveness in minimizing ion suppression. Quantitative data for this compound is often method and matrix-specific and should be determined during method validation.

Table 1: Qualitative Comparison of Sample Preparation Techniques for Ion Suppression Reduction in this compound Analysis

Sample Preparation TechniqueRelative Ion SuppressionRelative Cleanliness of ExtractThroughputRecommendation for this compound Analysis
Protein Precipitation (PPT) HighLowHighSuitable for initial screening or when high sensitivity is not required.
Solid Phase Extraction (SPE) MediumMediumMediumGood for routine analysis, offering a balance between cleanliness and throughput.
SPE with Phospholipid Removal LowHighMediumHighly recommended for biological matrices to significantly reduce ion suppression.
Liquid-Liquid Extraction (LLE) Low to MediumHighLowEffective for removing non-polar interferences and can be optimized for high recovery of this compound.

Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes. All analytical methods should be fully validated in the user's laboratory for their specific application.

References

Technical Support Center: Enhancing DMAA Analysis Sensitivity and Detection Limits

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethylamylamine (DMAA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis?

A1: The most prevalent and robust methods for the quantitative and qualitative analysis of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex matrices like urine and dietary supplements.[1][2] GC-MS is also a powerful technique but typically requires a derivatization step to improve the volatility and chromatographic behavior of this compound.[3] Direct Analysis in Real Time (DART) mass spectrometry has been used as a rapid screening method that requires minimal sample preparation.

Q2: I am observing poor peak shape (tailing or fronting) in my HPLC analysis of this compound. What are the likely causes and solutions?

A2: Poor peak shape for a basic compound like this compound is a common issue in reversed-phase chromatography.

  • Peak Tailing: This is often caused by strong interactions between the basic amine group of this compound and residual acidic silanol groups on the silica-based stationary phase.

    • Solution: Add a mobile phase modifier like formic acid (0.1%) or ammonium formate (5-10 mM) to the mobile phase.[4] These additives protonate the silanol groups, reducing their interaction with the protonated this compound. They also ensure that this compound is consistently in its protonated form, leading to a more homogenous interaction with the stationary phase.

  • Peak Fronting: This can be an indication of column overload.

    • Solution: Try diluting your sample and injecting a smaller amount onto the column. Also, ensure your sample is completely dissolved in the mobile phase.

Q3: My this compound signal is inconsistent, and I suspect ion suppression in my LC-MS/MS analysis. How can I mitigate this?

A3: Ion suppression is a significant challenge in LC-MS/MS, particularly with complex matrices such as urine or dietary supplement extracts. It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.

  • Improve Sample Preparation: A more rigorous sample cleanup can remove many interfering compounds. Solid-Phase Extraction (SPE) is generally more effective at removing matrix components than Liquid-Liquid Extraction (LLE).

  • Optimize Chromatography: Adjusting the chromatographic method to better separate this compound from matrix components can alleviate suppression. This may involve using a different column chemistry or modifying the gradient elution profile.

  • Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components.

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d3) will co-elute with the analyte and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the internal standard, the effects of suppression can be normalized.

Q4: How can I differentiate between this compound and its isomers during analysis?

A4: The presence of isomers, such as 1,4-DMAA (1,4-dimethylamylamine), can interfere with the accurate quantification of 1,3-DMAA. Chromatographic separation is crucial for distinguishing between these isomers. An optimized HPLC method with a suitable column (e.g., a C18 column) and mobile phase gradient can achieve baseline separation of this compound isomers, allowing for their individual detection and quantification.[1][5]

Troubleshooting Guides

Guide 1: Low Recovery of this compound During Sample Preparation

This guide addresses potential reasons for low analyte recovery during the extraction process from complex matrices.

Symptom Potential Cause Recommended Action
Low recovery from Solid-Phase Extraction (SPE) Inappropriate Sorbent: The sorbent material may not be optimal for retaining this compound.For a basic compound like this compound, a strong cation exchange (SCX) or a mixed-mode (e.g., reversed-phase and cation exchange) SPE cartridge is recommended.
Incorrect pH during loading: If the pH of the sample is too high, this compound may be in its neutral form and not retain well on a cation exchange sorbent.Acidify the sample to a pH of approximately 3-4 to ensure this compound is protonated.
Ineffective Elution Solvent: The elution solvent may not be strong enough to displace this compound from the sorbent.Use an elution solvent with a higher ionic strength or a more basic pH to neutralize the charge on this compound and facilitate its elution. A common choice is a mixture of an organic solvent (e.g., methanol) with a small percentage of ammonium hydroxide.
Low recovery from Liquid-Liquid Extraction (LLE) Incorrect pH of aqueous phase: The pH of the aqueous sample will determine the charge state of this compound and its solubility in the organic solvent.To extract this compound into an organic solvent, the aqueous phase should be made basic (pH > 10) to deprotonate the amine group, making it more soluble in the organic phase.
Inappropriate Organic Solvent: The chosen organic solvent may have poor partitioning for this compound.Use a water-immiscible organic solvent with some polarity, such as ethyl acetate or a mixture of hexane and isoamyl alcohol.
Guide 2: Poor Chromatographic Performance

This guide focuses on resolving common issues related to the HPLC separation of this compound.

Symptom Potential Cause Recommended Action
Peak Tailing Secondary interactions with silanol groups: The basic nature of this compound leads to strong interactions with residual acidic silanols on the column packing.Add a mobile phase additive such as 0.1% formic acid or 5-10 mM ammonium formate to both mobile phase A and B.[4]
Peak Splitting or Broadening Column Contamination or Degradation: The column may be contaminated with strongly retained matrix components, or the stationary phase may be degrading.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.Whenever possible, dissolve the sample in the initial mobile phase.
Inconsistent Retention Times Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.Prepare fresh mobile phase daily and ensure accurate pH adjustment and solvent ratios.
Column Temperature Fluctuations: Changes in column temperature will affect retention times.Use a column oven to maintain a constant and consistent temperature.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound analysis.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for this compound

Analytical MethodMatrixLODLOQReference
LC-MS/MSGeranium Plant1-2 pg (instrumental)1-2 ng/g[1][2]
LC-MS/MSUrine10 ng/mL-[6]
GC-MS (with derivatization)Urine5-7 ng/mL-

Table 2: Recovery of this compound from Spiked Samples

Extraction MethodMatrixSpiked ConcentrationAverage Recovery (%)Reference
LLE (Hexane partition)Geranium Plant5.00 - 40.00 ng/g85.1 - 104.9[1][2]
SPE (C18)Urine0.05 - 5.0 µg/mLNot specified, but method validated[7]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Urine

This protocol is a representative method for the sensitive detection of this compound in urine samples.

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of urine, add an internal standard (e.g., this compound-d3).

  • Acidify the sample with 100 µL of 2% formic acid.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the acidified urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: m/z 116 → 99 (quantifier), 116 → 57 (qualifier)

    • This compound-d3: m/z 119 → 102

Protocol 2: GC-MS Analysis of this compound with Derivatization

This protocol outlines a general procedure for the analysis of this compound using GC-MS following a derivatization step.

1. Sample Preparation and Derivatization

  • Perform a liquid-liquid extraction of the sample (e.g., urine) at a basic pH into an organic solvent.

  • Evaporate the organic extract to dryness.

  • To the dry residue, add 50 µL of pyridine and 50 µL of a derivatizing agent (e.g., isobutyl chloroformate or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

  • Vortex the mixture and heat at 60-70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions

  • GC System: Gas chromatograph with a mass selective detector

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

Visualizations

DMAA_Troubleshooting_Workflow start Start: Inconsistent This compound Results check_peak_shape Assess Peak Shape start->check_peak_shape peak_shape_ok Good Peak Shape check_peak_shape->peak_shape_ok Symmetric peak_shape_bad Poor Peak Shape (Tailing/Fronting/Splitting) check_peak_shape->peak_shape_bad Asymmetric check_recovery Evaluate Analyte Recovery peak_shape_ok->check_recovery optimize_chromatography Optimize Mobile Phase & Gradient peak_shape_bad->optimize_chromatography recovery_ok Good Recovery check_recovery->recovery_ok >85% recovery_low Low Recovery check_recovery->recovery_low <85% check_ion_suppression Investigate Ion Suppression recovery_ok->check_ion_suppression optimize_extraction Optimize Sample Prep (SPE/LLE) recovery_low->optimize_extraction no_suppression No Significant Suppression check_ion_suppression->no_suppression Consistent Signal suppression_present Ion Suppression Detected check_ion_suppression->suppression_present Signal Varies end_good Reliable Results no_suppression->end_good use_internal_std Use Isotope-Labeled Internal Standard suppression_present->use_internal_std optimize_chromatography->check_peak_shape end_bad Further Investigation Needed optimize_chromatography->end_bad optimize_extraction->check_recovery optimize_extraction->end_bad use_internal_std->check_ion_suppression use_internal_std->end_good SPE_Optimization_Pathway start Start: Low SPE Recovery step1 1. Sample Pre-treatment: Acidify sample to pH 3-4 start->step1 Ensure this compound is protonated step2 2. Sorbent Selection: Use Mixed-Mode Cation Exchange Cartridge step1->step2 For basic analytes step3 3. Cartridge Conditioning: Methanol followed by Water step2->step3 step4 4. Sample Loading: Load acidified sample step3->step4 step5 5. Washing Step: Wash with 0.1M Acetic Acid, then Methanol step4->step5 Remove interferences step6 6. Elution Step: Elute with 5% NH4OH in Methanol step5->step6 Displace this compound end Improved Recovery step6->end

References

Troubleshooting inconsistent results in DMAA animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during animal studies involving 1,3-dimethylamylamine (DMAA).

Troubleshooting Guides

Issue 1: High variability in cardiovascular responses (blood pressure, heart rate) between subjects.

  • Question: We are observing significant and inconsistent changes in blood pressure and heart rate in our animal models after this compound administration. What could be the cause?

  • Answer: Inconsistent cardiovascular responses are a common challenge in this compound studies. Several factors can contribute to this variability:

    • Dose-Dependency: The cardiovascular effects of this compound are strongly dose-dependent.[1][2] Small variations in administered doses can lead to significant differences in outcomes. Ensure precise dose calculations and administration.

    • Route of Administration: The method of administration (e.g., oral gavage, intraperitoneal injection) affects absorption rates and bioavailability, leading to different pharmacokinetic profiles and physiological responses.[3][4] Maintain consistency in the administration route across all subjects.

    • Interaction with Other Substances: this compound is often studied in combination with other stimulants like caffeine.[1][5] These combinations can have synergistic or additive effects, amplifying the cardiovascular response and its variability.[1] If your protocol includes co-administration, ensure precise and consistent dosing of all substances.

    • Animal Stress: Handling and procedural stress can independently elevate cardiovascular parameters. Acclimatize animals to the experimental procedures and environment to minimize stress-induced variability.

Issue 2: Behavioral effects (e.g., locomotor activity) are not consistent with expected stimulant properties.

  • Question: Our study is showing decreased or inconsistent locomotor activity after this compound administration, which is contrary to what we'd expect from a stimulant. Why might this be happening?

  • Answer: While this compound is classified as a stimulant, its effects on locomotor activity in animal models can be complex and may not always result in hyperactivity.

    • Dose-Dependent Biphasic Effects: Some studies have reported dose-dependent decreases in spontaneous locomotor activity, particularly at higher doses.[6] This could be due to a complex interplay of neurotransmitter systems or the induction of competing behaviors.

    • Adrenergic Mechanism: this compound's primary mechanism is believed to be adrenergic, similar to compounds that can induce locomotor depression at certain doses.[6]

    • Time-Course of Effects: The timing of behavioral assessment is critical. One study observed maximal depressant effects 0-30 minutes post-administration, with an increase in motor activity occurring much later (120-180 minutes) at a specific dose.[6] A detailed time-course study is recommended to capture the full spectrum of behavioral changes.

Issue 3: Difficulty in replicating published pharmacokinetic data.

  • Question: Our pharmacokinetic analysis of this compound in plasma is yielding different results (e.g., Tmax, Cmax, half-life) from previously published studies. What are the potential reasons?

  • Answer: Replicating pharmacokinetic data for this compound can be challenging due to a number of factors:

    • Limited Data and Small Sample Sizes: The existing pharmacokinetic data for this compound is scarce and often derived from studies with very small sample sizes, which may not capture the full range of interindividual variability.[1][7]

    • Slow Absorption and Long Half-Life: this compound is absorbed slowly when taken orally, and its excretion is also slow, leading to a long half-life.[1][8] This can result in a buildup of the compound with repeated dosing, altering pharmacokinetic parameters compared to single-dose studies.[1]

    • Metabolism and Excretion: While this compound is thought to be minimally metabolized, with a large portion excreted unchanged, inter-species and inter-individual differences in metabolic pathways could exist, affecting clearance rates.[1][2]

    • Analytical Methodology: Ensure that your analytical methods for detecting this compound in plasma are validated and sufficiently sensitive. Differences in extraction procedures, instrumentation, and calibration standards can lead to discrepancies.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound?

    • A1: this compound is an indirect sympathomimetic amine.[9] Its primary mechanism of action is believed to be the inhibition of the norepinephrine transporter (NAT), leading to increased levels of norepinephrine in the synapse.[1][10] It has a lesser effect on the dopamine transporter (DAT).[1][10]

  • Q2: Are there known species-specific differences in the response to this compound?

    • A2: While specific comparative studies are limited, it is reasonable to assume that species-specific differences in metabolism and receptor sensitivity exist. The LD50 values for intravenous and intraperitoneal administration have been determined in animal models, but direct extrapolation of these and other effects to humans should be done with caution.[3][4]

  • Q3: How does the combination of this compound and caffeine affect experimental outcomes?

    • A3: The combination of this compound and caffeine can lead to exacerbated and sometimes unpredictable effects, particularly on the cardiovascular system.[1][11] Studies have shown that this combination can significantly increase blood pressure.[1] The presence of caffeine can also introduce its own set of physiological effects, confounding the interpretation of this compound-specific actions.

  • Q4: What are the key safety considerations when working with this compound in animal studies?

    • A4: The primary safety concern is the dose-dependent increase in blood pressure, which can lead to cardiovascular adverse events.[11] Researchers should carefully monitor animals for signs of distress, particularly at higher doses. The long half-life of this compound means that repeated dosing can lead to accumulation and stronger pharmacological effects.[1]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans (Single 25 mg Oral Dose)

ParameterMean ValueStandard Deviation
Oral Clearance (CL/F)20.02 L/hr± 5 L/hr
Oral Volume of Distribution (Vd/F)236 L± 38 L
Terminal Half-life (t1/2)8.45 hr± 1.9 hr
Time to Peak Concentration (Tmax)3-5 hr-
Peak Plasma Concentration (Cmax)~70 ng/mL-

Source: Data compiled from Schilling et al. (2013)[3]

Table 2: Acute Toxicity of this compound in Animal Models

Route of AdministrationAnimal ModelLD50
IntravenousNot specified39 mg/kg
IntraperitonealMice185 mg/kg

Source: Data compiled from publications citing earlier studies.[3][4]

Table 3: In Vitro Inhibitory Concentrations (IC50) of this compound

TransporterIC50
Norepinephrine Transporter (NET)0.41 µM
Dopamine Transporter (DAT)29.4 µM

Source: Data compiled from Rickli et al. (2019) and another study.[10]

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Effects in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals in a temperature-controlled facility with a 12-hour light/dark cycle for at least one week prior to the experiment.

  • Surgical Implantation (Optional, for continuous monitoring): Anesthetize rats and surgically implant radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate. Allow for a one-week recovery period.

  • This compound Preparation: Dissolve this compound in sterile saline to the desired concentrations.

  • Administration: Administer this compound via oral gavage at doses ranging from 1 mg/kg to 25 mg/kg. A vehicle control group (saline only) must be included.

  • Data Collection:

    • For non-implanted animals, measure blood pressure and heart rate using a tail-cuff system at baseline (pre-dose) and at 30, 60, 90, 120, and 240 minutes post-administration.

    • For telemetry-implanted animals, record data continuously from 1 hour pre-dose to 24 hours post-dose.

  • Data Analysis: Calculate the change from baseline for each cardiovascular parameter at each time point. Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare dose groups to the control group.

Protocol 2: Evaluation of Locomotor Activity in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • This compound Preparation: Dissolve this compound in sterile saline.

  • Administration: Administer this compound via intraperitoneal injection at various doses (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group.

  • Locomotor Activity Assessment: Immediately after injection, place each mouse into an open-field activity chamber equipped with infrared beams to automatically track movement.

  • Data Collection: Record horizontal and vertical activity in 5-minute bins for a total of 180 minutes.

  • Data Analysis: Analyze the total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the arena. Compare the effects of different this compound doses to the vehicle control using statistical analysis.

Visualizations

DMAA_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE_Vesicle Norepinephrine (NE) Vesicle NE NE NE_Vesicle->NE Release NE_Synapse NE NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Binds Postsynaptic_Effect Sympathetic Activation (e.g., Vasoconstriction) Adrenergic_Receptor->Postsynaptic_Effect Activates

Caption: Proposed mechanism of action of this compound at the noradrenergic synapse.

Experimental_Workflow_Cardiovascular cluster_setup Experimental Setup cluster_treatment Treatment cluster_data Data Collection & Analysis Animal_Model Select Animal Model (e.g., Rat) Acclimatization Acclimatize Animals Animal_Model->Acclimatization Baseline Measure Baseline Cardiovascular Parameters Acclimatization->Baseline Dose_Prep Prepare this compound Doses & Vehicle Control Baseline->Dose_Prep Administration Administer this compound or Vehicle Dose_Prep->Administration Monitoring Monitor Blood Pressure & Heart Rate over Time Administration->Monitoring Data_Analysis Statistical Analysis: Compare Dose Groups to Control Monitoring->Data_Analysis Results Interpret Results Data_Analysis->Results

Caption: General experimental workflow for assessing cardiovascular effects of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Dose Verify Dose Calculation & Administration Accuracy Start->Check_Dose Check_Purity Assess Purity & Source of this compound Compound Start->Check_Purity Check_Concomitant Are other substances (e.g., caffeine) present? Start->Check_Concomitant Check_Protocol Review Experimental Protocol for Consistency (e.g., timing, route) Start->Check_Protocol Check_Environment Evaluate Environmental Factors (e.g., animal stress, handling) Start->Check_Environment Outcome Identify Potential Source of Variability Check_Dose->Outcome Check_Purity->Outcome Check_Concomitant->Outcome Check_Protocol->Outcome Check_Environment->Outcome

Caption: Logical troubleshooting flow for inconsistent this compound study results.

References

Refining DMAA dosage to achieve consistent physiological responses

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DMAA Experimental Protocols

Disclaimer: The following information is intended for qualified researchers, scientists, and drug development professionals in a controlled, experimental setting. 1,3-dimethylamylamine (this compound) is not approved for human consumption and has been linked to serious adverse health events. The U.S. FDA has declared that supplements containing this compound are illegal. This guide is for preclinical research purposes only and must not be interpreted as a guide for human use.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is classified as an indirect-acting sympathomimetic agent. Its primary mechanism is believed to involve the release of norepinephrine (NE) from sympathetic nerve terminals.[1] Unlike direct agonists that bind to adrenergic receptors, this compound increases the concentration of endogenous norepinephrine in the synaptic cleft. This elevated NE level then stimulates alpha- and beta-adrenergic receptors, leading to downstream physiological effects such as vasoconstriction and increased heart rate.[1][2]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell This compound This compound ne_release Norepinephrine Release This compound->ne_release Stimulates reuptake NE Reuptake Transporter (NET) This compound->reuptake Inhibits (Weakly) vesicle Vesicles (Norepinephrine) receptor Adrenergic Receptors (α, β) ne_release->receptor Binds to response Physiological Response receptor->response Activates

Figure 1: Proposed mechanism of action for this compound at the adrenergic synapse.

Q2: Why are we observing a rapid decline in physiological response (tachyphylaxis) after repeated this compound administration?

Tachyphylaxis, or acute tolerance, is a common phenomenon with indirect-acting sympathomimetics.[3] It is characterized by a rapidly diminishing response to successive doses of a drug.[4][5] In the case of this compound, this is likely caused by the depletion of presynaptic norepinephrine stores.[6] The initial doses cause a significant release of NE, but the neuron cannot synthesize and store new NE fast enough to keep up with repeated, frequent administration. This leads to a reduced physiological effect even if the dosage remains constant.

start Repeated Drug Administration q_time Time Frame? start->q_time tachy Tachyphylaxis (Acute Tolerance) q_time->tachy Short (Minutes-Hours) tolerance Tolerance (Chronic) q_time->tolerance Long (Days-Weeks) cause_tachy Cause: - Neurotransmitter Depletion - Receptor Desensitization tachy->cause_tachy cause_tolerance Cause: - Receptor Downregulation - Increased Metabolism tolerance->cause_tolerance

Figure 2: Logical relationship between tachyphylaxis and tolerance.

Q3: What are the primary sources of inter-subject variability in this compound experiments?

Variability in response to this compound is a significant challenge and can stem from numerous factors.[7] These can be broadly categorized as pharmacokinetic (how the body processes the drug) and pharmacodynamic (how the drug affects the body).[8]

Key Sources of Variability:

  • Pharmacokinetic Factors: Differences in absorption, distribution, metabolism (e.g., liver enzyme function), and clearance rates between subjects.[7]

  • Pharmacodynamic Factors:

    • Baseline density and sensitivity of adrenergic receptors.

    • Variations in endogenous neurotransmitter levels.[7]

    • Differences in downstream signaling pathways.

  • Non-Modifiable Factors: Genetics, sex, and age can significantly influence metabolic pathways and receptor expression.[9]

  • Modifiable/Environmental Factors: Diet, time of day (circadian rhythms), sleep status, and ambient stress levels can alter baseline physiology and affect drug response.[9]

Troubleshooting Guides

Issue 1: Inconsistent Cardiovascular Responses (Blood Pressure, Heart Rate)
Possible Cause Troubleshooting Steps
Tachyphylaxis Increase the washout period between doses. Consider a single-dose experimental design per subject if feasible.
Subject Variability Ensure subjects are age- and weight-matched. Use a crossover design where each subject serves as their own control. Increase sample size to improve statistical power.
Anesthesia Protocol Use a consistent anesthetic agent and depth of anesthesia, as many anesthetics directly affect cardiovascular function.[10]
Measurement Technique Calibrate pressure transducers daily. Ensure consistent placement of arterial catheters. Allow for an adequate acclimatization period post-surgery before baseline measurements.
Compound Purity/Solvent Verify the purity and salt form of the this compound compound via analytical methods. Ensure the vehicle/solvent has no independent effect on cardiovascular parameters.
Issue 2: High Variability in Locomotor or Behavioral Assays
Possible Cause Troubleshooting Steps
Habituation Acclimate subjects to the testing environment (e.g., open field arena) for a set period on days prior to the experiment to reduce novelty-induced activity.
Circadian Rhythms Conduct all experiments at the same time of day to control for natural fluctuations in activity levels.
Environmental Stress Minimize noise, light changes, and handling stress immediately before and during the experiment.
Dose-Response Curve The selected dose may be on a steep or flat part of the dose-response curve, amplifying small differences. Perform a dose-ranging study to identify a dose that produces a reliable, sub-maximal effect.
Interaction with Other Substances Ensure subjects have not been exposed to other psychoactive compounds. Be aware of potential interactions if this compound is co-administered with other agents like caffeine.[1]

Experimental Protocols

Protocol: Assessment of Cardiovascular Response in an Anesthetized Rodent Model

This protocol is a generalized example for assessing the acute pressor effects of a sympathomimetic agent.[10]

  • Animal Preparation:

    • Anesthetize a male Sprague-Dawley rat (250-350g) with an appropriate agent (e.g., pentobarbitone sodium, 60 mg/kg, i.p.).[10]

    • Maintain body temperature at 37°C using a homeothermic blanket.

    • Perform a tracheotomy to ensure a patent airway if necessary.

  • Cannulation:

    • Isolate and cannulate the left common carotid artery with a heparinized saline-filled cannula.[10] Connect this to a pressure transducer to monitor arterial blood pressure and derive heart rate.

    • Isolate and cannulate the right jugular vein for intravenous drug administration.[10]

  • Acclimatization and Baseline:

    • Allow the preparation to stabilize for at least 20-30 minutes post-surgery until blood pressure and heart rate are stable.

    • Record stable baseline cardiovascular parameters for 10-15 minutes.

  • Drug Administration:

    • Administer the vehicle control (e.g., 0.2 mL saline) via the jugular vein cannula and flush with a small volume of saline. Record for 10-15 minutes to ensure no vehicle effect.

    • Administer the desired dose of this compound (prepared in vehicle) as an intravenous bolus. Flush the cannula immediately with 0.2 mL of saline.[10]

    • Continuously record blood pressure and heart rate for at least 60 minutes post-administration or until parameters return to baseline.

  • Data Analysis:

    • Calculate the change in Mean Arterial Pressure (MAP) and Heart Rate (HR) from the pre-injection baseline at various time points.

    • Determine the peak response and the duration of the effect.

step2 2. Cannulate Carotid Artery & Jugular Vein step1->step2 step3 3. Stabilize & Record Baseline Vitals (20 min) step2->step3 step4 4. Administer Vehicle (IV Bolus) step3->step4 step5 5. Record Post-Vehicle (15 min) step4->step5 step6 6. Administer this compound (IV Bolus) step5->step6 step7 7. Record Post-DMAA (60+ min) step6->step7

Figure 3: Experimental workflow for assessing cardiovascular response.

Data Presentation

The following table summarizes pharmacokinetic data from a single human study involving a 25 mg oral dose of this compound. This data is for informational purposes only and does not constitute a dosage recommendation.[11][12]

Table 1: Pharmacokinetic Parameters of a Single 25 mg Oral this compound Dose in Men (n=7)
ParameterMean ValueStandard DeviationUnit
Terminal Half-Life (t½) 8.45± 1.9hours
Time to Peak Concentration (Tmax) 3 - 5N/Ahours
Peak Plasma Concentration (Cmax) ~70N/Ang/mL
Oral Volume of Distribution (Vd/F) 236± 38L
Oral Clearance (CL/F) 20.02± 5L/hr

Data adapted from Schilling et al. (2013).[11][12] Note: In this specific study, a single 25 mg dose did not significantly alter resting heart rate or blood pressure.[12] Adverse events are typically associated with significantly higher doses.

References

Validating DMAA quantification results with internal standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating DMAA (1,3-dimethylamylamine) quantification results, with a focus on the proper use of internal standards.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to evaluate when validating a method for this compound quantification?

When validating an analytical method for this compound quantification, several key parameters must be thoroughly assessed to ensure reliable and accurate results. According to established guidelines, these parameters include:

  • Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix.

  • Linearity: The demonstration that the analytical response is directly proportional to the concentration of this compound over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known concentrations of this compound.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (short-term), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations).

  • Range: The interval between the upper and lower concentrations of this compound for which the method has been demonstrated to be accurate, precise, and linear.

  • Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Matrix Effect: The influence of co-eluting substances from the sample matrix on the ionization of this compound, which can lead to ion suppression or enhancement and affect the accuracy of the quantification.[1][2][3]

Q2: How do I choose an appropriate internal standard (IS) for this compound quantification?

The selection of a suitable internal standard is crucial for compensating for variations in sample preparation, instrument response, and matrix effects.[4][5] An ideal internal standard for this compound should have the following characteristics:

  • Structural Similarity: The IS should be structurally similar to this compound to ensure similar behavior during sample extraction and ionization. A stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3) is the most effective choice as it co-elutes with the analyte and behaves nearly identically during ionization, providing the best correction for matrix effects.

  • No Endogenous Presence: The selected IS must not be naturally present in the samples being analyzed.[5]

  • Different Mass-to-Charge Ratio (m/z): The IS must have a different m/z from this compound to be distinguishable by the mass spectrometer.

  • Elution Profile: The IS should elute at or very near the retention time of the analyte to ensure it experiences similar matrix effects.

If a stable isotope-labeled standard is not available, a structural analog that meets the other criteria can be used, but it may not compensate for matrix effects as effectively.

Q3: My internal standard recovery is low or highly variable. What are the common causes and how can I troubleshoot this?

Low or inconsistent recovery of the internal standard can compromise the accuracy of your results. Here are common causes and troubleshooting steps:

  • Inefficient Extraction: The extraction procedure may not be optimal for both the analyte and the internal standard.

    • Troubleshooting: Re-evaluate the extraction solvent, pH, and extraction time. Ensure thorough mixing during the extraction process. Consider a different extraction technique, such as solid-phase extraction (SPE) instead of liquid-liquid extraction (LLE), to improve recovery and reduce matrix components.

  • Sample Matrix Interference: Components in the matrix can interfere with the extraction or ionization of the IS.[1][2]

    • Troubleshooting: Implement a sample clean-up step, such as adding a hexane wash to remove non-polar interferences.[6] Diluting the sample can also mitigate matrix effects, but ensure the final concentration remains within the instrument's detection limits.

  • Degradation of the Internal Standard: The IS may be unstable under the experimental conditions.

    • Troubleshooting: Verify the stability of the IS in the sample matrix and under the storage and analytical conditions. Prepare fresh stock solutions of the IS.

  • Inaccurate Spiking: Inconsistent addition of the IS to the samples will lead to variable results.

    • Troubleshooting: Ensure the micropipettes used for spiking are properly calibrated. Add the IS to the sample at the earliest possible stage of the sample preparation process to account for losses during the entire procedure.

Below is a DOT script visualizing the troubleshooting workflow for IS recovery issues.

ISTroubleshooting cluster_extraction Extraction Troubleshooting cluster_matrix Matrix Effect Troubleshooting cluster_stability Stability Troubleshooting cluster_spiking Spiking Troubleshooting start Low or Variable IS Recovery extraction Check Extraction Efficiency start->extraction matrix Investigate Matrix Effects start->matrix stability Assess IS Stability start->stability spiking Verify Spiking Procedure start->spiking optimize_solvent Optimize Solvent/pH extraction->optimize_solvent change_technique Change Extraction Method (SPE) extraction->change_technique cleanup Add Sample Cleanup Step matrix->cleanup dilute Dilute Sample matrix->dilute fresh_stock Prepare Fresh IS Stock stability->fresh_stock stability_test Conduct Stability Tests stability->stability_test calibrate Calibrate Pipettes spiking->calibrate early_spike Spike at Earliest Step spiking->early_spike end Recovery Improved optimize_solvent->end change_technique->end cleanup->end dilute->end fresh_stock->end stability_test->end calibrate->end early_spike->end

Caption: Troubleshooting workflow for low or variable internal standard recovery.

Q4: I am observing significant signal suppression/enhancement in my samples. How can I confirm and mitigate these matrix effects?

Matrix effects occur when co-eluting components from the sample matrix affect the ionization efficiency of the analyte and internal standard.[1][2]

Confirmation of Matrix Effects:

The "post-extraction spike" method is a standard approach to quantify matrix effects.[1]

  • Prepare three sets of samples:

    • Set A: Neat solution of the analyte and IS in the mobile phase.

    • Set B: Blank matrix extract spiked with the analyte and IS after extraction.

    • Set C: Pre-spiked sample where the analyte and IS are added before extraction.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate Recovery (RE):

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

  • Calculate Process Efficiency (PE):

    • PE = MF x RE = (Peak Area in Set C) / (Peak Area in Set A)

Mitigation Strategies:

  • Improve Chromatographic Separation: Modify the HPLC/UPLC method (e.g., change the gradient, use a different column) to separate this compound from the interfering matrix components.[4]

  • Enhance Sample Cleanup: Incorporate more rigorous sample preparation steps, such as solid-phase extraction (SPE) or liquid-liquid partitioning, to remove interfering substances.[6]

  • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for matrix effects as it is affected in the same way as the analyte.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on ionization.

The following diagram illustrates the concept of matrix effects and the role of an internal standard.

MatrixEffect cluster_no_is Without Internal Standard cluster_with_is With Stable Isotope-Labeled Internal Standard no_is_sample Analyte in Sample (with Matrix) no_is_suppression Ion Suppression no_is_sample->no_is_suppression no_is_result Inaccurate Quantification (Signal is Lower) no_is_suppression->no_is_result with_is_sample Analyte + IS in Sample (with Matrix) with_is_suppression Ion Suppression Affects Both Analyte and IS Equally with_is_sample->with_is_suppression with_is_ratio Ratio of Analyte/IS Signal Remains Constant with_is_suppression->with_is_ratio with_is_result Accurate Quantification with_is_ratio->with_is_result

Caption: How a stable isotope-labeled internal standard corrects for matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Geranium Plant Material [7][8]

  • Homogenization: Weigh approximately 1g of the plant sample.

  • Extraction: Add 10 mL of 0.5 M HCl and the internal standard. Vortex for 1 minute and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Purification: Transfer the supernatant to a new tube. Add 5 mL of hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Sample for Analysis: Collect the aqueous (lower) layer for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Quantification [8]

  • LC System: Agilent 1200 series HPLC or equivalent.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • This compound: Precursor ion m/z 116 -> Product ions (e.g., m/z 99, 71, 57).

    • Internal Standard: Dependent on the specific IS used.

Quantitative Data Summary

The following tables summarize typical validation data for this compound quantification methods found in the literature.

Table 1: Linearity and Recovery Data for this compound Quantification [8]

AnalyteLinearity Range (ng/mL)Spiked Concentration (ng/g)Recovery (%)RSD (%)
1,3-DMAA0.10 - 10.00>0.995.00 - 40.0085.1 - 104.92.9 - 11.0
1,4-DMAA0.11 - 10.68>0.995.00 - 40.0082.9 - 101.83.2 - 11.7

Table 2: Detection and Quantification Limits [8]

AnalyteInstrument Detection Limit (pg)Limit of Quantification (ng/g in plant sample)
1,3-DMAA1 - 21 - 2
1,4-DMAA1 - 21 - 2

References

Improving the efficiency of synthetic routes to 1,3-dimethylamylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of synthetic routes to 1,3-dimethylamylamine (DMAA).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,3-dimethylamylamine?

A1: The most frequently cited synthetic routes for 1,3-dimethylamylamine (this compound) start from 4-methyl-2-hexanone. The primary methods include:

  • Reductive Amination (Leuckart Reaction): This is a one-pot reaction involving the treatment of 4-methyl-2-hexanone with formamide, ammonium formate, or a mixture thereof, followed by hydrolysis.[1][2]

  • Oximation followed by Reduction: This two-step process involves reacting 4-methyl-2-hexanone with hydroxylamine to form an oxime intermediate, which is subsequently reduced to the amine.[2]

  • Multi-step Synthesis from Ethyl Acetoacetate: A longer route involves the alkylation of ethyl acetoacetate with 2-bromobutane, followed by hydrolysis and decarboxylation to yield 4-methyl-2-hexanone, which then undergoes amidation and hydrolysis.[3]

Q2: What are the typical yields for this compound synthesis?

A2: Yields for this compound synthesis can vary significantly depending on the chosen route and optimization of reaction conditions. A five-step synthesis utilizing a Grignard reagent has been reported with an overall yield of 73%.[3] However, specific yields for the more common reductive amination routes are not always explicitly stated in readily available literature, but optimization is key to achieving high efficiency.

Q3: What are the main challenges in synthesizing this compound?

A3: Researchers may encounter several challenges, including:

  • Complex purification: The final product can be contaminated with unreacted starting materials and by-products, making isolation of pure this compound difficult.[3]

  • Low purity of the final product: Achieving a high purity of this compound hydrochloride (greater than 99.5%) can be challenging.[3]

  • Formation of by-products: Side reactions can lead to the formation of unwanted impurities that are difficult to separate from the desired product.[1]

Troubleshooting Guides

Low Product Yield

Problem: The yield of 1,3-dimethylamylamine is significantly lower than expected.

Potential Cause Troubleshooting Suggestion
Incomplete Reaction Leuckart Reaction: Ensure the reaction temperature is maintained around 130-136°C for a sufficient duration (e.g., 4 hours) to drive the reaction to completion.[1][3] Use a slight excess of formamide and ammonium formate.[1]
Alkylation of Ethyl Acetoacetate: Carry out the addition of ethyl acetoacetate to the sodium ethoxide solution at 0°C to prevent side reactions.[3]
Suboptimal Reagent Ratios Review the stoichiometry of your reactants. For the Leuckart reaction, using a 2:1 molar ratio of both formamide and ammonium formate to the ketone has been described.[1]
Loss of Product during Workup Extraction: Ensure the pH of the aqueous layer is sufficiently basic during extraction of the free amine to minimize its solubility in water.
Distillation: If purifying by distillation, ensure the vacuum is stable and the temperature is carefully controlled to prevent decomposition.
Side Reactions Leuckart Reaction: The formation of by-products is a known issue.[1] Careful control of temperature and reaction time can help minimize these. Consider alternative reducing agents if by-product formation is excessive.
Product Purity Issues

Problem: The final product is impure, as indicated by analytical methods (e.g., GC-MS, NMR).

Potential Cause Troubleshooting Suggestion
Unreacted Starting Material 4-methyl-2-hexanone: Improve reaction conditions (time, temperature, reagent ratios) to ensure complete conversion. Unreacted ketone can often be removed by careful distillation.
Formation of N-formyl Intermediate Hydrolysis Step: Ensure the hydrolysis of the N-formyl intermediate is complete by refluxing with a strong acid like hydrochloric acid for an adequate amount of time (e.g., 1.5 hours).[1]
Presence of By-products Purification: Multiple purification steps may be necessary. Consider recrystallization of the hydrochloride salt to improve purity. The hydrochloride salt of this compound has low solubility in the reaction mixture upon cooling, which can be exploited for initial purification by filtration.[1]
Contamination from Solvents Ensure all solvents are of high purity and are thoroughly removed during the final isolation steps.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethylamylamine via Leuckart Reaction

This protocol is based on a typical Leuckart reaction procedure.[1]

Materials:

  • 4-methyl-2-hexanone (0.2 mol)

  • Formamide (0.4 mol)

  • Ammonium formate (0.4 mol)

  • 20% Hydrochloric acid (100 mL)

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate

Procedure:

  • Combine 4-methyl-2-hexanone, formamide, and ammonium formate in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Gradually heat the mixture to approximately 136°C over one hour.

  • Maintain the reaction at this temperature for 4 hours with continuous stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Separate the upper organic layer and transfer it to a clean flask.

  • Add 100 mL of 20% hydrochloric acid to the organic layer.

  • Heat the mixture to reflux with vigorous stirring for 1.5 hours to hydrolyze the intermediate.

  • Cool the mixture in an ice bath. The 1,3-dimethylamylamine hydrochloride salt may precipitate.

  • Filter the solid product and wash with a small amount of cold water.

  • To obtain the free amine, dissolve the hydrochloride salt in water, make the solution basic with sodium hydroxide, and extract with an organic solvent.

  • Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 2: Synthesis of 1,3-Dimethylamylamine Hydrochloride from Ethyl Acetoacetate[3]

Step 1: Alkylation

  • In a suitable reactor, add sodium ethoxide and cool to 0°C.

  • Slowly add ethyl acetoacetate dropwise while maintaining the temperature at 0°C.

  • After the addition is complete, add 2-bromobutane and allow the reaction to proceed.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolyze the product from Step 1 (ethanoyl sec-butylacetic acid ethyl ester) using an appropriate base or acid.

  • Acidify the reaction mixture and heat to induce decarboxylation, yielding 4-methyl-2-hexanone.

Step 3: Amidation (Leuckart Reaction)

  • React the 4-methyl-2-hexanone from Step 2 with formamide and ammonium formate at approximately 130°C to form 1,3-dimethyl formyl amylamine.

Step 4: Hydrolysis and Salt Formation

  • Hydrolyze the N-formyl intermediate from Step 3 in the presence of hydrochloric acid to yield 1,3-dimethylamylamine hydrochloride.

Visualizations

Experimental Workflow: Leuckart Reaction

Leuckart_Workflow start Start reactants Mix 4-methyl-2-hexanone, formamide, and ammonium formate start->reactants heating Heat to 136°C for 4 hours reactants->heating cooling Cool to Room Temperature heating->cooling separation Separate Organic Layer cooling->separation hydrolysis Add HCl and Reflux for 1.5 hours separation->hydrolysis precipitation Cool to Precipitate This compound Hydrochloride hydrolysis->precipitation filtration Filter and Wash Solid Product precipitation->filtration end End Product: This compound HCl filtration->end

Caption: Workflow for the synthesis of this compound via the Leuckart reaction.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Check for Incomplete Reaction start->check_reaction Start Troubleshooting check_workup Review Workup Procedure start->check_workup check_reagents Verify Reagent Stoichiometry start->check_reagents check_reaction->check_workup No increase_time_temp Increase Reaction Time or Temperature check_reaction->increase_time_temp Yes check_workup->check_reagents No optimize_ph Optimize pH for Extraction check_workup->optimize_ph Yes adjust_ratios Adjust Molar Ratios check_reagents->adjust_ratios Yes re_evaluate Re-evaluate Yield increase_time_temp->re_evaluate optimize_ph->re_evaluate adjust_ratios->re_evaluate

Caption: Troubleshooting flowchart for addressing low product yield in this compound synthesis.

References

Validation & Comparative

Comparative Analysis: DMAA vs. Amphetamine Effects on the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the mechanistic and quantitative differences between 1,3-dimethylamylamine (DMAA) and amphetamine at the dopamine transporter.

This guide provides a detailed comparison of the pharmacological effects of 1,3-dimethylamylamine (this compound) and amphetamine on the dopamine transporter (DAT). While both are stimulants, their interactions with DAT, a key regulator of dopamine signaling, exhibit significant differences in potency and mechanism. This analysis synthesizes available experimental data to elucidate these distinctions.

Mechanism of Action at the Dopamine Transporter

Both this compound and amphetamine interact with the dopamine transporter, but with differing effects. Amphetamine is a well-characterized DAT substrate. It is transported into the presynaptic neuron and acts as a competitive inhibitor of dopamine reuptake.[1] Once inside, amphetamine disrupts the vesicular storage of dopamine, leading to an increase in cytosolic dopamine levels.[1] This, in turn, causes the dopamine transporter to reverse its direction of transport, resulting in dopamine efflux from the neuron into the synaptic cleft.[1][2] Amphetamine can induce this dopamine efflux through both a slow exchange mechanism and a rapid, channel-like burst mode.[3]

This compound also acts as a competitive inhibitor of the dopamine transporter.[4][5] Studies have shown that this compound binds to the S1 substrate binding site of DAT and induces a conformational change, which is a characteristic of DAT substrates.[5][6] Furthermore, this compound has been observed to stimulate DAT endocytosis (internalization of the transporter from the cell surface), a phenomenon also seen with amphetamine.[4][5][7] This suggests that this compound possesses substrate-like properties at the dopamine transporter. However, the extent to which it induces dopamine efflux compared to amphetamine is a key area of differentiation.

Quantitative Comparison of DAT Inhibition

Experimental data from dopamine uptake inhibition assays provide a quantitative measure of the potency of these compounds at the dopamine transporter. The half-maximal inhibitory concentration (IC50) represents the concentration of the drug required to inhibit 50% of dopamine uptake by DAT.

CompoundIC50 for DAT Inhibition (µM)Relative Potency (vs. d-amphetamine)
d-amphetamine 0.661x
1,3-DMAA 29.4~45-60x weaker

Data sourced from in vitro studies using human embryonic kidney (HEK-293A) cells expressing the human dopamine transporter.[4]

As the data indicates, d-amphetamine is significantly more potent at inhibiting the dopamine transporter than this compound, with an IC50 value that is approximately 45 to 60 times lower.[4]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction of compounds with the dopamine transporter.

Dopamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate, typically [3H]dopamine, into cells expressing the dopamine transporter.

  • Cell Culture: Human embryonic kidney (HEK-293) cells are cultured and transiently or stably transfected with the gene encoding the human dopamine transporter.[8]

  • Assay Procedure:

    • Cells are plated in multi-well plates and allowed to adhere.

    • The cells are washed with a buffer solution.

    • A solution containing a fixed concentration of [3H]dopamine and varying concentrations of the test compound (e.g., this compound or amphetamine) is added to the wells.

    • The cells are incubated for a short period to allow for dopamine uptake.

    • The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]dopamine.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of [3H]dopamine uptake is plotted against the concentration of the test compound. The IC50 value is then calculated from the resulting dose-response curve.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the dopamine transporter by assessing its ability to displace a radiolabeled ligand that is known to bind to DAT.

  • Membrane Preparation: Membranes are prepared from cells expressing the dopamine transporter or from brain tissue known to have a high density of DAT (e.g., striatum).

  • Assay Procedure:

    • A fixed concentration of a radioligand with high affinity for DAT (e.g., [3H]WIN 35,428) is incubated with the membrane preparation.

    • Varying concentrations of the unlabeled test compound are added to compete with the radioligand for binding to DAT.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the membranes is measured.

  • Data Analysis: The data is used to calculate the Ki (inhibition constant) of the test compound, which reflects its binding affinity for the dopamine transporter.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of amphetamine at the dopamine transporter and a typical experimental workflow for a dopamine uptake assay.

Amphetamine_Mechanism cluster_presynaptic Presynaptic Neuron Amphetamine_ext Amphetamine (Extracellular) DAT Dopamine Transporter (DAT) Amphetamine_ext->DAT Enters via DAT Amphetamine_int Amphetamine (Intracellular) DAT->Amphetamine_int Dopamine_efflux Dopamine Efflux DAT->Dopamine_efflux VMAT2 VMAT2 Amphetamine_int->VMAT2 Inhibits Dopamine_vesicle Dopamine in Vesicles VMAT2->Dopamine_vesicle Blocks uptake Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Displaces Dopamine_cyto->DAT Reverse Transport Synaptic_Cleft Synaptic Cleft Dopamine_efflux->Synaptic_Cleft Increases Synaptic Dopamine

Caption: Mechanism of Amphetamine at the Dopamine Transporter.

Dopamine_Uptake_Assay start Start plate_cells Plate DAT-expressing cells in multi-well plate start->plate_cells add_compounds Add [3H]Dopamine and test compound (this compound/AMPH) plate_cells->add_compounds incubate Incubate for a defined time period add_compounds->incubate wash Wash cells with ice-cold buffer incubate->wash lyse Lyse cells to release intracellular contents wash->lyse scintillation Measure radioactivity with scintillation counter lyse->scintillation analyze Analyze data and calculate IC50 scintillation->analyze end End analyze->end

References

Validating the Substrate-like Effects of DMAA at the Dopamine Transporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,3-dimethylamylamine (DMAA) at the dopamine transporter (DAT), evaluating its function as a potential substrate versus a transport inhibitor. The data presented herein is intended to support research and drug development efforts by offering a clear, evidence-based comparison of this compound with the classic DAT substrate, d-amphetamine, and the prototypical DAT inhibitor, cocaine.

Recent studies indicate that this compound, a synthetic stimulant, exhibits substrate-like properties at the dopamine transporter, a key regulator of dopaminergic signaling in the central nervous system.[1] Understanding the precise mechanism of action of this compound at the DAT is crucial for predicting its physiological and psychoactive effects. This guide synthesizes quantitative data from in vitro studies to facilitate a direct comparison of this compound with well-characterized DAT ligands.

Quantitative Comparison of Ligand Interactions at the Dopamine Transporter

The following tables summarize the binding affinities (Ki), uptake inhibition potencies (IC50), and dopamine release efficacies (EC50) of this compound, d-amphetamine, and cocaine at the human dopamine transporter (hDAT). These values are critical for understanding the relative potency and mechanism of action of each compound.

CompoundBinding Affinity (Ki) at hDAT (nM)Reference
This compound3,300 ± 610Rickli et al., 2019
d-Amphetamine1,900 ± 200Rickli et al., 2019
Cocaine450 ± 20Rickli et al., 2019

Table 1: Binding Affinities of this compound, d-Amphetamine, and Cocaine at the Human Dopamine Transporter. Lower Ki values indicate higher binding affinity.

Compound[³H]Dopamine Uptake Inhibition (IC50) at hDAT (nM)Reference
This compound3,100 ± 260Rickli et al., 2019
d-Amphetamine240 ± 30Rickli et al., 2019
Cocaine280 ± 20Rickli et al., 2019

Table 2: Inhibition of Dopamine Uptake by this compound, d-Amphetamine, and Cocaine at the Human Dopamine Transporter. Lower IC50 values indicate greater potency in inhibiting dopamine uptake.

CompoundDopamine Release (EC50) at hDAT (nM)Reference
This compound1,900 ± 300Rickli et al., 2019
d-Amphetamine40 ± 5Rickli et al., 2019
Cocaine>10,000 (No release)Rickli et al., 2019

Table 3: Dopamine Release Mediated by this compound, d-Amphetamine, and Cocaine at the Human Dopamine Transporter. Lower EC50 values indicate greater potency in inducing dopamine release. A high or absent EC50 value for cocaine confirms its role as a blocker rather than a substrate.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of this compound and other ligands with the dopamine transporter.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay quantifies the affinity of a compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428, a high-affinity cocaine analog.

  • Procedure:

    • Cell Preparation: Membranes from hDAT-HEK293 cells are prepared by homogenization and centrifugation.

    • Incubation: Cell membranes are incubated with a fixed concentration of [³H]WIN 35,428 and varying concentrations of the test compound (e.g., this compound, d-amphetamine, or cocaine).

    • Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach binding equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³H]Dopamine Uptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the transport of dopamine into cells expressing the dopamine transporter.

  • Cell Line: HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]Dopamine.

  • Procedure:

    • Cell Plating: hDAT-HEK293 cells are plated in 96-well plates and grown to confluence.

    • Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound or vehicle.

    • Uptake Initiation: [³H]Dopamine is added to initiate the uptake reaction. The incubation is carried out for a short period (e.g., 10 minutes) at 37°C.

    • Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold buffer.

    • Lysis and Quantification: Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake, is determined from the dose-response curve.

Dopamine Release (Efflux) Assay

This assay is crucial for distinguishing between DAT substrates and inhibitors. Substrates will induce dopamine release from pre-loaded cells, while inhibitors will not.

  • Cell Line: HEK293 cells stably expressing hDAT.

  • Procedure:

    • Cell Loading: Cells are pre-loaded with [³H]dopamine by incubating them with the radioligand.

    • Washing: Excess extracellular [³H]dopamine is removed by washing the cells.

    • Release Induction: The cells are then exposed to varying concentrations of the test compound.

    • Sample Collection: The amount of [³H]dopamine released into the extracellular buffer is measured over time.

    • Quantification: Radioactivity in the collected buffer is quantified using liquid scintillation counting.

  • Data Analysis: The EC50 value, the concentration of the test compound that elicits 50% of the maximal dopamine release, is determined from the dose-response curve.

Visualizing Mechanisms of Action at the Dopamine Transporter

The following diagrams illustrate the distinct mechanisms of a DAT substrate (e.g., d-amphetamine, this compound) versus a DAT inhibitor (e.g., cocaine).

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft DAT DAT DA_in Dopamine DAT->DA_in Efflux Vesicle Synaptic Vesicle DA_in->DAT Reuptake DA_out Dopamine Substrate Substrate (e.g., Amphetamine, this compound) Substrate->DAT Uptake

Figure 1: Mechanism of a DAT Substrate.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft DAT DAT Vesicle Synaptic Vesicle DA_in Dopamine DA_in->DAT Reuptake (Blocked) DA_out Dopamine Inhibitor Inhibitor (e.g., Cocaine) Inhibitor->DAT Binding

Figure 2: Mechanism of a DAT Inhibitor.

Experimental Workflow

The logical flow for characterizing a novel compound at the dopamine transporter is depicted below.

start Start: Novel Compound binding_assay Radioligand Binding Assay start->binding_assay uptake_assay [3H]Dopamine Uptake Inhibition Assay start->uptake_assay determine_ki Determine Ki (Binding Affinity) binding_assay->determine_ki determine_ic50 Determine IC50 (Uptake Inhibition) uptake_assay->determine_ic50 release_assay Dopamine Release Assay determine_ec50 Determine EC50 (Dopamine Release) release_assay->determine_ec50 classify Classify Mechanism: Substrate vs. Inhibitor determine_ki->classify determine_ic50->release_assay determine_ic50->classify determine_ec50->classify substrate Substrate: Binds, is transported, and induces efflux. classify->substrate inhibitor Inhibitor: Binds and blocks uptake; no efflux. classify->inhibitor

Figure 3: Experimental Workflow.

References

DMAA vs. Ephedrine: A Comparative Analysis of Vasoconstrictor Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasoconstrictor properties of 1,3-dimethylamylamine (DMAA) and ephedrine. Both are sympathomimetic amines known for their effects on vascular tone, but they differ in their mechanisms of action and supporting scientific data. This document synthesizes available information on their pharmacology, presents a standardized experimental protocol for assessing vasoconstriction, and visualizes their signaling pathways and experimental workflows.

Executive Summary

Due to the limited availability of direct comparative studies, this guide will focus on the established mechanisms of action and provide a framework for the experimental evaluation of these compounds.

Quantitative Data Comparison

A direct quantitative comparison of the vasoconstrictor potency of this compound and ephedrine is challenging due to the scarcity of publicly available in vitro studies on this compound. The following table summarizes the known pharmacological properties of each compound.

FeatureThis compoundEphedrine
Mechanism of Action Sympathomimetic, likely acting as a norepinephrine releasing agent.[4]Mixed-acting sympathomimetic: Direct α- and β-adrenergic agonist and indirect norepinephrine releasing agent.[1][2]
Primary Vasoconstrictor Pathway Presumed to be mediated by norepinephrine release, leading to α1-adrenergic receptor activation.Direct activation of α1-adrenergic receptors and indirect activation via norepinephrine release.[3]
In Vitro Vasoconstrictor Potency (EC50) Data not readily available in peer-reviewed literature.Data not consistently reported for direct vasoconstriction in isolated vessels; effects are often studied in the context of blood pressure changes in vivo.
Clinical Use Previously used as a nasal decongestant but no longer approved for medical use.[4] Marketed in some dietary supplements, but the FDA considers this compound-containing products to be illegal.Used to treat hypotension, particularly in the setting of anesthesia, and historically for asthma and nasal congestion.[5]

Experimental Protocols

To quantitatively assess and compare the vasoconstrictor potency of compounds like this compound and ephedrine, the isolated aortic ring assay is a standard and robust ex vivo method. This protocol provides a detailed methodology for such an experiment.

Objective: To determine the concentration-response relationship and potency (EC50) of a test compound (e.g., this compound or ephedrine) in inducing vasoconstriction in isolated rat thoracic aortic rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (for assessing vessel viability)

  • Acetylcholine (for assessing endothelial integrity)

  • Test compounds (this compound, ephedrine)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Standard dissection tools

Procedure:

  • Aortic Ring Preparation:

    • Euthanize the rat via an approved method.

    • Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Carefully remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 3-4 mm in width.

  • Mounting in Organ Bath:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution.

    • Maintain the bath at 37°C and continuously bubble with carbogen gas.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

    • To assess the viability of the smooth muscle, contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • To check for endothelial integrity, induce relaxation with acetylcholine (e.g., 10 µM) in the pre-contracted rings. A relaxation of >70% is indicative of an intact endothelium.

  • Concentration-Response Curve Generation:

    • After a washout period and return to baseline tension, add the test compound (this compound or ephedrine) in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

    • Allow the tissue to reach a stable contraction at each concentration before adding the next.

    • Record the contractile force at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., phenylephrine) or as a change in tension (in grams).

    • Plot the concentration-response data and fit to a sigmoidal curve using non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).

Mandatory Visualizations

G cluster_0 Tissue Preparation cluster_1 Experimental Setup cluster_2 Viability and Integrity Check cluster_3 Data Acquisition cluster_4 Data Analysis A Euthanasia and Aorta Excision B Cleaning and Sectioning into Rings A->B C Mounting in Organ Bath B->C D Equilibration under Tension C->D E Contraction with Phenylephrine D->E F Relaxation with Acetylcholine E->F G Cumulative Addition of Test Compound F->G H Recording of Contractile Force G->H I Concentration-Response Curve Generation H->I J Calculation of EC50 and Emax I->J

Caption: Experimental workflow for the isolated aortic ring assay.

G cluster_this compound This compound Signaling Pathway cluster_Ephedrine Ephedrine Signaling Pathway This compound This compound NE_release_D Norepinephrine Release This compound->NE_release_D Alpha1_R_D α1-Adrenergic Receptor NE_release_D->Alpha1_R_D PLC_D PLC Activation Alpha1_R_D->PLC_D IP3_DAG_D IP3 & DAG Increase PLC_D->IP3_DAG_D Ca_release_D Ca²⁺ Release from SR IP3_DAG_D->Ca_release_D Contraction_D Vasoconstriction Ca_release_D->Contraction_D Ephedrine Ephedrine NE_release_E Norepinephrine Release Ephedrine->NE_release_E Alpha1_R_E_direct α1-Adrenergic Receptor Ephedrine->Alpha1_R_E_direct Direct Agonism Alpha1_R_E_indirect α1-Adrenergic Receptor NE_release_E->Alpha1_R_E_indirect Indirect Action PLC_E PLC Activation Alpha1_R_E_indirect->PLC_E Alpha1_R_E_direct->PLC_E IP3_DAG_E IP3 & DAG Increase PLC_E->IP3_DAG_E Ca_release_E Ca²⁺ Release from SR IP3_DAG_E->Ca_release_E Contraction_E Vasoconstriction Ca_release_E->Contraction_E

References

Cross-validation of DMAA quantification methods (NMR vs. LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1,3-dimethylamylamine (DMAA) is crucial for product safety, regulatory compliance, and research integrity. This guide provides an objective comparison of two powerful analytical techniques for this compound quantification: Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). We present a summary of their performance characteristics based on published experimental data and detail the methodologies for each approach.

At a Glance: Method Performance

The choice between NMR and LC-MS for this compound quantification often depends on the specific requirements of the analysis, such as the need for structural confirmation, sample throughput, and the desired level of sensitivity. While both methods offer robust and reliable results, they possess distinct advantages and limitations.

Parameter¹H NMRLC-MS/MS
Linearity (R²) 0.9937 (1-21 g/kg)[1]>0.98 (0.5–200 µg L⁻¹)[2] / 0.99 (0.10–10.00 ng/mL)[3][4]
Limit of Detection (LOD) 0.03 g/kg[1]Instrument: 1-2 pg[3][4]
Limit of Quantification (LOQ) 0.08 g/kg[1]1–10 µg kg⁻¹[2] / Sample: 1-2 ng/g[3][4]
Recovery 85% - 105%[1]78.5% - 114%[2] / 85.1% - 104.9%[3][4]
Precision (RSD) 1% for an authentic sample[1]< 9.15%[2] / 2.9% - 11.0%[3][4]
Sample Preparation Minimal, often "dilute and shoot"[5][6]More involved, often requires extraction and filtration[2][4]
Analysis Time Rapid, results in less than 4 hours[5]Can be longer due to chromatographic separation
Specificity High, based on unique proton signals[1]Very high, based on mass-to-charge ratio and fragmentation[4]
Cost Higher initial instrument investment[5][7]Lower initial instrument cost, higher solvent and consumable costs

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for this compound quantification by ¹H NMR and LC-MS.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Quantification Sample Dietary Supplement Sample Weigh Weigh Sample (e.g., 75 mg) Sample->Weigh Dissolve Dissolve in Deuterated Solvent (e.g., D₂O) Weigh->Dissolve Standard Add Internal Standard (e.g., 3,5-dinitrobenzoic acid) Dissolve->Standard Vortex Vortex/Sonicate Standard->Vortex Transfer Transfer to NMR Tube Vortex->Transfer NMR Acquire ¹H NMR Spectrum Transfer->NMR Process Process Spectrum (Phase & Baseline Correction) NMR->Process Integrate Integrate this compound & Standard Signals Process->Integrate Calculate Calculate this compound Concentration Integrate->Calculate

Fig. 1: Experimental workflow for this compound quantification by ¹H NMR.

LCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Quantification Sample Dietary Supplement Sample Weigh Weigh Sample (e.g., 1.0 g) Sample->Weigh Extract Extract with Solvent (e.g., Methanol/Water) Weigh->Extract Sonicate Sonicate Extract->Sonicate Filter Filter through Syringe Filter (e.g., 0.22 µm PTFE) Sonicate->Filter Inject Inject into LC-MS/MS System Filter->Inject Separate Chromatographic Separation (e.g., C18 column) Inject->Separate Detect MS/MS Detection (MRM mode) Separate->Detect Integrate Integrate Chromatographic Peak Detect->Integrate Calibrate Quantify using Calibration Curve Integrate->Calibrate Method_Comparison Start Need to Quantify this compound High_Sensitivity Is ultra-low detection required (ng/g or lower)? Start->High_Sensitivity High_Throughput Is rapid analysis and high throughput a priority? High_Sensitivity->High_Throughput No LCMS LC-MS/MS is preferred High_Sensitivity->LCMS Yes Structural_Info Is simultaneous structural confirmation needed? High_Throughput->Structural_Info No NMR NMR is a strong candidate High_Throughput->NMR Yes Structural_Info->NMR Yes Complex_Matrix Is the sample matrix complex with many interferences? Structural_Info->Complex_Matrix No Complex_Matrix->LCMS Yes Complex_Matrix->NMR No

References

Comparative Pharmacology of DMAA and its Analog 1,4-DMAA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative pharmacological overview of 1,3-dimethylamylamine (DMAA) and its structural analog, 1,4-dimethylamylamine (1,4-DMAA). Due to a significant disparity in the available scientific literature, this comparison presents quantitative data for this compound alongside the more limited, qualitative information currently available for 1,4-DMAA.

Introduction

1,3-dimethylamylamine (this compound), also known as methylhexanamine, is a sympathomimetic amine that has been used in nasal decongestants and, more recently, in dietary and sports supplements.[1] Its structural analog, 1,4-dimethylamylamine (1,4-DMAA), has also been identified in dietary supplements.[2] Both compounds are classified as stimulants and are on the World Anti-Doping Agency's prohibited list. While the pharmacology of this compound has been the subject of some investigation, publicly available, peer-reviewed data on the specific pharmacological actions of 1,4-DMAA is scarce, hindering a direct quantitative comparison.

Pharmacological Profile

1,3-Dimethylamylamine (this compound)

This compound is understood to exert its stimulant effects primarily through the modulation of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT). It acts as an indirect sympathomimetic agent, increasing the levels of these neurotransmitters in the synaptic cleft. Evidence suggests that this compound is an inhibitor of norepinephrine uptake and, to a lesser extent, dopamine uptake. One in vitro study reported a K_i value of 649 nmol for the inhibition of the human norepinephrine transporter (NET), while its affinity for the dopamine transporter (DAT) and serotonin transporter (SERT) was significantly lower (K_i > 10,000 nmol). This indicates a degree of selectivity for the norepinephrine transporter.

1,4-Dimethylamylamine (1,4-DMAA)

Data Presentation

Table 1: Comparative Pharmacological Data of this compound and 1,4-DMAA

ParameterThis compound (1,3-dimethylamylamine)1,4-DMAA (1,4-dimethylamylamine)
Mechanism of Action Indirect Sympathomimetic; Monoamine Transporter InhibitorPresumed Indirect Sympathomimetic; Possible Catecholamine Releasing Agent[3]
Primary Targets Norepinephrine Transporter (NET), Dopamine Transporter (DAT)Not Quantitatively Determined
NET Affinity (K_i) 649 nmolData Not Available
DAT Affinity (K_i) > 10,000 nmolData Not Available
SERT Affinity (K_i) > 10,000 nmolData Not Available
Reported Effects Stimulant, Increased Blood Pressure, Increased Heart Rate[6]Stimulant, Potential for Increased Blood Pressure and Heart Rate[4]

Note: The lack of quantitative data for 1,4-DMAA is a significant knowledge gap.

Experimental Protocols

Monoamine Transporter Uptake Assay (HEK293 cells)

This protocol is designed to assess the inhibitory activity of test compounds on the uptake of neurotransmitters by the norepinephrine and dopamine transporters.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

  • Inhibition Assay:

    • Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compound (this compound or 1,4-DMAA) or vehicle control.

    • A mixture of a radiolabeled substrate (e.g., [³H]norepinephrine for NET or [³H]dopamine for DAT) and a non-labeled substrate is added to initiate the uptake reaction.

    • Uptake is allowed to proceed for a short period (e.g., 10 minutes) at 37°C.

    • The reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.

  • Detection: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.

Radioligand Displacement Assay for Adrenergic Receptors

This assay determines the binding affinity of a test compound to adrenergic receptors.

  • Membrane Preparation: Cell membranes expressing the target adrenergic receptor subtype (e.g., α₁, α₂, β₁, β₂) are prepared from cultured cells or tissue homogenates.

  • Binding Reaction:

    • In a multi-well plate, a fixed concentration of a specific radioligand (e.g., [³H]prazosin for α₁ receptors, [³H]rauwolscine for α₂ receptors, [³H]dihydroalprenolol for β receptors) is incubated with the cell membranes.

    • Increasing concentrations of the unlabeled test compound (the "competitor") are added to the wells.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ value is determined, which is the concentration of the test compound that displaces 50% of the radioligand. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation.

Functional cAMP Assay for GPCRs

This assay measures the ability of a compound to activate or inhibit G-protein coupled receptors (GPCRs) that signal through changes in intracellular cyclic AMP (cAMP).

  • Cell Culture: Cells stably or transiently expressing the GPCR of interest are cultured in appropriate medium.

  • Assay Principle: The assay utilizes a competitive immunoassay format or a genetically encoded biosensor to measure changes in intracellular cAMP levels.

  • Agonist Mode:

    • Cells are incubated with varying concentrations of the test compound.

    • After a defined incubation period, the cells are lysed (for immunoassay) or measured directly (for biosensors).

  • Antagonist Mode:

    • Cells are pre-incubated with varying concentrations of the test compound.

    • A known agonist for the receptor is then added at a fixed concentration (typically its EC₅₀ or EC₈₀).

    • The reaction is incubated, and cAMP levels are measured.

  • Detection: The amount of cAMP is quantified using a specific detection method, such as fluorescence resonance energy transfer (FRET), bioluminescence resonance energy transfer (BRET), or an enzyme-linked immunosorbent assay (ELISA).[7][8]

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC₅₀) is determined. For antagonists, the concentration that inhibits 50% of the agonist response (IC₅₀) is calculated.

Mandatory Visualization

experimental_workflow cluster_assays Experimental Assays cluster_data Data Output Monoamine Transporter Uptake Monoamine Transporter Uptake IC50 IC50 Monoamine Transporter Uptake->IC50 Potency Radioligand Binding Radioligand Binding Ki Ki Radioligand Binding->Ki Affinity Functional cAMP Functional cAMP EC50/IC50 EC50/IC50 Functional cAMP->EC50/IC50 Efficacy/Potency Test Compounds (this compound, 1,4-DMAA) Test Compounds (this compound, 1,4-DMAA) Test Compounds (this compound, 1,4-DMAA)->Monoamine Transporter Uptake Inhibition Test Compounds (this compound, 1,4-DMAA)->Radioligand Binding Displacement Test Compounds (this compound, 1,4-DMAA)->Functional cAMP Modulation signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter This compound->NET Inhibits DAT Dopamine Transporter This compound->DAT Inhibits NE_vesicle NE NE_synapse NE NE_vesicle->NE_synapse Release DA_vesicle DA DA_synapse DA DA_vesicle->DA_synapse Release NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor DA_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor DA_synapse->Dopamine_Receptor Postsynaptic_Effect Signal Transduction Adrenergic_Receptor->Postsynaptic_Effect Dopamine_Receptor->Postsynaptic_Effect

References

A Comparative Analysis of the Physiological and Cognitive Effects of DMAA and Caffeine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of 1,3-dimethylamylamine (DMAA) and caffeine, both as standalone compounds and in combination. The information presented is collated from a range of scientific studies and is intended to be an objective resource for the scientific community.

Introduction

1,3-dimethylamylamine (this compound) is a synthetic sympathomimetic amine that has been an ingredient in some dietary supplements, often marketed for weight loss and performance enhancement.[1] Its mechanism of action is primarily attributed to its ability to stimulate the release of norepinephrine, a neurotransmitter that plays a key role in the body's "fight or flight" response.[1][2] This leads to vasoconstriction, an increase in heart rate, and elevated blood pressure.[1] Caffeine, a well-known central nervous system stimulant, primarily exerts its effects by acting as an antagonist at adenosine receptors.[3][4] By blocking adenosine, which promotes relaxation and sleepiness, caffeine leads to increased alertness and arousal. Given their distinct yet complementary stimulant properties, this compound and caffeine have frequently been combined in supplements, raising questions about their synergistic effects and safety profile.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and physiological effects of this compound and caffeine, both individually and in combination, based on available scientific literature.

Table 1: Pharmacokinetic Parameters
ParameterThis compound (25 mg, oral)Caffeine (oral)
Peak Plasma Concentration (Cmax) ~70 ng/mL[5]Varies significantly with dose
Time to Peak (Tmax) 3-5 hours[5]0.5-2 hours
Half-life (t½) ~8.45 hours[5]~2.5-4.5 hours
Table 2: Cardiovascular Effects (Acute Administration)
ConditionChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Change in Heart Rate (bpm)
This compound (50 mg) ↑ ~10-15↑ ~5-10No significant change[6]
This compound (75 mg) ↑ ~15-20↑ ~10-15No significant change[6]
Caffeine (250 mg) ↑ ~5-10↑ ~5No significant change[6]
This compound (50 mg) + Caffeine (250 mg) ↑ ~15-20↑ ~10-15No significant change[6]
This compound (75 mg) + Caffeine (250 mg) ↑ ~20-25↑ ~15-20No significant change[6]

Note: Values are approximate changes from baseline and can vary based on individual factors.

Table 3: Cognitive Effects (Acute Administration)
ConditionEffect on Reaction TimeEffect on Cognitive Efficiency Index
This compound + Caffeine (Jack3d®) Improved (faster)[7]Improved (higher score)[7]

Note: Data on the cognitive effects of this compound alone is limited. The cited study used a supplement containing both this compound and caffeine.

Experimental Protocols

Cardiovascular Effects Study

A representative experimental design to assess the acute cardiovascular effects of this compound and caffeine involves a randomized, double-blind, crossover study.

  • Participants: Healthy, normotensive adults, screened for cardiovascular and other relevant health conditions.

  • Interventions: Participants ingest one of the following conditions on separate days, with a washout period in between:

    • Placebo

    • This compound (e.g., 50 mg)

    • Caffeine (e.g., 250 mg)

    • This compound (e.g., 50 mg) + Caffeine (e.g., 250 mg)

  • Measurements:

    • Blood pressure and heart rate are measured at baseline and at regular intervals post-ingestion (e.g., 30, 60, 90, 120 minutes).

    • Plasma samples are collected to determine concentrations of this compound, caffeine, and relevant biomarkers.

  • Analysis: Statistical analysis is performed to compare the changes in cardiovascular parameters from baseline across the different conditions.

Pharmacokinetic Analysis
  • Sample Collection: Blood samples are collected at multiple time points following oral administration of this compound or caffeine.

  • Sample Preparation: Plasma is separated from whole blood by centrifugation. Proteins are precipitated using a solvent like methanol.

  • Analytical Method: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a common and sensitive method for the simultaneous quantification of this compound and caffeine in plasma. This technique allows for the separation, identification, and quantification of the analytes with high specificity and accuracy.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and t½ are calculated from the plasma concentration-time data.

Signaling Pathways and Experimental Workflow

Signaling Pathways

DMAA_Signaling_Pathway This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) This compound->NET Inhibits Reuptake Dopamine ↑ Extracellular Dopamine Norepinephrine ↑ Extracellular Norepinephrine Postsynaptic_Receptors Postsynaptic Receptors Dopamine->Postsynaptic_Receptors Norepinephrine->Postsynaptic_Receptors Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Sympathomimetic_Effects Sympathomimetic Effects (↑ HR, ↑ BP, Vasoconstriction) Postsynaptic_Receptors->Sympathomimetic_Effects

Caption: Proposed signaling pathway for this compound's sympathomimetic effects.

Caffeine_Signaling_Pathway Caffeine Caffeine Adenosine_Receptor Adenosine Receptor (A1, A2A) Caffeine->Adenosine_Receptor Antagonist (Blocks) AC Adenylyl Cyclase Adenosine Adenosine Adenosine->Adenosine_Receptor Agonist (Inhibits AC) cAMP ↑ cAMP AC->cAMP Downstream_Effects Stimulatory Effects (↑ Alertness, ↑ Wakefulness) cAMP->Downstream_Effects

Caption: Caffeine's mechanism of action via adenosine receptor antagonism.

Experimental Workflow

Experimental_Workflow Start Participant Recruitment & Screening Informed_Consent Informed Consent Start->Informed_Consent Randomization Randomization to Treatment Groups Informed_Consent->Randomization Baseline Baseline Measurements (BP, HR, Cognitive Tests) Randomization->Baseline Intervention Intervention (this compound, Caffeine, Combination, or Placebo) Baseline->Intervention Post_Intervention Post-Intervention Measurements (Timed Intervals) Intervention->Post_Intervention Data_Analysis Data Analysis Post_Intervention->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

Caption: A generalized workflow for a clinical trial comparing this compound and caffeine.

Conclusion

The available evidence indicates that both this compound and caffeine are effective stimulants, albeit through different mechanisms of action. This compound appears to exert more potent effects on the cardiovascular system, leading to significant, dose-dependent increases in blood pressure.[2] Caffeine also raises blood pressure, but generally to a lesser extent at typical doses.[2] When combined, these effects appear to be at least additive.[2] In terms of cognitive enhancement, the combination of this compound and caffeine has been shown to improve reaction time and cognitive efficiency, though further research is needed to delineate the individual contribution of each compound.[7] The significant cardiovascular effects of this compound, particularly in combination with caffeine, underscore the need for caution and further investigation into its safety profile. This guide provides a foundational overview for researchers and professionals in the field of drug development to inform further study and risk assessment.

References

A Comparative Guide to the Structural Activity Relationship of DMAA and Other Aliphatic Amines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 1,3-dimethylamylamine (DMAA) and related aliphatic amines, focusing on their structural activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of sympathomimetic amines. The content herein summarizes quantitative data, details experimental methodologies, and visualizes key pathways and concepts.

Introduction and Mechanism of Action

1,3-Dimethylamylamine (this compound), also known as methylhexanamine, is a synthetic aliphatic amine that exhibits sympathomimetic effects, meaning it mimics the actions of endogenous catecholamines like norepinephrine and epinephrine.[1][2] Although structurally distinct from classical phenethylamines like amphetamine due to the absence of a phenyl ring, this compound shares a similar mechanism of action by interacting with monoamine transporters.[3]

The primary neurological effect of this compound stems from its ability to inhibit the reuptake of norepinephrine and, to a lesser extent, dopamine from the synaptic cleft.[3] It acts as a competitive inhibitor at the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3] This inhibition leads to an increased concentration of these neurotransmitters in the synapse, enhancing adrenergic and dopaminergic signaling. This action is responsible for its stimulant effects, including vasoconstriction and increased blood pressure.[1][4] While some studies note amphetamine-like effects, such as inducing DAT endocytosis, pharmacological profiles show clear distinctions.[3] For instance, this compound is a selective NET inhibitor with minimal activity at DAT and the serotonin transporter (SERT), whereas amphetamine is potent at both NET and DAT.

Below is a diagram illustrating the proposed signaling pathway for this compound at a noradrenergic synapse.

DMAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA TH NET Norepinephrine Transporter (NET) Dopamine Dopamine DOPA->Dopamine DDC NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle VMAT2 NE_synapse NE NE_vesicle->NE_synapse Exocytosis NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor (α, β) NE_synapse->Adrenergic_Receptor Binding This compound This compound This compound->NET Inhibition Signal Postsynaptic Signal Adrenergic_Receptor->Signal Experimental_Workflow start Start plate_cells 1. Plate Cells (e.g., HEK-293 expressing hNET) in 96-well plates start->plate_cells incubate_overnight 2. Incubate Overnight (37°C, 5% CO₂) plate_cells->incubate_overnight add_compounds 4. Add Compounds to Cells Incubate for 10-30 min incubate_overnight->add_compounds prepare_compounds 3. Prepare Serial Dilutions of Test Compounds (e.g., this compound) prepare_compounds->add_compounds add_substrate 5. Add Labeled Substrate (e.g., [³H]Norepinephrine) add_compounds->add_substrate incubate_transport 6. Incubate for Transport (e.g., 15 min at room temp) add_substrate->incubate_transport stop_reaction 7. Stop Uptake & Wash Cells (Rapid filtration with ice-cold buffer) incubate_transport->stop_reaction lyse_cells 8. Lyse Cells & Measure Signal (Scintillation counting for radiolabel) stop_reaction->lyse_cells analyze_data 9. Data Analysis (Non-linear regression to calculate IC₅₀) lyse_cells->analyze_data end End analyze_data->end

References

A Comparative Guide to Validating Analytical Methods for DMAA Detection Following USP Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the detection and quantification of 1,3-dimethylamylamine (DMAA) in dietary and sport nutrition supplements. The validation of these methods—High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy—is presented in accordance with the principles outlined in the United States Pharmacopeia (USP) General Chapter <1225> "Validation of Compendial Procedures" and the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction to this compound and the Need for Validated Analytical Methods

1,3-Dimethylamylamine (this compound) is a stimulant that has been illicitly included in various dietary and sports nutrition supplements.[1] Its pharmacological activity and potential for adverse health effects necessitate robust and reliable analytical methods for its detection and quantification to ensure consumer safety and regulatory compliance. The validation of these analytical methods is a critical process that provides documented evidence of a method's suitability for its intended purpose.[2] This guide offers a comparative overview of the performance of HPLC-MS/MS, GC-MS, and ¹H NMR for this compound analysis, supported by experimental data from published research.

Comparison of Analytical Method Performance

The following tables summarize the quantitative performance characteristics of HPLC-MS/MS, GC-MS, and ¹H NMR for the analysis of this compound, as established through validation studies. These parameters are crucial for assessing the reliability, sensitivity, and accuracy of each method.

Table 1: Linearity and Range

ParameterHPLC-MS/MSGC-MS¹H NMR
**Linearity (R²) **>0.99[3]≥0.9980.9937[1]
Range 0.10 - 100 µg/L[3][4]0.1 - 10.00 µg/mL1 - 21 g/kg[1]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

ParameterHPLC-MS/MSGC-MS¹H NMR
LOD 1 - 10 ppb[3]0.1 ppm[3]0.03 g/kg[1]
LOQ 1 - 2 ng/g[3]Not Reported0.08 g/kg[1]

Table 3: Accuracy and Precision

ParameterHPLC-MS/MSGC-MS¹H NMR
Accuracy (% Recovery) 82.9% - 104.9%[4][5]75%[3]85% - 105%[1]
Precision (%RSD) <6% (intraday)[3]<5%[3]1% (for an authentic sample)[1]

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are based on procedures described in peer-reviewed scientific literature and align with USP and ICH guidelines.

HPLC-MS/MS Method Validation Protocol

a. Linearity and Range:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

  • Perform serial dilutions to create a series of at least five calibration standards covering the expected concentration range in samples (e.g., 1 to 100 µg/L).[3]

  • Inject each calibration standard in triplicate into the HPLC-MS/MS system.

  • Construct a calibration curve by plotting the peak area response against the concentration of this compound.

  • Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥0.99.[3]

b. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Prepare and analyze a series of low-concentration this compound standards.

  • Calculate the standard deviation of the y-intercepts of the regression lines.

  • LOD = 3.3 * (standard deviation of the response / slope of the calibration curve).

  • LOQ = 10 * (standard deviation of the response / slope of the calibration curve).

  • Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

c. Accuracy (Recovery):

  • Prepare placebo samples of the dietary supplement matrix.

  • Spike the placebo samples with known concentrations of this compound at three levels (e.g., low, medium, and high) within the linear range.

  • Prepare and analyze these spiked samples in triplicate.

  • Calculate the percentage recovery at each concentration level using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • The mean recovery should be within an acceptable range (e.g., 80-120%).

d. Precision (Repeatability and Intermediate Precision):

  • Repeatability (Intra-day precision): Analyze at least six replicate samples of a this compound standard at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Calculate the relative standard deviation (%RSD) for the replicate measurements. The %RSD should not exceed a predefined limit (e.g., <15%).

GC-MS Method Validation Protocol

a. Linearity and Range:

  • Prepare a stock solution of this compound reference standard.

  • Create a series of calibration standards by serial dilution.

  • Derivatize the standards if necessary to improve chromatographic performance.

  • Inject each standard in triplicate into the GC-MS system.

  • Construct a calibration curve and perform linear regression to determine the R² value.

b. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Determine LOD and LOQ using the signal-to-noise ratio method by injecting progressively lower concentrations of this compound until the signal is distinguishable from the baseline noise (S/N ≈ 3 for LOD, S/N ≈ 10 for LOQ).

c. Accuracy (Recovery):

  • Spike a placebo matrix with known concentrations of this compound at different levels.

  • Extract and analyze the spiked samples.

  • Calculate the percentage recovery for each level.

d. Precision (Repeatability):

  • Analyze multiple replicates of a homogeneous sample containing this compound.

  • Calculate the %RSD of the measured concentrations.

¹H NMR Method Validation Protocol

a. Linearity and Range:

  • Prepare a series of this compound standard solutions of known concentrations in a deuterated solvent (e.g., D₂O).

  • Acquire the ¹H NMR spectrum for each standard.

  • Integrate the characteristic this compound signal (e.g., the collective integral of the two methyl groups in the range of δ 0.92-0.84 ppm).[1]

  • Plot the integral value against the concentration and determine the linearity by calculating the R² value.[1]

b. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Determine LOD and LOQ based on the signal-to-noise ratio of the characteristic this compound peak in spectra of decreasing concentrations.

c. Accuracy (Recovery):

  • Spike a placebo matrix with known amounts of this compound at different concentration levels.[1]

  • Prepare the samples for NMR analysis.

  • Quantify the this compound concentration and calculate the percentage recovery.[1]

d. Precision (Repeatability):

  • Prepare and analyze multiple replicates of a sample containing this compound.

  • Calculate the %RSD of the quantified amounts.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating an analytical method according to USP guidelines. This process ensures that the method is suitable for its intended purpose by systematically evaluating its performance characteristics.

USP_Validation_Workflow USP Analytical Method Validation Workflow start Start: Define Analytical Procedure and Requirements method_development Analytical Method Development & Optimization start->method_development pre_validation Pre-Validation Assessment (System Suitability) method_development->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol specificity Specificity validation_protocol->specificity linearity_range Linearity & Range validation_protocol->linearity_range accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability, Intermediate) validation_protocol->precision lod_loq Detection Limit (LOD) & Quantitation Limit (LOQ) validation_protocol->lod_loq robustness Robustness validation_protocol->robustness evaluation Evaluate Validation Data Against Acceptance Criteria specificity->evaluation linearity_range->evaluation accuracy->evaluation precision->evaluation lod_loq->evaluation robustness->evaluation documentation Prepare Validation Report evaluation->documentation Pass fail Method Fails Validation (Revise & Re-validate) evaluation->fail Fail end End: Method Approved for Routine Use documentation->end fail->method_development

Caption: Logical workflow for analytical method validation as per USP guidelines.

References

Comparative Analysis of the Abuse Potential of DMAA, Cocaine, and Methamphetamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the abuse potential of 1,3-dimethylamylamine (DMAA) with the well-established psychostimulants, cocaine and methamphetamine. The information is compiled from preclinical studies and is intended to inform research and drug development efforts.

Executive Summary

This compound, a substance found in some dietary supplements, exhibits a potential for abuse.[1][2] Preclinical evidence demonstrates that this compound shares pharmacological and behavioral characteristics with cocaine and, to a lesser extent, methamphetamine.[1][2] This includes similar effects on the dopamine system, a key neurobiological substrate for addiction. While direct comparative studies on self-administration are lacking for this compound, data from drug discrimination and conditioned place preference assays suggest a significant abuse liability that warrants careful consideration.

Quantitative Comparison of Abuse Potential Parameters

The following tables summarize key preclinical data points related to the abuse potential of this compound, cocaine, and methamphetamine. It is important to note that direct comparative studies for all parameters are not always available, and data may be collated from different studies, which can introduce variability.

Table 1: Behavioral Pharmacology

ParameterThis compoundCocaineMethamphetamine
Drug Discrimination (Substitution for Cocaine) Full Substitution (ED₅₀ = 3.30 mg/kg, rats)[1]-Partial Substitution
Drug Discrimination (Substitution for Methamphetamine) Partial Substitution (77% drug-appropriate responding, ED₅₀ = 3.06 mg/kg, rats)[1]Partial Substitution-
Conditioned Place Preference (CPP) Significant place preference (inverted U-shaped dose-response, mice)[1][2]Induces CPP[3]Induces CPP[3]
Self-Administration Data not availableReinforcing (monkeys)[2][4]Reinforcing (monkeys)[2][4]

Table 2: Neurochemical Effects

ParameterThis compoundCocaineMethamphetamine
Dopamine Transporter (DAT) Inhibition (Kᵢ, nM) ~10,000 (human DAT)200-700 (human DAT)[5]~500 (human DAT)[5]
Effect on Extracellular Dopamine Presumed increase (based on DAT inhibition)Increases extracellular dopamine[1][6][7]Increases extracellular dopamine[1][6][7]

Note: Kᵢ values for this compound and cocaine/methamphetamine are from different studies and experimental conditions, so direct comparison should be made with caution.

Experimental Methodologies

Drug Discrimination Studies

Objective: To determine if a novel substance (e.g., this compound) produces subjective effects similar to a known drug of abuse (e.g., cocaine or methamphetamine).

Protocol:

  • Training Phase: Animals (typically rats or pigeons) are trained to press one of two levers to receive a food reward. They are trained to associate the administration of a specific drug (e.g., cocaine) with one lever and the administration of a vehicle (e.g., saline) with the other lever.

  • Test Phase: After training, the animals are administered various doses of the test substance (this compound) and observed to see which lever they press.

  • Data Analysis: "Full substitution" occurs if the animals predominantly press the drug-associated lever after receiving the test substance, indicating similar subjective effects. "Partial substitution" suggests some, but not all, overlapping subjective effects. The ED₅₀ value represents the dose at which the test substance produces 50% of the maximum drug-appropriate responding.[1]

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of a substance.

Protocol:

  • Pre-Conditioning Phase (Baseline): The animal is allowed to freely explore a two-chambered apparatus, and the time spent in each chamber is recorded to determine any initial preference.

  • Conditioning Phase: Over several days, the animal is confined to one chamber after receiving an injection of the test drug (e.g., this compound) and to the other chamber after receiving a vehicle injection.

  • Test Phase (Post-Conditioning): The animal is again allowed to freely explore both chambers without any drug administration.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to baseline indicates that the drug has rewarding properties.[1][3]

Dopamine Transporter (DAT) Binding Assay

Objective: To measure the affinity of a substance for the dopamine transporter.

Protocol:

  • Membrane Preparation: Cell membranes containing the dopamine transporter are isolated from cells engineered to express the transporter (e.g., HEK293 cells).

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand that is known to bind to the DAT (e.g., [³H]WIN 35,428).

  • Competition Assay: The binding of the radiolabeled ligand is measured in the presence of increasing concentrations of the test substance (this compound, cocaine, or methamphetamine).

  • Data Analysis: The concentration of the test substance that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀). The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value, providing a measure of the drug's affinity for the transporter. A lower Kᵢ value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

Dopaminergic Synapse and Stimulant Action

The following diagram illustrates the mechanism of action of this compound, cocaine, and methamphetamine at the dopaminergic synapse. All three substances increase the concentration of dopamine in the synaptic cleft, but through different primary mechanisms.

Dopaminergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Psychostimulants DA_vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA Dopamine DA_vesicle->DA Release DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binding Cocaine Cocaine Cocaine->DAT Blocks Meth Methamphetamine Meth->DAT Reverses (Efflux) This compound This compound This compound->DAT Inhibits

Caption: Mechanism of action of this compound, cocaine, and methamphetamine at the dopaminergic synapse.

Experimental Workflow for Conditioned Place Preference

The following diagram outlines the typical workflow for a conditioned place preference experiment.

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning (Baseline) cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning (Test) cluster_analysis Data Analysis P1_1 Animal explores both chambers P1_2 Record time spent in each chamber P1_1->P1_2 P2_1 Day 1: Drug injection, confined to Chamber A P2_2 Day 2: Vehicle injection, confined to Chamber B P2_1->P2_2 P2_3 Repeat for several days P2_2->P2_3 P3_1 Animal explores both chambers (no drug) P3_2 Record time spent in each chamber P3_1->P3_2 Analysis Compare time spent in drug-paired chamber (Phase 3 vs. Phase 1) P3_2->Analysis

Caption: Workflow of a conditioned place preference (CPP) experiment.

Conclusion

The available preclinical data strongly suggest that this compound has a potential for abuse. Its ability to fully substitute for cocaine in drug discrimination studies and to induce conditioned place preference indicates that it produces rewarding and subjective effects similar to known psychostimulants.[1][2] The mechanism of action appears to involve, at least in part, the inhibition of the dopamine transporter. While this compound's affinity for the DAT is lower than that of cocaine and methamphetamine, this does not preclude a significant abuse liability, especially at higher doses. Further research, particularly self-administration studies directly comparing this compound with cocaine and methamphetamine, is necessary to fully characterize its abuse potential. These findings have important implications for the regulation and clinical monitoring of products containing this compound.

References

Safety Operating Guide

Proper Disposal of 1,3-Dimethylamylamine (DMAA): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1,3-Dimethylamylamine (DMAA), a stimulant also known as methylhexanamine. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals who may handle this substance.

Waste Characterization and Regulatory Overview

1,3-Dimethylamylamine (this compound) must be managed as a hazardous waste. Based on available Safety Data Sheet (SDS) information, this compound exhibits characteristics that fall under the Resource Conservation and Recovery Act (RCRA) regulations. Specifically, it is classified as an ignitable hazardous waste due to its flash point being below 140°F (60°C). It may also be considered a corrosive and toxic hazardous waste.

All personnel handling this compound waste must be trained in hazardous waste management procedures. The generation and disposal of this waste must be documented from "cradle-to-grave" to ensure a clear chain of custody.

Quantitative Data Summary

The following table summarizes key quantitative data for 1,3-Dimethylamylamine, derived from its Safety Data Sheet. This information is critical for proper handling and waste characterization.

PropertyValueRCRA Waste Code Implication
Flash Point43.9 °C (111.0 °F)[1]D001 (Ignitability)
Acute Oral ToxicityHarmful if swallowed (H302)[1]Potential for Toxicity (D-series)
Skin Corrosion/IrritationCauses severe skin burns (H314)[1]D002 (Corrosivity)
Respiratory IrritationMay cause respiratory irritation (H335)[1]N/A

Detailed Disposal Protocol

The following step-by-step protocol must be followed for the disposal of this compound and materials contaminated with it.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles and a face shield

  • A lab coat or chemical-resistant apron

  • Closed-toe shoes

Step 2: Waste Segregation and Container Selection
  • Do not mix this compound waste with other waste streams. A dedicated, properly labeled hazardous waste container must be used.

  • Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • The container must be in good condition, with no leaks or cracks.

Step 3: Labeling the Hazardous Waste Container

The waste container must be labeled with a hazardous waste tag immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "1,3-Dimethylamylamine"

  • The specific hazard characteristics: "Ignitable, Corrosive, Toxic"

  • The accumulation start date (the date the first drop of waste enters the container)

  • The name and contact information of the generating laboratory or principal investigator.

Step 4: Accumulation and Storage
  • Store the this compound waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • The SAA must be under the control of the operator of the process generating the waste.

  • Keep the container closed at all times, except when adding waste.

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure the storage area is well-ventilated and away from sources of ignition, such as open flames, hot surfaces, and sparks.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.

Step 5: Arranging for Disposal
  • Once the waste container is full, or within one year of the accumulation start date (whichever comes first), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Do not attempt to dispose of this compound down the drain or in the regular trash. This is a violation of federal and local regulations.

  • Complete all required waste pickup forms as per your institution's procedures. Ensure the chain of custody documentation is properly filled out.

Step 6: Spill and Decontamination Procedures
  • In the event of a small spill, absorb the this compound with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbent material and contaminated debris into a designated hazardous waste container and label it appropriately.

  • For larger spills, evacuate the area and contact your institution's emergency response team or EHS.

  • Decontaminate surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., soap and water, followed by a rinse), collecting all rinsate as hazardous waste.

Experimental Workflow and Disposal Pathway Visualization

The following diagrams illustrate the logical flow for handling and disposing of this compound waste in a laboratory setting.

DMAA_Disposal_Workflow cluster_generation Waste Generation cluster_handling Immediate Handling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal A This compound Waste Generated (Pure, solutions, contaminated materials) B Wear Appropriate PPE A->B C Select Compatible Container (HDPE or Glass) B->C D Label with Hazardous Waste Tag (Name, Hazards, Date) C->D E Store in Designated SAA (Secondary Containment) D->E F Keep Container Closed E->F G Container Full or >1 Year? F->G H Contact EHS for Pickup G->H Yes I Complete Waste Manifest H->I J Licensed Hazardous Waste Contractor I->J

Caption: this compound Waste Disposal Workflow Diagram.

Spill_Response_Flowchart spill This compound Spill Occurs is_small Is the spill small and manageable? spill->is_small evacuate Evacuate Area Contact EHS/Emergency Response is_small->evacuate No wear_ppe Don Appropriate PPE is_small->wear_ppe Yes absorb Absorb with Inert Material (e.g., sand, vermiculite) wear_ppe->absorb collect Collect Contaminated Material into Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area Collect Rinsate as Waste collect->decontaminate report Report Incident to Supervisor/EHS decontaminate->report

Caption: this compound Spill Response Procedure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DMAA
Reactant of Route 2
DMAA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.